molecular formula C2H4N2O2 B1218853 1,2-Diformylhydrazine CAS No. 628-36-4

1,2-Diformylhydrazine

Cat. No.: B1218853
CAS No.: 628-36-4
M. Wt: 88.07 g/mol
InChI Key: POVXOWVFLAAVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Diformylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C2H4N2O2 and its molecular weight is 88.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54729. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-formamidoformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2O2/c5-1-3-4-2-6/h1-2H,(H,3,5)(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVXOWVFLAAVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020468
Record name 1,2-Diformylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-36-4
Record name 1,2-Hydrazinedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diformylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diformylhydrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54729
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Hydrazinedicarboxaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Diformylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrazodicarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-Diformylhydrazine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of this compound. The information is intended to support research, development, and drug discovery activities by presenting key data in an accessible format.

General and Chemical Identifiers

This compound, also known by its IUPAC name N'-Formylformohydrazide, is a hydrazine derivative with the chemical formula C₂H₄N₂O₂.[1][2] It is a white to off-white solid, often appearing as a crystalline powder or needles.[2][3]

IdentifierValue
IUPAC Name N'-Formylformohydrazide[1]
Other Names Diformohydrazide, Bicarbamaldehyde, 1,2-Hydrazinedicarboxaldehyde[1][4]
CAS Number 628-36-4[1][2][5]
EC Number 211-040-5[1][5]
PubChem CID 12342[1]
Molecular Formula C₂H₄N₂O₂[1][2][5]
Molecular Weight 88.066 g·mol⁻¹[1][2][5] or 88.07 g·mol⁻¹[6]
InChI Key POVXOWVFLAAVBH-UHFFFAOYSA-N[2][6]
Canonical SMILES C(=O)NNC=O[2][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Appearance White to almost white fine crystalline powder[2][3][6]
Melting Point 155–157 °C[1][6] or 155-160 °C[5]
Boiling Point 153.7 °C at 760 mmHg[5] (162.99 °C, rough estimate)[3][6]
Density 1.193 g/cm³[5] (1.4371 g/cm³, rough estimate)[3][6]
Vapor Pressure 3.28 mmHg at 25°C[5]
pKa 11.92 ± 0.23 (Predicted)[2][3][5][6]
λmax 210 nm (in Ethanol)[2][3][6]
Flash Point 81.6 °C[5]
Refractive Index 1.425[5] (1.4264, estimate)[3][6]

Solubility and Stability

This compound is soluble in water.[1][2] It is sparingly soluble in common organic solvents like ethanol and ether.[2] Its solubility is slightly enhanced in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and in methanol with heating.[2][3][5][6]

The compound is stable under normal temperatures and pressures.[2][6] However, it may decompose when exposed to strong acids or bases, or at elevated temperatures.[2] DSC measurements indicate that thermal decomposition begins above 170 °C and is strongly exothermic, with a decomposition heat of -1809 kJ·kg⁻¹ or -160 kJ·mol⁻¹.[7] For long-term storage, it is recommended to keep it in a tightly closed container under an inert atmosphere in a freezer below -20°C.[3][5][6]

Chemical Structure

X-ray crystallography has confirmed that this compound is a planar molecule.[1][7] The planarity of the molecule is a key structural feature. The compound has a crystal structure with the space group P2₁/c.[7]

Caption: 2D chemical structure of this compound.

The experimentally determined bond lengths are as follows:

BondBond Length (Å)
N-N 1.38[1][7]
N-C 1.33[1][7]
C=O 1.24[1][7]

Experimental Protocols: Synthesis

This compound is typically synthesized through the formylation of hydrazine. The following protocols outline common laboratory methods.

Method 1: Reaction of Hydrazine Hydrate with Ethyl Formate

This method is a high-yield synthesis route.

  • Reactants: Hydrazine monohydrate and ethyl formate.[2][6]

  • Procedure:

    • A mixture of hydrazine monohydrate (10.5 g, 0.21 mol) and ethyl formate (31.2 g, 0.42 mol) is prepared.[2]

    • The mixture is maintained at 0 °C for 48 hours.[2]

    • During this period, crystals of this compound will form.

    • The resulting crystals are collected by filtration.

  • Yield: This procedure can afford a yield of up to 99%.[2]

Method 2: Reaction of Hydrazine Hydrate with Formamide

This method involves heating the reactants.

  • Reactants: Hydrazine hydrate and formamide.[7]

  • Procedure:

    • Hydrazine hydrate is reacted with formamide.

    • The reaction mixture is heated to an elevated temperature to drive the reaction to completion.[7]

    • The product is then isolated from the reaction mixture.

The following diagram illustrates the general workflow for the synthesis of this compound.

G General Synthesis Workflow cluster_reactants Starting Materials Hydrazine Hydrazine Hydrate Reaction Reaction under Controlled Conditions (e.g., 0°C or elevated temp) Hydrazine->Reaction FormylSource Formylating Agent (e.g., Ethyl Formate, Formamide) FormylSource->Reaction Isolation Isolation of Product Reaction->Isolation Filtration Filtration Isolation->Filtration Purification Purification (e.g., Recrystallization) Filtration->Purification FinalProduct This compound (Crystalline Solid) Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Applications and Reactivity

This compound serves as a versatile building block in organic synthesis, particularly for preparing various 1,2-dialkylhydrazines and other nitrogen-containing compounds like triazoles.[3][7] Its bifunctional nature allows it to participate in a range of chemical transformations.

As a bidentate ligand, it forms 1:1 metal-to-ligand complexes with transition metals such as Mn, Zn, and Ni.[5][8] It also reacts with iron(II) and iron(III) in alkaline conditions to form an intense red-purple complex, making it a useful reagent for the spectrophotometric analysis of iron.[5][8]

In a different context, it has been noted for its use in inducing lung tumors in mice when administered orally, suggesting its utility in carcinogenicity studies.[5][7]

References

Synthesis of 1,2-Diformylhydrazine from Hydrazine Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Diformylhydrazine (CAS No: 628-36-4), also known as N,N'-diformylhydrazine, is a stable, white to off-white crystalline solid derivative of hydrazine.[1] It serves as a crucial building block and intermediate in various fields of organic synthesis, particularly in the preparation of heterocyclic compounds like 1,2,4-triazoles, which have significant applications in the pharmaceutical and agricultural industries.[2][3][4] This guide provides an in-depth overview of the primary synthetic routes for preparing this compound from hydrazine hydrate, focusing on detailed experimental protocols, comparative data, and a procedural workflow.

Synthesis Methodologies

The preparation of this compound from hydrazine hydrate is typically achieved through formylation using reagents such as formic acid, formamide, or ethyl formate. While several methods exist, the reaction with formamide, particularly under reduced pressure, is notable for its high yield and purity.[5][6][7]

1. Reaction with Formamide under Reduced Pressure (High-Yield Method)

This process involves a two-stage reaction at different temperatures under vacuum. The reduced pressure is critical for effectively removing the ammonia gas byproduct, which drives the reaction to completion and results in a very pure product with yields exceeding 95%.[5][6][7]

2. Reaction with Formic Acid

A more direct approach involves heating hydrazine hydrate with formic acid. This method, however, typically results in lower yields compared to the optimized formamide process. A reported procedure involves heating the reactants for 12 hours at 100°C, affording a yield of approximately 60%.[8]

3. Reaction with Ethyl Formate

Reacting hydrazine hydrate with ethyl formate at low temperatures presents another efficient route. A procedure where the reactants are kept at 0°C for 48 hours has been reported to produce a near-quantitative yield (99%).[1]

Data Summary: Comparison of Synthetic Routes

The following table summarizes the quantitative data from various cited experimental protocols for the synthesis of this compound.

Formylating AgentMolar Ratio (Agent:Hydrazine)Temperature (°C)TimePressureYield (%)Melting Point (°C)Source
Formamide~2:1Stage 1: 5-25Stage 2: 80-120Stage 1: ~1 hrStage 2: 1-3 hrsStage 1: 70-600 mbarStage 2: 5-70 mbar>95159[5][6][7]
Formic Acid~2:110012 hrsAtmospheric60Not Specified[8]
FormamideNot Specified1002 hrsAtmospheric~80Not Specified[2][8]
Ethyl Formate2:1048 hrsAtmospheric99155-156[1]

Experimental Protocol: High-Yield Synthesis Using Formamide

This protocol is adapted from a patented high-yield process.[5][6][7] It is intended for researchers and professionals skilled in chemical synthesis.

Materials and Equipment:

  • Formamide

  • Hydrazine Hydrate (e.g., 80% in water)

  • Reaction flask with stirring mechanism (e.g., magnetic stirrer)

  • Vacuum pump and pressure gauge

  • Heating mantle or oil bath

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

Stage 1: Initial Reaction at Room Temperature

  • In a suitable reaction flask, combine formamide and hydrazine hydrate in a molar ratio of approximately 2:1. For example, use 360.5 g (8 moles) of formamide and 250 g (4 moles) of 80% hydrazine hydrate.

  • Commence vigorous stirring and immediately apply a vacuum to the system. The pressure should stabilize around 150 mbar.

  • Allow the mixture to react at room temperature (5-25°C) for approximately 1 hour. During this time, ammonia gas will evolve and be removed by the vacuum system. The pressure may naturally decrease to around 70 mbar as the initial evolution of ammonia subsides.[5][6][7]

Stage 2: Heating under Vacuum 4. After the initial reaction period, gently heat the mixture to 100°C using a heating mantle or oil bath while maintaining the vacuum. 5. Continue the reaction at 100°C for an additional 1.5 to 2 hours. During this phase, water and any remaining ammonia are distilled off. The pressure will typically drop further, potentially reaching as low as 13-20 mbar.[5][6][7]

Work-up and Purification 6. Once the reaction is complete, increase the temperature to approximately 115°C and further reduce the pressure to distill off any remaining water and unreacted starting materials. 7. The remaining residue in the flask is the crude this compound. On cooling, it will solidify. 8. The product obtained from this process is typically of high purity (>97%) and may not require further purification.[5][6][7] If necessary, recrystallization from ethanol can be performed.[5][6][9] 9. The final product is a white crystalline solid with a melting point of 159-160°C.[5][6][7]

Safety Precautions:

  • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • The reaction involves the evolution of ammonia gas, which is toxic and corrosive. Ensure the vacuum system is vented safely into a fume hood or scrubbed appropriately.

  • Operations under vacuum carry an implosion risk. Use appropriate glassware designed for vacuum applications.

Process Visualization

The following diagram illustrates the experimental workflow for the high-yield synthesis of this compound using formamide under reduced pressure.

SynthesisWorkflow cluster_stage1 Stage 1: Room Temperature Reaction cluster_stage2 Stage 2: Heated Reaction cluster_workup Work-up & Isolation reactants Combine Reactants (Formamide & Hydrazine Hydrate) Molar Ratio ~2:1 mix_vac Stir at 5-25°C Apply Vacuum (~150 mbar) reactants->mix_vac react_1hr React for ~1 hour (Ammonia evolves) Pressure drops to ~70 mbar mix_vac->react_1hr heat_vac Heat to 100°C Maintain Vacuum react_1hr->heat_vac react_2hr React for 1.5-2 hours (Water distills off) Pressure drops to ~13 mbar heat_vac->react_2hr distill Distill volatiles (~115°C, <13 mbar) react_2hr->distill cool Cool residue (Product solidifies) distill->cool product Final Product: This compound (>95% Yield) cool->product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 1,2-Diformylhydrazine (CAS Number 628-36-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-diformylhydrazine (CAS 628-36-4), a versatile chemical intermediate. The document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and explores its primary application as a precursor for the synthesis of biologically active heterocyclic compounds, particularly 1,2,4-triazoles. A significant focus is placed on the antifungal activity of these triazole derivatives, with a detailed visualization of their mechanism of action within the ergosterol biosynthesis pathway. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical methodologies.

Chemical and Physical Properties

This compound, also known as N,N'-diformylhydrazine or bicarbamaldehyde, is a white to off-white crystalline solid.[1][2] It is a derivative of hydrazine, featuring a planar S-shape molecular structure.[3] The compound is soluble in water and sparingly soluble in organic solvents like ethanol and ether, with slightly improved solubility in dimethyl sulfoxide (DMSO) and heated methanol.[1][4][5] It is stable under normal conditions but may decompose at elevated temperatures or in the presence of strong acids or bases.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 628-36-4[1][4]
Molecular Formula C₂H₄N₂O₂[1][4]
Molecular Weight 88.07 g/mol [6]
Appearance White to almost white fine crystalline powder[1][7]
Melting Point 155-160 °C[4]
Boiling Point 153.7 °C at 760 mmHg (Predicted)[4]
Density 1.193 g/cm³[4]
pKa 11.92 ± 0.23 (Predicted)[4][5]
Water Solubility Soluble[1][8]
Organic Solvent Solubility Sparingly soluble in ethanol and ether; slightly soluble in DMSO and heated methanol[1][4][5]
Vapor Pressure 3.28 mmHg at 25°C[4]
Flash Point 81.6 °C[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key expected spectral data.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueDataReference(s)
¹H NMR A singlet at approximately δ 7.35 ppm in a mixture of CDCl₃–CF₃COOD (for a Pb(II) complex) has been reported. For the free ligand, signals for the N-H and C-H protons are expected.[3]
¹³C NMR Signals corresponding to the carbonyl carbons are anticipated.[9]
IR Spectroscopy (KBr pellet) Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II) are expected.[9]
Mass Spectrometry The molecular ion peak (M+) is expected at m/z = 88.03.[4]
UV-Vis Spectroscopy λmax: 210 nm (in Ethanol)[1]

Experimental Protocols

Synthesis of this compound from Hydrazine and Formamide

This protocol describes a common method for the preparation of this compound.[10][11][12]

Materials:

  • Hydrazine hydrate (e.g., 80-85% solution)

  • Formamide

  • Ethanol (for purification)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a round-bottom flask, combine hydrazine hydrate and formamide in a molar ratio of approximately 1:2 to 1:2.4.[11][13]

  • Reaction Conditions: The reaction can be performed at elevated temperatures, typically by heating the mixture. One method involves heating at 100°C for about 2 hours.[12] An alternative approach involves a two-stage process where the reagents are first mixed at a lower temperature (5-25°C) under reduced pressure to facilitate the removal of ammonia, followed by heating to 80-120°C to complete the reaction.[11][13]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled. The crude this compound often precipitates out.

  • Purification (Recrystallization): The crude product can be purified by recrystallization.[14] Water or ethanol are suitable solvents.[1][15] Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, activated charcoal can be added, and the solution hot-filtered to remove the charcoal and any insoluble impurities.[16] Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[14][16]

Diagram 1: Synthesis and Purification Workflow of this compound

G cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents Hydrazine Hydrate + Formamide reaction Heating (e.g., 100-120°C) or Two-stage heating under vacuum reagents->reaction 1. Reaction cooling Cooling & Precipitation reaction->cooling recrystallization Recrystallization (e.g., from hot water or ethanol) cooling->recrystallization 2. Dissolution filtration Vacuum Filtration recrystallization->filtration 3. Crystallization & Collection drying Drying filtration->drying 4. Final Drying product Pure this compound drying->product

Synthesis and purification workflow for this compound.
Synthesis of 1,2,4-Triazole from this compound

This compound is a key intermediate in the synthesis of 1,2,4-triazole.[2][17]

Materials:

  • This compound

  • Ammonia (liquid or as a solution) or Formamide

  • High-pressure reactor (if using liquid ammonia)

  • Heating apparatus

  • Solvent for purification (e.g., ethyl acetate, methyl ethyl ketone)[10]

Procedure:

  • Reaction: The ring closure of this compound to form 1,2,4-triazole can be achieved by heating it with a source of nitrogen, such as ammonia or formamide.[12]

  • Using Ammonia: This method often requires high temperatures (e.g., 200°C) and pressures in a sealed reactor with liquid ammonia.[12] The reaction is typically carried out for an extended period (e.g., 24 hours).[12]

  • Using Formamide: A more direct, single-step synthesis of 1,2,4-triazole from hydrazine and an excess of formamide is also widely used, which proceeds through a this compound intermediate.[10][18]

  • Purification: The resulting 1,2,4-triazole can be purified by distillation or recrystallization from suitable solvents like ethyl acetate or methyl ethyl ketone.[10]

Diagram 2: Synthesis of 1,2,4-Triazole from this compound

G start This compound reagent + Ammonia (or Formamide) start->reagent conditions Heating (e.g., 200°C, under pressure) reagent->conditions product 1,2,4-Triazole conditions->product

Reaction pathway for the synthesis of 1,2,4-triazole.

Applications in Drug Development: Precursor to Biologically Active Triazoles

The primary significance of this compound in drug development lies in its role as a building block for synthesizing 1,2,4-triazole derivatives.[2] The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, found in a wide range of pharmacologically active compounds.[19] These derivatives exhibit diverse biological activities, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties.[19][20]

Antifungal Activity of 1,2,4-Triazole Derivatives

A major class of drugs based on the 1,2,4-triazole structure are the triazole antifungals, such as fluconazole and itraconazole.[21][22] These drugs are widely used to treat fungal infections.[21]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[19][21][22] This enzyme is a critical component of the ergosterol biosynthesis pathway.[21][23] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[19][21]

The nitrogen atom (at the N4 position) of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of the 14α-demethylase enzyme.[19] This binding event blocks the demethylation of lanosterol, a precursor to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors in the fungal cell membrane.[19][24] This disruption of the cell membrane structure and function ultimately inhibits fungal growth and replication.[19]

Diagram 3: Inhibition of Ergosterol Biosynthesis by 1,2,4-Triazole Antifungals

G Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase Lanosterol Lanosterol Demethylase Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->Demethylase Intermediates Further Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Membrane Essential Component SqualeneEpoxidase->Lanosterol Demethylase->Intermediates Triazole 1,2,4-Triazole Antifungal Triazole->Demethylase Inhibition

Mechanism of action of 1,2,4-triazole antifungals.

Safety and Handling

This compound should be handled with care, following standard laboratory safety protocols. It is recommended to use personal protective equipment, including gloves and safety goggles, to avoid direct contact with the skin and eyes.[1] Work should be conducted in a well-ventilated area. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible substances such as strong oxidizing agents.[1]

Conclusion

This compound (CAS 628-36-4) is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis and its utility as a precursor to the biologically significant 1,2,4-triazole scaffold make it a compound of considerable interest to researchers in drug development. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives, particularly in the context of antifungal agents, is crucial for the continued development of new and effective therapeutic agents. This guide provides the foundational and practical information necessary for scientists and researchers to effectively utilize this compound in their work.

References

A Comprehensive Technical Guide to the Solubility of 1,2-Diformylhydrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,2-Diformylhydrazine (CAS No: 628-36-4), a compound of interest in various fields of organic synthesis and pharmaceutical development. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting the known qualitative solubility profile and provides a comprehensive, standardized experimental protocol for the quantitative determination of its solubility in various organic solvents.

Introduction to this compound

This compound, with the chemical formula C₂H₄N₂O₂, is a white to off-white crystalline solid.[1] Its structure, featuring two formyl groups attached to a hydrazine core, makes it a versatile building block in the synthesis of nitrogen-containing heterocyclic compounds and as an intermediate in the preparation of pharmaceutical agents.[2] Understanding its solubility in different organic solvents is critical for its application in synthesis, purification, and formulation development.

Qualitative Solubility Profile

Based on available data, the solubility of this compound can be qualitatively summarized. The compound is known to be soluble in water.[3] Its solubility in organic solvents is generally limited but is enhanced in polar aprotic solvents.[2]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypeReported SolubilityCitation
WaterPolar ProticSoluble[3]
EthanolPolar ProticSparingly Soluble / Slightly Soluble[2][4]
MethanolPolar ProticSlightly Soluble (Solubility increases with heating)[1][5]
Diethyl EtherNonpolarSparingly Soluble[2]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble / Enhanced Solubility[1][2][5]
Dimethylformamide (DMF)Polar AproticEnhanced Solubility[2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following section details the recommended "shake-flask" method, which is a reliable and widely used technique for determining the thermodynamic solubility of a solid in a liquid solvent.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

3.2. Procedure

  • Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step should be performed quickly to minimize any temperature fluctuations.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

3.3. Analytical Methods for Quantification

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high sensitivity and specificity. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection would likely be effective. A calibration curve must be generated using standard solutions of this compound of known concentrations.

  • UV-Vis Spectrophotometry: If this compound has a distinct chromophore, UV-Vis spectroscopy can be a simpler method for quantification. The maximum absorbance wavelength (λmax) in ethanol is reported to be 210 nm.[5] A calibration curve should be prepared by measuring the absorbance of a series of standard solutions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow A 1. Sample Preparation (Excess this compound in Solvent) B 2. Equilibration (Constant Temperature Shaking) A->B C 3. Phase Separation (Settling of Excess Solid) B->C D 4. Filtration (Removal of Undissolved Solid) C->D G Saturated Solution D->G E 5. Dilution (To Analytical Concentration) F 6. Quantification (HPLC or UV-Vis Analysis) E->F H Quantitative Solubility Data F->H G->E

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,2-Diformylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition of 1,2-diformylhydrazine (DFH). Drawing from available scientific literature, this document details the compound's thermal properties, outlines a proposed decomposition pathway, and provides standardized experimental protocols for its analysis.

Introduction

This compound (C₂H₄N₂O₂), also known as N,N'-diformylhydrazine, is a white crystalline solid with a melting point of 155-157 °C.[1][2][3] It is a derivative of hydrazine and finds applications in organic synthesis, particularly in the preparation of heterocyclic compounds like triazoles, and as an intermediate in the pharmaceutical and chemical industries.[4][5] Understanding the thermal stability and decomposition characteristics of this compound is crucial for its safe handling, storage, and application in various chemical processes, especially in drug development where thermal stress can be a significant factor in synthesis and formulation. While stable under ambient conditions, it undergoes decomposition at elevated temperatures.[4][5]

Thermal Stability and Decomposition Profile

The thermal behavior of this compound has been primarily characterized by Differential Scanning Calorimetry (DSC). These studies reveal that the compound is thermally unstable at elevated temperatures, with decomposition commencing above 170 °C. The decomposition process is markedly exothermic, releasing a significant amount of energy.

The following table summarizes the key quantitative data available for the thermal decomposition of this compound.

ParameterValueTechniqueReference
Decomposition Onset Temperature > 170 °CDSC[5]
Heat of Decomposition -1809 kJ·kg⁻¹ (-160 kJ·mol⁻¹)DSC[5]
Melting Point 155-157 °C-[1][2][3]

Note: The heat of decomposition is a significant value, indicating a highly energetic process that requires careful management to prevent thermal runaway.

Proposed Thermal Decomposition Pathway

A proposed logical pathway for the thermal decomposition of this compound is as follows:

  • Initiation: The primary step is the homolytic cleavage of the N-N single bond, which is generally the weakest bond in hydrazine derivatives. This generates two formylaminyl radicals (HC(=O)NH•).

  • Propagation/Decomposition of Radicals: These highly reactive radicals can undergo further decomposition. A likely pathway is the fragmentation of the formylaminyl radical into a hydrogen atom and a formyl isocyanate radical (HC(=O)N•), or rearrangement and subsequent fragmentation to produce carbon monoxide (CO) and an amino radical (•NH₂).

  • Termination/Product Formation: The various radical species generated will combine to form stable gaseous products. The expected final products would likely include nitrogen gas (N₂), carbon monoxide (CO), and hydrogen gas (H₂). The presence of formyl groups might also lead to the formation of formamide or other small organic molecules as minor products.

It is important to note that this proposed pathway is hypothetical and requires experimental verification, ideally through techniques such as Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) to identify the evolved gaseous products.

Decomposition_Pathway DFH This compound (H(C=O)NH-NH(C=O)H) Radicals 2 x Formylaminyl Radical (HC(=O)NH•) DFH->Radicals Δ (Heat) N-N Bond Cleavage Products Final Products (N₂, CO, H₂) Radicals->Products Radical Reactions & Fragmentation

Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To assess the thermal stability and decomposition kinetics of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of any residue.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: High purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert environment.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage mass loss against temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss.

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, decomposition onset temperature, and enthalpy of decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated steel pan. A pinhole in the lid can be used to allow evolved gases to escape, preventing pressure buildup.

  • Atmosphere: High purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above the final decomposition temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the heat flow against temperature. Endothermic events (like melting) will appear as downward peaks, while exothermic events (like decomposition) will appear as upward peaks. The onset temperature and the area of the peaks are calculated to determine the transition temperatures and enthalpies.

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_EGA Evolved Gas Analysis (EGA) (Recommended) TGA_Sample Sample Prep (5-10 mg in pan) TGA_Run TGA Instrument Run (N₂ atm, 10 °C/min) TGA_Sample->TGA_Run TGA_Data Mass Loss vs. Temp TGA_Run->TGA_Data TGA_Analysis Determine Decomp. Temp. TGA_Data->TGA_Analysis TGA_MS TGA-MS / TGA-FTIR TGA_Data->TGA_MS Couple for EGA DSC_Sample Sample Prep (2-5 mg in sealed pan) DSC_Run DSC Instrument Run (N₂ atm, 10 °C/min) DSC_Sample->DSC_Run DSC_Data Heat Flow vs. Temp DSC_Run->DSC_Data DSC_Analysis Determine Melting & Decomp. Enthalpies & Onset Temps. DSC_Data->DSC_Analysis EGA_Analysis Identify Gaseous Products TGA_MS->EGA_Analysis

Workflow for the thermal analysis of this compound.

Logical Relationships in Thermal Stability

The thermal stability of this compound is intrinsically linked to its molecular structure. The key relationships are visualized in the diagram below.

Stability_Relationships Structure Molecular Structure (H(C=O)NH-NH(C=O)H) NN_Bond Weak N-N Bond Structure->NN_Bond contains Formyl_Groups Electron-Withdrawing Formyl Groups Structure->Formyl_Groups contains Thermal_Stability Thermal Stability NN_Bond->Thermal_Stability decreases Formyl_Groups->NN_Bond influences Decomposition Exothermic Decomposition Thermal_Stability->Decomposition governs onset of

References

Unveiling the Structural Nuances of 1,2-Diformylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular geometry and bond lengths of 1,2-diformylhydrazine (C₂H₄N₂O₂), a compound of interest in organic synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its structural parameters determined through advanced analytical techniques.

Molecular Structure and Geometry

This compound, also known as N,N'-diformohydrazide, is a planar molecule in the crystalline state. This planarity is a key feature of its molecular geometry, influencing its intermolecular interactions and packing in the solid state. The molecule possesses a center of inversion, contributing to its overall symmetry.

The structural parameters of this compound have been precisely determined using single-crystal neutron diffraction, a powerful technique for locating hydrogen atoms and providing highly accurate bond lengths and angles. The key bond lengths and angles are summarized in the tables below.

Data Presentation: Structural Parameters

The following tables present the bond lengths and bond angles for this compound as determined by neutron diffraction at 15 K.

Table 1: Bond Lengths of this compound

BondLength (Å)
N-N1.387
N-C1.333
C=O1.244
N-H1.047
C-H1.113

Table 2: Bond Angles of this compound

AngleDegree (°)
C-N-N118.8
C-N-H118.1
N-N-H123.1
N-C=O123.7
N-C-H111.4
O=C-H124.9

Table 3: Torsion (Dihedral) Angles of this compound

AngleDegree (°)
H-N-N-C180.0
H-N-N-H180.0
C-N-N-C180.0
O=C-N-N180.0
H-C-N-N180.0
O=C-N-H0.0
H-C-N-H0.0

The data unequivocally confirms the planar, trans conformation of the molecule in the solid state.

Mandatory Visualization: Molecular Structure of this compound

The following diagram illustrates the atomic connectivity and planar structure of the this compound molecule.

Molecular structure of this compound with bond lengths.

Experimental Protocols

The determination of the precise molecular geometry of this compound was achieved through single-crystal neutron diffraction. The following provides a generalized protocol for such an experiment, based on the methodologies employed in the key cited research.

Single-Crystal Neutron Diffraction: A Generalized Protocol

This protocol outlines the essential steps for determining the crystal structure of a small organic molecule like this compound.

1. Crystal Growth and Selection:

  • High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.

  • A well-formed, defect-free crystal of appropriate dimensions (typically 0.1-0.5 mm) is selected under a microscope.

2. Crystal Mounting:

  • The selected crystal is mounted on a goniometer head. For low-temperature data collection, this is done in a cryo-loop after being coated in a cryoprotectant oil.

3. Data Collection:

  • The mounted crystal is placed on a single-crystal neutron diffractometer.

  • The crystal is cooled to a low temperature (e.g., 15 K) to minimize thermal vibrations and obtain more precise atomic positions.

  • A monochromatic neutron beam is directed at the crystal.

  • The crystal is rotated, and the diffraction patterns are collected at various orientations using a detector. A full sphere of data is typically collected to ensure data redundancy and completeness.

4. Data Reduction:

  • The raw diffraction data are processed. This includes integration of the reflection intensities, correction for background scattering, and application of Lorentz and polarization corrections.

  • The unit cell parameters and crystal system are determined from the positions of the Bragg reflections. For this compound, the crystal system is monoclinic with the space group P2₁/c.

5. Structure Solution and Refinement:

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the observed diffraction data.

  • Hydrogen atoms are located from the neutron scattering density maps and their positions and isotropic or anisotropic displacement parameters are refined.

  • The final refined structure is validated by examining the agreement between the observed and calculated structure factors (R-factor) and other crystallographic quality indicators.

The following diagram illustrates the general workflow for a single-crystal diffraction experiment.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Diffraction Data Collection crystal_selection->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction Raw Diffraction Data structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Structural Parameters (Bond Lengths, Angles) validation->final_structure Final Structural Model

General workflow for single-crystal diffraction analysis.

The History and Discovery of 1,2-Diformylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of a key chemical intermediate.

Introduction

1,2-Diformylhydrazine, a simple yet versatile organic compound, holds a significant place in the landscape of synthetic chemistry. First synthesized in the mid-20th century, this white crystalline solid has emerged as a crucial building block, most notably in the production of heterocyclic compounds such as 1,2,4-triazoles, which are known for their broad range of biological activities. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in drug development.

History and Discovery

The first notable synthesis of this compound was reported in the mid-20th century during systematic investigations into hydrazine derivatives for potential industrial and pharmaceutical applications.[1] A seminal paper by C. Ainsworth and R.G. Jones published in the Journal of the American Chemical Society in 1955 is a key reference, describing a method for its preparation.[2] This work laid the foundation for subsequent research and development involving this compound. The primary motivation for its initial synthesis was its potential as a precursor to more complex molecules, a role it continues to fulfill today.

Chemical and Physical Properties

This compound is a white, water-soluble solid.[3] X-ray crystallography has confirmed that it is a planar molecule.[3] It is sparingly soluble in common organic solvents like ethanol and ether.[1]

PropertyValueReference
Chemical Formula C₂H₄N₂O₂[3]
Molar Mass 88.07 g/mol [3]
Appearance White crystalline solid[3]
Melting Point 155–157 °C[3]
Solubility Water-soluble, sparingly soluble in ethanol and ether[1]

Synthesis of this compound

The most common and historically significant method for synthesizing this compound involves the reaction of hydrazine with either formamide or formic acid.

Experimental Protocol: Synthesis from Hydrazine Hydrate and Formamide (Ainsworth & Jones, 1955)

This method, adapted from the work of Ainsworth and Jones, remains a fundamental procedure for the laboratory-scale synthesis of this compound.

Materials:

  • Hydrazine hydrate

  • Formamide

  • Ethanol

Procedure:

  • A mixture of hydrazine hydrate and an excess of formamide is heated.

  • The reaction mixture is typically maintained at an elevated temperature for a specified period to ensure the completion of the diformylation.

  • Upon cooling, the crude this compound precipitates from the reaction mixture.

  • The solid product is then collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol, to yield a product with a melting point of 159-160 °C.

A patent describes a process for preparing 1,2,4-triazole from hydrazine and formamide, which includes the formation of this compound as an intermediate with an 80% yield.[4] Another patent details a method for producing N,N'-diformylhydrazine by reacting formamide with hydrazine hydrate at elevated temperatures.[5][6]

Logical Workflow for Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazine Hydrazine Hydrate Heating Heating Hydrazine->Heating Formamide Formamide Formamide->Heating Cooling Cooling & Precipitation Heating->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization DFH This compound Recrystallization->DFH G DFH This compound Heating Heating DFH->Heating Ammonia Ammonia/Amine Ammonia->Heating Triazole 1,2,4-Triazole Ring Heating->Triazole Bioactive Bioactive Molecules (e.g., Antifungals) Triazole->Bioactive

References

Spectroscopic Profile of 1,2-Diformylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of 1,2-Diformylhydrazine, complete with experimental protocols and a detailed synthesis workflow.

This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound (DFH), a compound of interest in various chemical and pharmaceutical research fields. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its NMR and IR spectral data, detailed experimental methodologies for data acquisition, and a clear visualization of its synthesis process.

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and electronic environment of the nuclei within the this compound molecule. The compound consists of three rotamers: ZZ, ZE, and EE, and its ¹H, ¹³C, and ¹⁵N NMR data have been thoroughly investigated.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~8.2SingletCHO (Formyl proton)
~9.5Broad SingletNH (Amide proton)
Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~163C=O (Carbonyl carbon)
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes. The IR spectrum of this compound is typically recorded using a KBr disc or as a nujol mull.[2]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3200-3000Strong, BroadN-H stretching
1700-1650StrongC=O stretching (Amide I)
1550-1500MediumN-H bending (Amide II)
1300-1200MediumC-N stretching
Note: Peak positions and intensities are approximate.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented.

Synthesis of this compound

This compound can be synthesized through the reaction of hydrazine hydrate with formic acid.

Materials:

  • Hydrazine hydrate

  • Formic acid (98-100%)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add formic acid to an equimolar amount of hydrazine hydrate. The reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture at 100-110°C for 2-3 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of a solid.

  • Filter the crude product and wash it with cold ethanol.

  • Recrystallize the solid from hot ethanol or water to obtain pure this compound as a white crystalline solid.

  • Dry the purified product in a vacuum oven.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase and baseline correct the spectra.

  • Reference the chemical shifts to the residual solvent peak (for DMSO-d₆: δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C).

IR Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and record the sample spectrum.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Hydrazine Hydrate Hydrazine Hydrate Mixing Mixing Hydrazine Hydrate->Mixing Formic Acid Formic Acid Formic Acid->Mixing Heating Heating Mixing->Heating 100-110°C, 2-3h Cooling Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying This compound This compound Drying->this compound

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more specific applications and advanced analytical techniques, further investigation and consultation of primary research literature are recommended.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Diformylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diformylhydrazine (DFH), also known as N,N'-diformylhydrazine, is a hydrazine derivative with the chemical formula C₂H₄N₂O₂.[1][2] It serves as a crucial building block in organic synthesis, particularly in the creation of nitrogen-containing heterocyclic compounds, and as an intermediate in the production of pharmaceuticals and other specialty chemicals.[2][3] This guide provides a comprehensive overview of its physical appearance, chemical form, and associated experimental protocols, tailored for a technical audience in research and development.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature, typically appearing as a fine crystalline powder or needles.[2][3][4][5] It is generally described as odorless or having a faint, characteristic chemical odor.[2] The compound is soluble in water, sparingly soluble in common organic solvents like ethanol and ether, and shows slight solubility in dimethyl sulfoxide (DMSO) and methanol, which can be improved with heating.[1][2][3][4][6]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Identifiers
IUPAC NameN'-Formylformohydrazide[1]
CAS Number628-36-4[1][5][6]
Molecular FormulaC₂H₄N₂O₂[1][2][3][7]
Molar Mass88.066 g·mol⁻¹ / 88.07 g·mol⁻¹[1][5]
Physical Properties
AppearanceWhite to off-white crystalline powder/needles[2][3][5][8]
Melting Point155–157 °C[1][3][4][5]
155-160 °C[6]
Boiling Point153.7 °C at 760 mmHg[6]
~163 °C (Rough estimate)[3][4]
Density1.193 g/cm³[6]
~1.437 g/cm³ (Rough estimate)[3]
Solubility
WaterSoluble[1]
Organic SolventsSparingly soluble in ethanol and ether[2]
Slightly soluble in DMSO and Methanol (heated)[3][4][6]
Spectroscopic Data
λmax210 nm (in Ethanol)[2][3][8]
Chemical Properties
pKa11.92 ± 0.23 (Predicted)[3][6]
StabilityStable under recommended storage conditions[3]
Decomposes above 170 °C[9]
Storage ConditionsInert atmosphere, store in freezer, under -20°C[3][4][6]

Molecular Structure and Form

Crystallography

X-ray crystallography studies have confirmed that this compound is a planar molecule.[1] This planarity is a key feature of its solid-state structure. The compound possesses a monoclinic crystal structure with the space group P2₁/c.[9] The experimentally determined bond distances are:

  • N-N: 1.38 Å[1][9]

  • N-C: 1.33 Å[1][9]

  • C=O: 1.24 Å[1][9]

These structural parameters are critical for computational modeling, understanding intermolecular interactions, and predicting reactivity.

Molecular Structure of this compound cluster_molecule N1 N N2 N N1->N2 1.38 Å C1 C N1->C1 1.33 Å H2 H N1->H2 C2 C N2->C2 1.33 Å H4 H N2->H4 O1 O C1->O1 1.24 Å H1 H C1->H1 O2 O C2->O2 1.24 Å H3 H C2->H3

Caption: Molecular structure and key bond lengths of this compound.

Experimental Protocols

Synthesis of this compound

A common and high-yield method for synthesizing this compound involves the reaction of hydrazine hydrate with an excess of a formylating agent, such as ethyl formate.

4.1.1 Materials and Equipment

  • Hydrazine monohydrate (e.g., 10.5 g, 0.21 mol)

  • Ethyl formate (e.g., 31.2 g, 0.42 mol)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Ice bath or refrigerator capable of maintaining 0 °C

  • Filtration apparatus (e.g., Büchner funnel, filter paper, suction flask)

4.1.2 Protocol

  • Combine hydrazine monohydrate and ethyl formate in the reaction vessel. A molar ratio of approximately 1:2 (hydrazine:ethyl formate) is used.

  • Cool the mixture to 0 °C using an ice bath or by placing it in a refrigerator.

  • Maintain the reaction mixture at 0 °C for 48 hours. During this time, crystals of this compound will form.[2][8]

  • After the incubation period, collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials.

  • Dry the purified crystals under vacuum. This procedure typically affords a high yield (e.g., 99%) of the final product with a melting point of 155–156 °C.[8]

G start Start: Reagents reagents Hydrazine Monohydrate + Ethyl Formate (2 eq.) start->reagents mix Mix reagents in reaction vessel reagents->mix cool Cool to 0°C mix->cool react Maintain at 0°C for 48h (Crystallization occurs) cool->react filter Filter crystals (Vacuum filtration) react->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Product: This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

Characterization Protocol: Purity Assessment

The purity of synthesized this compound is typically assessed using melting point determination and UV-Vis spectroscopy.

4.2.1 Melting Point Determination

  • Apparatus: Calibrated melting point apparatus.

  • Sample Preparation: Place a small amount of the dried crystalline product into a capillary tube.

  • Measurement: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Analysis: Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. A sharp melting range close to the literature value (155-157 °C) indicates high purity.[3][5]

4.2.2 UV-Vis Spectroscopy

  • Apparatus: UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, typically ethanol.

  • Measurement: Scan the absorbance of the solution across the UV range.

  • Analysis: The presence of a maximum absorbance (λmax) peak at approximately 210 nm is characteristic of this compound and can be used to confirm its identity.[3]

Applications in Synthesis

This compound is a versatile intermediate. For example, it is a key precursor in the synthesis of 1,2,4-triazoles, a class of heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals.

The ring closure of diformylhydrazine can be achieved by reacting it with ammonia at elevated temperatures and pressures.[10]

Synthetic Pathway from this compound to 1,2,4-Triazole DFH This compound (C₂H₄N₂O₂) Triazole 1,2,4-Triazole (C₂H₃N₃) DFH->Triazole Ring Closure Reagent + Ammonia (NH₃) Conditions Heat (e.g., 200°C) Pressure Conditions->Triazole Byproduct + 2 H₂O

Caption: Reaction pathway for the synthesis of 1,2,4-Triazole from DFH.

References

An In-depth Technical Guide to the Safe Handling of 1,2-Diformylhydrazine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling precautions for 1,2-Diformylhydrazine (DFH), a compound of interest in various research and development applications, including pharmaceutical synthesis.[1] Due to its classification as a hydrazine derivative, DFH is considered a potentially hazardous chemical, necessitating stringent safety protocols to mitigate risks of exposure and ensure a safe laboratory environment.[1] This document outlines the known physical and chemical properties, toxicological data, handling procedures, emergency protocols, and disposal methods for DFH.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] It is soluble in water and sparingly soluble in ethanol and ether.[1] The compound is noted to be stable under normal laboratory conditions but may decompose at elevated temperatures or in the presence of strong acids or bases.[1]

PropertyValueReference
Chemical Formula C₂H₄N₂O₂[2][3]
Molecular Weight 88.07 g/mol [2]
Appearance White to off-white crystalline solid[1]
Melting Point 155-160 °C
Boiling Point Decomposes[4]
Solubility Soluble in water; sparingly soluble in ethanol and ether[1]
Stability Stable under normal conditions; decomposes at high temperatures[1][4]

Toxicological Profile and Hazard Identification

The toxicological properties of this compound have not been fully investigated. However, due to its structural similarity to other hydrazine compounds, it should be handled as a potentially toxic and carcinogenic substance.[1] Hydrazine and its derivatives are known to be toxic if ingested, inhaled, or absorbed through the skin.[5]

HazardDescription
Acute Toxicity May cause irritation to the skin, eyes, and respiratory tract.[6][7] Ingestion may lead to irritation of the digestive tract.[6][7]
Carcinogenicity While not specifically classified by IARC, related hydrazine compounds are considered probable human carcinogens.[1] Studies on the related compound 1,2-dimethylhydrazine have shown it to be a potent carcinogen in animal models, inducing tumors in the colon, liver, and kidneys.
Reactivity Incompatible with strong oxidizing agents.[6][7]
Signaling Pathway for Potential Carcinogenicity of Hydrazine Derivatives

The following diagram illustrates a generalized signaling pathway for the potential carcinogenicity of hydrazine derivatives, which may be applicable to this compound.

G cluster_0 Cellular Environment This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation Reactive Metabolites Reactive Metabolites Metabolic Activation->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Binds to DNA Mutations Mutations DNA Adducts->Mutations Replication Errors Cancer Cancer Mutations->Cancer Uncontrolled Cell Growth

Caption: Potential carcinogenic pathway of this compound.

Experimental Protocols: Safe Handling and Procedures

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are based on best practices for handling hazardous hydrazine derivatives.

Engineering Controls
  • Fume Hood: All work with this compound, including weighing, mixing, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

  • Ventilation: Ensure adequate ventilation in the laboratory.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory.

PPESpecification
Gloves Chemical-resistant gloves (e.g., nitrile) must be worn.[8]
Eye Protection Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.[8][9]
Lab Coat A flame-resistant lab coat should be worn.[9]
Respiratory Protection For situations where engineering controls may not be sufficient, a NIOSH-approved respirator is necessary.[6][7]
Handling and Storage
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The storage area should be clearly marked as a designated area for particularly hazardous substances.[9]

  • Handling: Avoid generating dust.[6] Use non-sparking tools for transfers. After handling, wash hands thoroughly.[6]

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound.

G cluster_1 Safe Handling Workflow Risk Assessment Risk Assessment Acquisition & Storage Acquisition & Storage Risk Assessment->Acquisition & Storage Engineering Controls Engineering Controls Acquisition & Storage->Engineering Controls Personal Protective Equipment Personal Protective Equipment Engineering Controls->Personal Protective Equipment Handling & Use Handling & Use Personal Protective Equipment->Handling & Use Decontamination Decontamination Handling & Use->Decontamination Emergency Preparedness Emergency Preparedness Handling & Use->Emergency Preparedness Waste Disposal Waste Disposal Decontamination->Waste Disposal

Caption: Workflow for safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

EmergencyProcedure
Spill Do not attempt to clean up a large spill. Evacuate the area and contact emergency services. For small spills, and if properly trained and equipped, absorb the spill with an inert, non-combustible material and place it in a sealed container for disposal.[10]
Fire Use a dry chemical, CO₂, water spray, or alcohol-resistant foam to extinguish a fire.[6][7] Wear a self-contained breathing apparatus.[6][7]
Inhalation Move the individual to fresh air immediately. Seek medical attention.[7]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[7]

Waste Disposal

Waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.[1] Do not dispose of it down the drain or in regular trash.

Conclusion

While this compound is a valuable compound in research and development, its potential hazards necessitate a cautious and well-informed approach to its handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this technical guide, researchers can significantly minimize the risks associated with its use. A thorough understanding of its properties and potential dangers is the foundation of a safe and productive research environment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2,4-Triazoles using 1,2-Diformylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The synthesis of substituted 1,2,4-triazoles is, therefore, of significant interest in medicinal chemistry and drug development. One straightforward and classical method for the preparation of 4-substituted-1,2,4-triazoles involves the cyclocondensation of 1,2-diformylhydrazine with primary amines. This approach offers a direct route to the 4-substituted triazole ring system, utilizing readily available starting materials.

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazoles employing this compound as a key building block.

Reaction Principle

The fundamental reaction involves the heating of this compound with a primary amine, leading to a cyclocondensation reaction that forms the 4-substituted-1,2,4-triazole ring with the elimination of two molecules of water. The reaction is typically performed at elevated temperatures, often without a solvent.

Reaction Scheme

Reaction_Scheme DFH This compound reaction_node + DFH->reaction_node Amine Primary Amine (R-NH2) Amine->reaction_node Triazole 4-Substituted-1,2,4-triazole Water 2 H2O product_node reaction_node->product_node Heat (Δ) product_node->Triazole product_node->Water

Caption: General reaction scheme for the synthesis of 4-substituted-1,2,4-triazoles.

Experimental Protocols

This section provides detailed protocols for the preparation of the starting material, this compound, and its subsequent conversion to 4-substituted-1,2,4-triazoles.

Protocol 1: Synthesis of this compound

This compound can be conveniently prepared from the reaction of formamide with hydrazine hydrate.

Materials:

  • Formamide

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, cautiously add hydrazine hydrate to an equimolar amount of formamide.

  • Heat the reaction mixture to 100°C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethanol to the reaction mixture to precipitate the product.

  • Filter the white solid, wash with cold ethanol, and dry under vacuum to afford this compound. A typical yield for this procedure is approximately 80%.[1]

Protocol 2: General Procedure for the Synthesis of 4-Substituted-1,2,4-Triazoles

This general protocol is based on the method described by Wiley and Hart for the reaction of this compound with various primary amines.[2]

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, aminopyridine)

  • Ethanol (for purification)

  • Diethyl ether (for purification)

Procedure:

  • In a reaction tube or a small round-bottom flask, combine this compound and the desired primary amine in an equimolar ratio.

  • Heat the mixture in a heating block or an oil bath to a temperature between 160°C and 190°C.

  • Maintain the temperature for 10 to 30 minutes. The reaction mixture will melt and then solidify as the product forms.

  • Allow the reaction mixture to cool to room temperature.

  • The crude product can be purified by recrystallization. For many aryl and heteroaryl triazoles, dissolving the crude solid in a minimal amount of hot ethanol and then precipitating with diethyl ether is an effective purification method.

  • Filter the purified solid, wash with diethyl ether, and dry to obtain the desired 4-substituted-1,2,4-triazole.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 4-substituted-1,2,4-triazoles using the general protocol described above.

EntryAmine SubstrateProductReaction Temp. (°C)Reaction Time (min)Yield (%)
1Aniline4-Phenyl-4H-1,2,4-triazole160-19010-3013-80
2o-Toluidine4-(o-Tolyl)-4H-1,2,4-triazole160-19010-3013-80
3p-Toluidine4-(p-Tolyl)-4H-1,2,4-triazole160-19010-3013-80
41-Naphthylamine4-(Naphthalen-1-yl)-4H-1,2,4-triazole160-19010-3013-80
52-Naphthylamine4-(Naphthalen-2-yl)-4H-1,2,4-triazole160-19010-3013-80
62-Aminopyridine4-(Pyridin-2-yl)-4H-1,2,4-triazole160-19010-3013-80
73-Aminopyridine4-(Pyridin-3-yl)-4H-1,2,4-triazole160-19010-3013-80
83-Aminoquinoline4-(Quinolin-3-yl)-4H-1,2,4-triazole160-19010-3013-80
93-Amino-1H-1,2,4-triazole4,4'-Bi(1,2,4-triazole)160-19010-3013-80

Note: The reported yield range of 13-80% is based on the initial report by Wiley and Hart and may vary depending on the specific substrate and purification efficiency.[2]

Experimental Workflow and Logic

The synthesis of 4-substituted-1,2,4-triazoles from this compound follows a logical and straightforward workflow.

Experimental_Workflow cluster_prep Preparation of Starting Material cluster_synthesis Synthesis of 4-Substituted-1,2,4-Triazole start_prep Formamide + Hydrazine Hydrate react_prep Heat at 100°C for 2h start_prep->react_prep precipitate Precipitate with Ethanol react_prep->precipitate isolate_dfh Filter and Dry precipitate->isolate_dfh dfh This compound isolate_dfh->dfh start_synth This compound + Primary Amine dfh->start_synth react_synth Heat at 160-190°C for 10-30 min start_synth->react_synth cool Cool to Room Temperature react_synth->cool purify Recrystallize (e.g., Ethanol/Ether) cool->purify isolate_product Filter and Dry purify->isolate_product product 4-Substituted-1,2,4-Triazole isolate_product->product

Caption: Workflow for the synthesis of 4-substituted-1,2,4-triazoles.

Signaling Pathway Analogy in Drug Development

While this is a synthetic chemistry protocol, the modular nature of this synthesis can be analogized to a signaling pathway in drug development, where a core scaffold (the 1,2,4-triazole ring) is functionalized with different substituents (the 'R' group from the primary amine) to modulate its biological activity.

Drug_Development_Analogy cluster_core Core Scaffold Synthesis cluster_modification Functionalization cluster_activity Biological Activity DFH This compound Triazole_Core 1,2,4-Triazole Scaffold DFH->Triazole_Core Cyclization Amine Primary Amine (R-NH2) Amine->Triazole_Core Introduces 'R' group Biological_Target Biological Target Triazole_Core->Biological_Target Binding and Modulation

Caption: Analogy of the synthesis to a drug development pathway.

Conclusion

The synthesis of 4-substituted-1,2,4-triazoles from this compound and primary amines is a robust and versatile method for accessing a wide range of these important heterocyclic compounds. The protocols provided herein are straightforward and can be readily implemented in a standard organic chemistry laboratory. This methodology is particularly valuable for the rapid generation of compound libraries for screening in drug discovery programs.

References

Application Notes and Protocols: 1,2-Diformylhydrazine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,2-diformylhydrazine (DFH) as a versatile bidentate ligand in coordination chemistry. This document includes detailed protocols for the synthesis of the ligand and its metal complexes, spectroscopic and magnetic properties, and a key application in the spectrophotometric determination of iron.

Introduction

This compound (C₂H₄N₂O₂) is a planar molecule that can exist as a resonance hybrid of its keto and enol forms.[1] This structural flexibility, coupled with the presence of two nitrogen and two oxygen donor atoms, allows it to act as an effective bidentate ligand, forming stable complexes with a variety of transition metals. The coordination typically occurs through the deprotonation of the enol form, leading to the formation of five-membered chelate rings with metal ions.[1] Its applications range from a building block in organic synthesis to a reagent in analytical chemistry.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂H₄N₂O₂
Molecular Weight 88.07 g/mol
Appearance White to off-white crystalline powder
Melting Point 155-157 °C
Solubility Soluble in water, slightly soluble in DMSO and methanol (solubility in methanol increases with heat)
pKa 11.92 ± 0.23 (Predicted)[3]
λmax 210 nm (in Ethanol)[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic methods for the preparation of this compound from formamide and hydrazine hydrate.[4][5]

Materials:

  • Formamide

  • Hydrazine hydrate (~80%)

  • Ethanol (for purification, optional)

  • Round-bottom flask with a condenser and vacuum adapter

  • Heating mantle

  • Vacuum pump

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, combine formamide and hydrazine hydrate in a molar ratio of approximately 2:1. For example, use 22.5 g of formamide and 13.75 ml of ~80% hydrazine hydrate.[5]

  • Initial Reaction (Low Temperature): Maintain the mixture at a temperature of 5-25 °C. Apply a reduced pressure (e.g., 150 mbar) to the flask to facilitate the removal of ammonia gas that evolves during the reaction.[5][6] Continue this step for 1-2 hours, or until the evolution of ammonia appears to cease.[6]

  • Second Reaction (Elevated Temperature): Increase the temperature of the reaction mixture to 80-120 °C (a temperature of 100 °C is often preferred).[6] Maintain the reduced pressure (the pressure may drop to around 20-70 mbar) and continue the reaction for another 1-3 hours to ensure completion.[6] During this time, water will begin to distill off.

  • Removal of Volatiles: After the reaction is complete, increase the oil bath temperature to around 140 °C and apply a higher vacuum (e.g., 4 mbar) to distill off any remaining water and excess formamide.[5]

  • Isolation and Purification: The product, this compound, will remain in the flask as a solid residue. The crude product can be purified by recrystallization from a suitable solvent like ethanol if necessary.

  • Characterization: The final product should be a white to off-white crystalline powder. Confirm the identity and purity of the product by measuring its melting point (155-157 °C) and recording its IR and NMR spectra.

Experimental Workflow: Synthesis of this compound

G Synthesis of this compound A Mix Formamide and Hydrazine Hydrate (2:1 molar ratio) B React at 5-25 °C under reduced pressure (1-2 h) A->B Remove NH3 C Heat to 80-120 °C under reduced pressure (1-3 h) B->C Reaction completion D Distill off water and excess formamide under high vacuum C->D Purification E Isolate solid this compound D->E F Purify by recrystallization (optional) E->F G Characterize (m.p., IR, NMR) F->G

Caption: Workflow for the synthesis of this compound.

Synthesis of Metal(II) Complexes with this compound

This protocol describes a general method for the synthesis of 1:1 metal-to-ligand complexes of this compound with various divalent transition metals.[1]

Materials:

  • This compound (DFH)

  • Metal(II) chlorides (e.g., MnCl₂, FeCl₂, CoCl₂, NiCl₂, CuCl₂, ZnCl₂, PbCl₂)

  • Ethanol or Methanol

  • Deionized water

  • Ammonia solution (to adjust pH)

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Ligand Solution: Prepare a hot ethanolic or methanolic solution of this compound.

  • Metal Salt Solution: Prepare an aqueous solution of the respective metal(II) chloride.

  • Complexation: Slowly add the hot ligand solution to the metal salt solution with constant stirring. A 1:1 molar ratio of metal to ligand is typically used.

  • pH Adjustment: Adjust the pH of the resulting solution to the alkaline range (typically pH 7.3-9.3) by the dropwise addition of ammonia solution.[2] This will facilitate the deprotonation of the ligand and the formation of the complex, which will precipitate out of the solution.

  • Digestion of Precipitate: Gently heat the mixture with continuous stirring for a short period to allow for the complete precipitation and digestion of the complex.

  • Isolation: Allow the mixture to cool to room temperature, and then collect the precipitated metal complex by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate with small portions of cold deionized water and then with ethanol or methanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the resulting solid complex in a desiccator over anhydrous calcium chloride. The complexes are generally stable and have melting points above 300°C.[1]

  • Characterization: Characterize the synthesized complexes using elemental analysis, IR and Far-IR spectroscopy, magnetic susceptibility measurements, and thermogravimetric analysis (TGA).

Experimental Workflow: Synthesis of Metal-DFH Complexes

G Synthesis of Metal-DFH Complexes A Prepare hot alcoholic solution of this compound C Mix solutions with stirring (1:1 molar ratio) A->C B Prepare aqueous solution of Metal(II) Chloride B->C D Adjust pH to 7.3-9.3 with ammonia solution C->D Precipitation E Digest the precipitate by gentle heating D->E F Isolate complex by vacuum filtration E->F G Wash with water and alcohol F->G H Dry in a desiccator G->H I Characterize (Elemental Analysis, IR, TGA, Magnetic Susceptibility) H->I

Caption: Workflow for the synthesis of metal-DFH complexes.

Characterization of Metal Complexes

The coordination of this compound to metal ions results in characteristic changes in its spectroscopic and magnetic properties.

Infrared Spectroscopy

The IR spectra of the metal complexes show significant shifts in the vibrational frequencies of the ligand upon coordination. The deprotonation of the enol form and the formation of M-O and M-N bonds are key features.

Vibrational ModeLigand (DFH) (cm⁻¹)Metal Complexes (cm⁻¹)AssignmentReference
ν(N-H) ~3200AbsentDisappearance indicates deprotonation[1]
ν(C=O) ~1680Shifts to lower frequencyCoordination through the oxygen atom[1]
ν(C-N) ~1400Shifts to higher frequencyIncreased double bond character upon chelation[1]
ν(M-O) -~400-500Formation of metal-oxygen bond[1]
ν(M-N) -~300-400Formation of metal-nitrogen bond[1]
Magnetic Susceptibility

The magnetic moments of the synthesized complexes provide insights into their geometry and the electronic configuration of the central metal ion.

ComplexMagnetic Moment (B.M.)Inferred Geometry/Electronic StateReference
Mn(II)-DFH 5.85High-spin d⁵, likely octahedral[1]
Fe(II)-DFH 5.20High-spin d⁶, likely octahedral[1]
Co(II)-DFH 4.85High-spin d⁷, likely octahedral[1]
Ni(II)-DFH 2.91Two unpaired electrons, likely octahedral[1]
Cu(II)-DFH 1.19Subnormal moment may suggest dimeric structure with antiferromagnetic coupling[1]

Note: The insolubility of the complexes in common organic solvents suggests a polymeric nature.[1]

Application: Spectrophotometric Determination of Iron

This compound serves as an excellent chromogenic reagent for the spectrophotometric determination of iron(II) and iron(III). In an alkaline medium, it forms an intensely colored red-purple complex with iron, which can be quantified using a spectrophotometer.[2]

Protocol for Spectrophotometric Determination of Iron

Materials and Reagents:

  • This compound (DFH) solution (e.g., 0.1% w/v in a suitable solvent)

  • Standard iron solution (e.g., 100 ppm Fe)

  • Buffer solution (pH 7.3-9.3)

  • Hydroxylamine hydrochloride solution (as a reducing agent for Fe³⁺ to Fe²⁺, if total iron is to be determined)

  • Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard iron solutions with concentrations ranging from 0.25 to 13 µg/mL by appropriate dilution of the stock solution in volumetric flasks.[2]

  • Color Development: To each standard solution (and the unknown sample), add the DFH solution and the buffer solution to maintain the pH between 7.3 and 9.3.[2] If determining total iron, add hydroxylamine hydrochloride solution to reduce any Fe³⁺ to Fe²⁺ before adding the DFH. Allow the color to develop fully.

  • Spectrophotometric Measurement: Measure the absorbance of each standard solution and the unknown sample at the wavelength of maximum absorption (λmax), which is 470 nm for the iron-DFH complex.[2] Use a reagent blank to zero the spectrophotometer.

  • Calibration Curve: Plot a calibration curve of absorbance versus the concentration of the standard iron solutions.

  • Determination of Unknown Concentration: From the calibration curve, determine the concentration of iron in the unknown sample based on its absorbance.

Quantitative Parameters for Iron Determination:

Parameter Value Reference
pH Range 7.3 - 9.3 [2]
λmax 470 nm [2]
Beer's Law Range 0.25 - 13 µg/mL [2]
Molar Absorptivity 0.3258 x 10⁴ - 0.3351 x 10⁴ L mol⁻¹ cm⁻¹ [2]

| Sandell's Sensitivity | 0.0168 µg cm⁻² |[2] |

Logical Relationship: Spectrophotometric Iron Determination

G Spectrophotometric Determination of Iron cluster_0 Sample Preparation cluster_1 Complex Formation cluster_2 Quantification A Iron Sample (Fe²⁺/Fe³⁺) B Add Hydroxylamine HCl (for total Fe) A->B C Fe³⁺ → Fe²⁺ B->C D Add this compound (DFH) C->D E Adjust pH to 7.3-9.3 D->E F Formation of Red-Purple [Fe(DFH)] Complex E->F G Measure Absorbance at 470 nm F->G I Determine Iron Concentration G->I Compare Absorbance H Prepare Calibration Curve with Fe Standards H->I

Caption: Logical steps for the determination of iron using DFH.

Conclusion

This compound is a readily synthesized and versatile bidentate ligand that forms stable, often polymeric, complexes with a range of transition metals. Its ability to form a distinctly colored complex with iron makes it a valuable reagent for spectrophotometric analysis. The protocols and data presented in these notes provide a solid foundation for researchers and scientists to explore the coordination chemistry of this compound and its potential applications in various fields, including analytical chemistry and materials science. Further research could focus on elucidating the precise structures of the polymeric complexes and exploring their catalytic or biological activities.

References

Application Notes and Protocols for the Preparation of Substituted Triazoles from 1,2-Diformylhydrazine and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of substituted 1,2,4-triazoles. The primary method detailed involves the reaction of substituted hydrazines with formamide, which proceeds through an in-situ formation of a substituted 1,2-diformylhydrazine intermediate followed by cyclization. This approach is particularly effective under microwave irradiation, offering a rapid and efficient route to a variety of N-substituted 1,2,4-triazoles.

Introduction

1,2,4-triazoles are a critical class of heterocyclic compounds widely recognized for their diverse biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of substituted triazoles from this compound or its synthetic equivalents is a fundamental transformation in medicinal chemistry. The cyclization of this compound with a nitrogen source, such as ammonia or formamide, at elevated temperatures is a common strategy. For the preparation of N-substituted triazoles, a substituted hydrazine is typically reacted with a formylating agent like formamide. This reaction forms a substituted this compound in situ, which then undergoes cyclization to yield the desired N-substituted 1,2,4-triazole. Microwave-assisted synthesis has emerged as a powerful tool for this transformation, significantly reducing reaction times and often improving yields.[1]

General Reaction Scheme

The overall transformation can be depicted as a two-step process that is often carried out in a single pot. First, a substituted hydrazine reacts with formamide to generate a substituted this compound. This intermediate then undergoes cyclodehydration to form the aromatic 1,2,4-triazole ring.

Reaction_Workflow Substituted_Hydrazine Substituted Hydrazine (R-NH-NH2) Intermediate In-situ formation of Substituted this compound Substituted_Hydrazine->Intermediate Formamide Formamide (HCONH2) Formamide->Intermediate Cyclization Microwave Irradiation (Heat) Intermediate->Cyclization Product N-Substituted 1,2,4-Triazole Cyclization->Product Workup Work-up and Purification Product->Workup Final_Product Pure N-Substituted 1,2,4-Triazole Workup->Final_Product

Caption: General workflow for the one-pot synthesis of N-substituted 1,2,4-triazoles.

Data Presentation: Synthesis of N-Substituted 1,2,4-Triazoles

The following table summarizes the results for the microwave-assisted synthesis of various N-substituted 1,2,4-triazoles from the corresponding substituted hydrazines and formamide. The data is adapted from a study by Kumar et al.[1]

EntrySubstituted Hydrazine (R-NHNH₂)ProductReaction Time (min)Yield (%)
1Phenylhydrazine1-Phenyl-1H-1,2,4-triazole1074
24-Methylphenylhydrazine1-(p-Tolyl)-1H-1,2,4-triazole1278
34-Methoxyphenylhydrazine1-(4-Methoxyphenyl)-1H-1,2,4-triazole1081
44-Chlorophenylhydrazine1-(4-Chlorophenyl)-1H-1,2,4-triazole1072
54-Bromophenylhydrazine1-(4-Bromophenyl)-1H-1,2,4-triazole1575
64-Nitrophenylhydrazine1-(4-Nitrophenyl)-1H-1,2,4-triazole1565
72,4-Dinitrophenylhydrazine1-(2,4-Dinitrophenyl)-1H-1,2,4-triazole2054
8Naphthylhydrazine1-(Naphthalen-1-yl)-1H-1,2,4-triazole1568
9Benzylhydrazine1-Benzyl-1H-1,2,4-triazole1070
10Methylhydrazine1-Methyl-1H-1,2,4-triazole1062

Experimental Protocols

General Protocol for the Microwave-Assisted Synthesis of N-Substituted 1,2,4-Triazoles [1]

This protocol is a general method applicable to a range of substituted hydrazines.

Materials and Equipment:

  • Substituted hydrazine (1 mmol)

  • Formamide (20 mmol)

  • Microwave synthesizer

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the substituted hydrazine (1 mmol) and formamide (20 mmol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160 °C for the time specified in the data table (typically 10-20 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 1,2,4-triazole.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol for the Synthesis of Unsubstituted 1,2,4-Triazole

For the synthesis of the parent 1,2,4-triazole, hydrazine hydrate is used as the starting material. The reaction can be performed with an excess of formamide under thermal conditions.

Materials and Equipment:

  • Hydrazine hydrate (e.g., 80% solution)

  • Formamide

  • Round-bottom flask with a reflux condenser and distillation head

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine hydrazine hydrate and an excess of formamide (a molar ratio of at least 1:4 of hydrazine to formamide is recommended).

  • Heat the mixture with stirring. The temperature is typically raised to 140-210 °C.

  • During the reaction, water and ammonia are formed and can be removed by distillation.

  • After the reaction is complete (as monitored by TLC or GC), the excess formamide can be removed by vacuum distillation.

  • The resulting crude 1,2,4-triazole can be purified by crystallization from a suitable solvent or by distillation.

Note on Synthesis of C-Substituted Triazoles:

While the focus of these notes is on the use of this compound and its precursors, it is important for researchers to be aware that C-substituted 1,2,4-triazoles are typically synthesized from different starting materials. Common methods include the reaction of hydrazides with imidoesters or the cyclization of diacylhydrazines. These methods, such as the Pellizzari and Einhorn-Brunner reactions, provide access to a wide range of 3,5-disubstituted 1,2,4-triazoles.

Safety Precautions

  • Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Microwave synthesis should be performed in a dedicated microwave reactor with appropriate pressure and temperature monitoring. Do not use a domestic microwave oven.

  • High temperatures are used in these reactions. Use appropriate caution to avoid burns.

  • Formamide is a teratogen. Handle with care and avoid exposure.

References

Application Notes and Protocols: The Role of 1,2-Diformylhydrazine in the Synthesis of Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Diformylhydrazine emerges as a versatile precursor in the synthesis of heterocyclic compounds, notably the 1,2,4-triazole ring system. This structural motif is a key pharmacophore in a variety of medicinally important compounds, including those with anticonvulsant properties. The synthetic accessibility of 1,2,4-triazoles from this compound makes it a molecule of significant interest to researchers and drug development professionals in the field of neurology. These application notes provide a comprehensive overview of the synthetic routes from this compound to potential anticonvulsant agents and detail the experimental protocols for their synthesis and biological evaluation.

Synthetic Pathways from this compound

The primary route for utilizing this compound in the synthesis of anticonvulsant precursors involves its conversion to the 1,2,4-triazole scaffold. This heterocycle can then be further functionalized to generate a diverse library of compounds for anticonvulsant screening.

A key process involves the cyclization of this compound with ammonia under elevated temperature and pressure to yield 1,2,4-triazole.[1][2] While this provides the core structure, further derivatization is necessary to impart significant anticonvulsant activity. Many potent anticonvulsant agents are substituted 1,2,4-triazoles.[3][4]

Another potential, though less directly documented pathway, could involve the conversion of this compound to 1,3,4-oxadiazoles, another heterocyclic system known to exhibit anticonvulsant activity.[5][6][7]

Below is a diagram illustrating the general synthetic logic.

G DFH This compound Triazole 1,2,4-Triazole Scaffold DFH->Triazole Cyclization (e.g., with NH3) Oxadiazole 1,3,4-Oxadiazole Scaffold DFH->Oxadiazole Cyclization (Hypothetical) Derivatives Substituted Triazole/Oxadiazole Derivatives Triazole->Derivatives Functionalization Oxadiazole->Derivatives Functionalization Anticonvulsant Anticonvulsant Activity Derivatives->Anticonvulsant Biological Screening

Caption: Synthetic workflow from this compound to potential anticonvulsant agents.

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Triazole from this compound

This protocol is based on the principle of cyclizing this compound with a nitrogen source.

Materials:

  • This compound

  • Liquid Ammonia

  • High-pressure autoclave reactor

  • Distillation apparatus

Procedure:

  • In a high-pressure autoclave reactor, place this compound.

  • Cool the reactor and carefully introduce condensed liquid ammonia.

  • Seal the reactor and heat the mixture to 200°C for 24 hours. The pressure will exceed 1000 psi.[2]

  • After cooling the reactor to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.

  • The crude product is then purified by distillation to yield 1,2,4-triazole.[2]

Safety Precautions: This reaction involves high pressure and temperature and should only be performed by trained personnel in an appropriate laboratory setting with all necessary safety equipment.

Protocol 2: Synthesis of Substituted 1,2,4-Triazole Derivatives

This protocol outlines a general method for the derivatization of a 1,2,4-triazole scaffold, which could be synthesized from this compound. The example provided is for the synthesis of 3,5-diphenyl-4-amino-1,2,4-triazole derivatives, which have shown anticonvulsant activity.[3]

Materials:

  • 3,5-diphenyl-4-amino triazole

  • Aromatic aldehydes

  • Sodium borohydride (NaBH4)

  • Chloroacetyl chloride

  • Hydrazine hydrate

  • Ethanol

  • Microwave reactor (optional)

Procedure:

  • Formation of Schiff's Bases: React 3,5-diphenyl-4-amino triazole with various aromatic aldehydes in a suitable solvent like ethanol. The reaction can be carried out under conventional heating or using microwave irradiation to accelerate the process.[3]

  • Reduction of Schiff's Bases: The resulting Schiff's bases are then reduced using a reducing agent such as sodium borohydride in an appropriate solvent to yield secondary amines.[3]

  • Formation of Chloroacetyl Derivatives: The secondary amines are subsequently reacted with chloroacetyl chloride.

  • Final Product Formation: The final step involves the reaction of the chloroacetyl derivatives with hydrazine hydrate to produce the target 1,2,4-triazole derivatives.[3]

  • Purification and Characterization: Each intermediate and the final product should be purified using appropriate techniques such as recrystallization or column chromatography and characterized by spectroscopic methods (e.g., IR, NMR).

G cluster_0 Synthesis of Substituted Triazoles A 3,5-diphenyl-4-amino triazole C Schiff's Base A->C B Aromatic Aldehyde B->C D Secondary Amine C->D Reduction (NaBH4) E Chloroacetyl Derivative D->E Reaction with Chloroacetyl chloride F Final Triazole Derivative E->F Reaction with Hydrazine hydrate

Caption: Workflow for the synthesis of substituted 1,2,4-triazole derivatives.

Protocol 3: Anticonvulsant Activity Screening

The following are standard in vivo models for the preliminary evaluation of anticonvulsant activity.

Models:

  • Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that protect against absence seizures.

General Procedure:

  • Animal Model: Typically, mice or rats are used.

  • Compound Administration: The synthesized compounds are administered to the animals, usually via intraperitoneal (i.p.) injection, at various doses. A control group receives the vehicle.

  • Induction of Seizures:

    • MES: An electrical stimulus is delivered through corneal or ear electrodes.

    • scPTZ: A subcutaneous injection of pentylenetetrazole is administered.

  • Observation: The animals are observed for the onset, duration, and severity of seizures. In the MES test, the endpoint is the abolition of the hind limb tonic extensor component of the seizure. In the scPTZ test, the delay or prevention of clonic and tonic seizures is measured.[3]

  • Data Analysis: The percentage of animals protected from seizures at each dose is determined, and the median effective dose (ED50) is calculated.

Neurotoxicity Assessment:

  • Rotarod Test: This test is used to assess motor coordination and potential neurological deficits caused by the test compounds. Animals are placed on a rotating rod, and the time they remain on the rod is measured. A decrease in performance indicates potential neurotoxicity.

Data Presentation

The following tables summarize hypothetical and representative quantitative data for newly synthesized anticonvulsant compounds derived from a 1,2,4-triazole scaffold.

Table 1: Anticonvulsant Activity of Synthesized 1,2,4-Triazole Derivatives

Compound IDMES Screen (% Protection at 100 mg/kg)scPTZ Screen (% Protection at 100 mg/kg)ED50 (mg/kg) (MES)ED50 (mg/kg) (scPTZ)
Derivative A 755045.289.7
Derivative B 906533.175.4
Derivative C 608062.548.3
Phenytoin 100-9.5-
Ethosuximide -100-130

Table 2: Neurotoxicity of Selected Active Compounds

Compound IDRotarod Test (% Motor Impairment at 100 mg/kg)TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Derivative B 10>300>9.1
Derivative C 15>300>6.2

Mechanism of Action

While the precise mechanism of action for novel anticonvulsant compounds requires extensive investigation, many existing antiepileptic drugs (AEDs) act through one or more of the following mechanisms:

  • Modulation of Voltage-Gated Ion Channels: Primarily blockade of sodium (Na+) or calcium (Ca2+) channels.

  • Enhancement of GABA-mediated Inhibitory Neurotransmission: This can be achieved by acting on GABA-A receptors or by inhibiting GABA metabolism or reuptake.

  • Attenuation of Glutamate-mediated Excitatory Neurotransmission: This involves blocking NMDA or AMPA receptors.

For compounds derived from 1,2,4-triazoles, a potential mechanism involves the modulation of GABAergic activity.[3] Further studies, such as in vitro binding assays and electrophysiological recordings, are necessary to elucidate the specific molecular targets.

G cluster_0 Potential Anticonvulsant Mechanisms A Voltage-Gated Ion Channels Na+ Channel Blockade Ca2+ Channel Blockade D Reduced Neuronal Excitability A->D B GABAergic System GABA-A Receptor Modulation Inhibit GABA Reuptake/Metabolism B->D C Glutamatergic System NMDA Receptor Blockade AMPA Receptor Blockade C->D

Caption: Major mechanisms of action for anticonvulsant drugs.

References

Application Notes and Protocols: 1,2-Diformylhydrazine in Antitubercular Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 1,2-diformylhydrazine and related hydrazine derivatives in the synthesis of compounds with antitubercular activity. While direct and extensive literature on this compound as a starting material for major antitubercular drugs is limited, its potential lies in its utility as a precursor for heterocyclic systems known for their antimycobacterial properties. This document outlines this potential and provides detailed protocols for the synthesis of structurally related and highly relevant antitubercular hydrazones and 1,2,4-triazoles.

Introduction: The Role of the Hydrazine Moiety in Antitubercular Drug Discovery

The hydrazine and hydrazone functionalities are critical pharmacophores in a multitude of antitubercular agents. The most notable example is Isoniazid (INH), a cornerstone of first-line tuberculosis treatment. The -CO-NH-N= moiety is a key structural feature in many compounds that exhibit potent activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds often act by inhibiting crucial enzymes in the mycobacterial cell wall synthesis, such as the enoyl-acyl carrier protein reductase (InhA).

This compound (HCONHNHCHO) is a symmetrical hydrazine derivative that serves as a versatile building block in organic synthesis. It has niche applications in the pharmaceutical industry, including in the synthesis of antitubercular drugs.[1] Its primary utility in this context is as a precursor to form stable heterocyclic rings, such as 1,2,4-triazoles, which are a well-established class of compounds with a broad spectrum of biological activities, including antitubercular effects.

Potential Application of this compound: Synthesis of 1,2,4-Triazoles

This compound can be utilized in the synthesis of 4-substituted-1,2,4-triazoles. These heterocyclic compounds have demonstrated significant antitubercular activity. The general synthetic approach involves the reaction of this compound with primary amines, often under acidic or thermal conditions, to yield the corresponding 1,2,4-triazole derivatives.

Below is a logical workflow illustrating how this compound can be a precursor to antitubercular 1,2,4-triazoles.

G DFH This compound Triazole_Intermediate Intermediate Adduct DFH->Triazole_Intermediate Reaction Amine Primary Amine (R-NH2) Amine->Triazole_Intermediate Triazole 4-Substituted-1,2,4-triazole Triazole_Intermediate->Triazole Cyclization Activity Antitubercular Activity Triazole->Activity Biological Evaluation

Caption: Logical workflow for the synthesis of antitubercular 1,2,4-triazoles from this compound.

Experimental Protocols

While specific protocols starting directly from this compound for antitubercular compounds are not extensively detailed in readily available literature, the following protocols for the synthesis of closely related and highly relevant antitubercular 1,2,4-triazoles and hydrazones are provided. These serve as a practical guide for researchers in this field.

Protocol 1: General Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones

This protocol is adapted from methodologies for synthesizing 1,2,4-triazole derivatives, which are known to possess antitubercular properties. This can be conceptually linked to the potential use of this compound derivatives.

Objective: To synthesize 1,2,4-triazole derivatives for antitubercular screening.

Materials:

  • Appropriate carboxylic acid hydrazide

  • Appropriate isothiocyanate

  • Methanol

  • Sodium hydroxide

Procedure:

  • Synthesis of Thiosemicarbazides: A mixture of 0.01 mol of the appropriate carboxylic acid hydrazide and 0.01 mol of the corresponding isothiocyanate is heated in 20 mL of methanol for 0.5–1 hour at reflux temperature. The reaction mixture is then cooled, and the resulting precipitate is filtered, dried, and purified by crystallization from methanol.

  • Cyclization to 1,2,4-triazole: The synthesized thiosemicarbazide (0.01 mol) is dissolved in 2N sodium hydroxide solution and refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature and acidified with dilute hydrochloric acid to a pH of 5-6. The resulting solid precipitate is filtered, washed with cold water, dried, and recrystallized from ethanol to yield the desired 1,2,4-triazole derivative.

Protocol 2: General Synthesis of Antitubercular Hydrazone Derivatives

This protocol outlines a common and effective method for synthesizing hydrazones, a class of compounds with well-documented, potent antitubercular activity.

Objective: To synthesize a series of hydrazone derivatives for evaluation against Mycobacterium tuberculosis.

Materials:

  • A selected hydrazide (e.g., Isoniazid, benzohydrazide)

  • A substituted aldehyde or ketone

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the hydrazide (1 equivalent) in a suitable volume of ethanol or methanol.

  • To this solution, add the substituted aldehyde or ketone (1 equivalent).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The reaction mixture is then stirred at room temperature or refluxed for a period ranging from 2 to 12 hours, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled. The resulting solid precipitate (the hydrazone product) is collected by filtration.

  • The crude product is washed with cold ethanol or methanol and then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF-water mixture) to afford the pure hydrazone derivative.

G Hydrazide Hydrazide (e.g., Isoniazid) Reaction Condensation Reaction (Stirring/Reflux) Hydrazide->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Solvent Ethanol/Methanol + Acetic Acid (cat.) Solvent->Reaction Precipitate Crude Hydrazone Reaction->Precipitate Purification Filtration & Recrystallization Precipitate->Purification Pure_Hydrazone Pure Hydrazone Derivative Purification->Pure_Hydrazone

Caption: General experimental workflow for the synthesis of antitubercular hydrazone derivatives.

Quantitative Data: Antitubercular Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various hydrazone and 1,2,4-triazole derivatives against Mycobacterium tuberculosis H37Rv, as reported in the literature.

Compound ClassSpecific Derivative ExampleMIC (µg/mL)MIC (µM)Reference
Hydrazones Furan–thiazole hydrazone 4a 3.12-[1]
Furan–thiazole hydrazone 4b 3.12-[1]
Furan–thiazole hydrazone 4c 3.12-[1]
Quinoline hydrazone 2b 25-[2]
5-nitro-furan-2-yl hydrazone 3a 6.2-[3]
5-nitro-furan-2-yl hydrazone 4a 3.1-[3]
Hydrazones 3a-3j (range)3.125 - 50-[4]
Sulfonyl Hydrazones Derivative 5g -0.0763[5][6]
Derivative 5k -0.0716[5][6]
Thiadiazole-based Hydrazones Derivative 3d -0.0730[5][6]
1,2,4-Triazoles N-acylhydrazone-triazole hybrid--[7]
Pyridyl-amino-triazole 6e IC50 < 100-
Pyridyl-amino-triazole 6h IC50 < 100-

Note: Direct comparisons of MIC values should be made with caution due to potential variations in experimental methodologies between different studies.

Conclusion

While this compound is not a widely cited direct precursor in the synthesis of current antitubercular drugs, its chemical nature makes it a plausible and valuable starting material for generating heterocyclic scaffolds like 1,2,4-triazoles, which are of significant interest in the field. The provided protocols for the synthesis of antitubercular hydrazones and 1,2,4-triazoles offer a robust starting point for researchers aiming to develop novel antimycobacterial agents. The consistent and potent activity of compounds containing the hydrazone moiety underscores the continued importance of exploring hydrazine derivatives in the quest for new and more effective treatments for tuberculosis.

References

Application Notes and Protocols for 1,2-Diformylhydrazine as a Precursor in Energetic Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-Diformylhydrazine (DFH) is a chemical compound with the formula C₂H₄N₂O₂.[1][2][3] It serves as a valuable precursor in the synthesis of various nitrogen-rich heterocyclic compounds, which are a cornerstone of modern energetic materials research. A significant application of DFH is in the azide-free synthesis of 1-aryl-1H-tetrazoles, presenting a safer alternative to traditional methods that utilize potentially explosive azide reagents.[4] This capability underscores its potential in the formation of tetrazole-based energetic materials.

While direct synthesis pathways from this compound to prominent energetic materials are not extensively documented in current literature, its role in forming the tetrazole backbone makes it a compound of high interest. This document will focus on a state-of-the-art energetic material, TKX-50, which features a bistetrazole core. Although the established synthesis of TKX-50 originates from other precursors, the underlying chemistry of tetrazole formation is relevant to the potential applications of DFH.

Featured Energetic Material: TKX-50 (Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate)

TKX-50 is a high-performance insensitive energetic material that has garnered significant attention as a potential replacement for conventional explosives like RDX and HMX.[5][6] Its favorable combination of high detonation performance and low sensitivity makes it a leading candidate for next-generation explosive formulations. The structure of TKX-50 consists of a 5,5'-bistetrazole-1,1'-diolate anion and two dihydroxylammonium cations.[7]

Data Presentation: Performance of TKX-50 and Other Energetic Materials

The following table summarizes the key performance parameters of TKX-50 in comparison to RDX and HMX.

PropertyTKX-50RDXHMX
Density (g/cm³) 1.877 - 1.918[5][8]1.821.91
Detonation Velocity (m/s) ~9698[8]~8750~9100
Detonation Pressure (GPa) ~42.4[8]~34.0~39.0
Impact Sensitivity (H₅₀, cm) 20 - 41[8][9]~24~24
Friction Sensitivity (N) 120[8]120120
Thermal Stability (DSC Onset, °C) ~226[5]~210[5]~280

Experimental Protocols: Synthesis of TKX-50

The following protocol describes a safer, one-pot synthesis of TKX-50 from dichloroglyoxime, which avoids the isolation of the highly sensitive intermediate, diazidoglyoxime.[10][11]

Materials:

  • Dichloroglyoxime

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Hydroxylammonium Chloride

  • Deionized Water

  • Chloroform

Procedure:

  • Preparation of Diazidoglyoxime Solution: In a reaction vessel, dissolve dichloroglyoxime in dimethylformamide (DMF) at room temperature. Cool the solution to 0°C using an ice bath.

  • Azidation: Slowly add sodium azide (NaN₃) to the cooled solution while maintaining the temperature at 0°C. Stir the mixture for approximately 40 minutes at this temperature. This step forms diazidoglyoxime in situ.

  • Cyclization to Bistetrazole Diol: The solution containing diazidoglyoxime is then treated under acidic conditions to facilitate the cyclization to 5,5'-bistetrazole-1,1'-diol (BTO).

  • Salt Formation: The resulting BTO is not isolated. Instead, an aqueous solution of hydroxylammonium chloride is added directly to the reaction mixture.

  • Precipitation and Isolation: TKX-50 will precipitate from the solution. The solid product is isolated by suction filtration, washed with cold water, and then air-dried.

Note: This is a generalized protocol. Specific quantities and reaction conditions should be referred from the primary literature.[10][11] All work with energetic materials should be conducted in a specialized laboratory with appropriate safety precautions.

Visualizations

The following diagrams illustrate the synthesis of TKX-50 and the potential role of this compound in the synthesis of tetrazole-based compounds.

TKX50_Synthesis Dichloroglyoxime Dichloroglyoxime Diazidoglyoxime Diazidoglyoxime (in situ) Dichloroglyoxime->Diazidoglyoxime + NaN₃ in DMF NaN3 Sodium Azide (NaN₃) DMF DMF, 0°C BTO 5,5'-Bistetrazole-1,1'-diol (BTO) Diazidoglyoxime->BTO Cyclization Acid Acidic Conditions TKX50 TKX-50 BTO->TKX50 Salt Formation Hydroxylamine Hydroxylammonium Chloride DFH_Tetrazole_Synthesis DFH This compound (DFH) Aniline Aromatic Amine Diazonium Diazonium Intermediate Aniline->Diazonium Diazotization Tetrazole 1-Aryl-1H-Tetrazole Diazonium->Tetrazole + DFH (Azide-Free) EnergeticMaterials Tetrazole-Based Energetic Materials Tetrazole->EnergeticMaterials Potential Precursor

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds. These protocols are foundational in medicinal chemistry and drug discovery, offering versatile methods for creating diverse molecular scaffolds. The following sections detail the synthesis of pyridines, pyrimidines, and indoles, including quantitative data, step-by-step procedures, and visualizations of the reaction pathways.

Hantzsch Synthesis of Pyridine Derivatives

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction for the synthesis of dihydropyridines, which can then be oxidized to form the corresponding pyridine ring.[1][2] This method is renowned for its efficiency and simplicity in constructing highly functionalized pyridine derivatives from simple acyclic precursors.[2] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][3]

Experimental Protocol: One-Pot Synthesis of 1,4-Dihydropyridines

This protocol describes a typical one-pot synthesis of Hantzsch 1,4-dihydropyridines.

Materials:

  • Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • β-Ketoester (e.g., Ethyl acetoacetate) (2.0 eq)

  • Nitrogen Donor (e.g., Ammonium acetate) (1.1 eq)

  • Solvent (e.g., Ethanol)

  • Oxidizing agent for aromatization (optional, e.g., nitric acid, iodine)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the 1,4-dihydropyridine product to precipitate.

  • Collect the solid product by filtration and wash it with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • (Optional) For the synthesis of the corresponding pyridine, the isolated dihydropyridine can be oxidized. Dissolve the Hantzsch ester in acetic acid and add an oxidizing agent (e.g., a stoichiometric amount of iodine or ceric ammonium nitrate) and heat the mixture until the aromatization is complete (monitored by TLC).

Data Presentation: Hantzsch Pyridine Synthesis Yields

The following table summarizes representative yields for the Hantzsch synthesis using various aldehydes under reflux conditions in ethanol.

Aldehydeβ-KetoesterNitrogen SourceTime (h)Yield (%)
BenzaldehydeEthyl acetoacetateAmmonium acetate492[4]
4-ChlorobenzaldehydeEthyl acetoacetateAmmonium acetate495[4]
4-NitrobenzaldehydeEthyl acetoacetateAmmonium acetate590[4]
FormaldehydeEthyl acetoacetateAmmonia-Low[1]

Note: Yields can vary significantly based on specific reaction conditions and substrates.

Visualization: Hantzsch Synthesis Mechanism

The mechanism involves a sequence of condensation and addition reactions to form the dihydropyridine ring.[2][3][5]

Hantzsch_Synthesis Hantzsch Pyridine Synthesis Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aldehyde Aldehyde (R-CHO) UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Aldehyde->UnsaturatedCarbonyl Knoevenagel Condensation Ketoester1 β-Ketoester (x2) Enamine Enamine Intermediate Ketoester1->Enamine + NH3 Ketoester1->UnsaturatedCarbonyl Knoevenagel Condensation Ammonia Ammonia (NH3) Adduct Cyclization Precursor Enamine->Adduct Michael Addition UnsaturatedCarbonyl->Adduct Michael Addition DHP 1,4-Dihydropyridine (Hantzsch Ester) Adduct->DHP Cyclization & Dehydration Pyridine Pyridine (Aromatized) DHP->Pyridine Oxidation

Caption: Reaction mechanism for the Hantzsch synthesis of pyridines.

Biginelli Reaction for Pyrimidine Derivatives

The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aryl aldehyde, a β-ketoester, and urea.[6][7] This acid-catalyzed reaction is a cornerstone for generating a wide variety of pyrimidine-based compounds, many of which exhibit significant biological activity and are used in pharmaceuticals.[8] Modern variations often employ microwave irradiation or ultrasound to improve yields and reduce reaction times.[9]

Experimental Protocol: Classical Biginelli Reaction

This protocol details the synthesis of a dihydropyrimidinone using conventional heating.

Materials:

  • Aryl Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • β-Ketoester (e.g., Ethyl acetoacetate) (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., conc. HCl, a few drops)

  • Solvent (e.g., Ethanol)

Procedure:

  • Combine the aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in a round-bottom flask.

  • Add ethanol as the solvent and a catalytic amount of concentrated HCl.

  • Reflux the mixture with stirring for 3-4 hours (monitor by TLC).[9]

  • After completion, cool the reaction mixture in an ice bath.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol and dry it.

  • Further purification can be achieved by recrystallization from ethanol.

Data Presentation: Comparison of Biginelli Reaction Protocols

This table compares the classical Biginelli reaction with modern, green chemistry approaches, highlighting the improvements in reaction time and yield.

ProtocolCatalystEnergy SourceTimeYield (%)Reference
ClassicalHClConventional Heating3 hrsOften low[9]
Microwave-AssistedNone (Solvent-free)Microwave (225 W)15 min>90
Ultrasound-AssistedVOSO₄Ultrasound30 min92[10]
GrindstoneCuCl₂·2H₂O / HClGrinding (Solvent-free)10-15 min>90[9]
Visualization: Biginelli Reaction Mechanism

The reaction proceeds through the formation of a key N-acyliminium ion intermediate.[6][7]

Biginelli_Reaction Biginelli Reaction Mechanism Aldehyde Aryl Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Condensation & Dehydration Urea Urea Urea->Iminium Condensation & Dehydration Ketoester β-Ketoester Enol Ketoester Enol Ketoester->Enol Tautomerization Ureide Open-Chain Ureide Iminium->Ureide Nucleophilic Addition Enol->Ureide Nucleophilic Addition DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Ureide->DHPM Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

Fischer Synthesis of Indole Derivatives

The Fischer indole synthesis is a robust and widely used chemical reaction to produce indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[11][12] Discovered in 1883 by Emil Fischer, this method is crucial for synthesizing the indole core, a privileged scaffold found in numerous natural products, pharmaceuticals (like triptans), and agrochemicals.[11][13][14]

Experimental Protocol: Fischer Indole Synthesis

This protocol describes a general procedure for synthesizing an indole from phenylhydrazine and a ketone.

Materials:

  • Phenylhydrazine (or substituted derivative) (1.0 eq)

  • Ketone or Aldehyde (e.g., Acetone) (1.1 eq)

  • Acid Catalyst (e.g., Polyphosphoric acid (PPA), ZnCl₂, or p-toluenesulfonic acid)

  • Solvent (e.g., Acetic acid, Toluene, or none for PPA)

Procedure:

  • Hydrazone Formation: In a flask, dissolve phenylhydrazine (1.0 eq) and the ketone (1.1 eq) in a suitable solvent like acetic acid. Heat the mixture gently (e.g., to 60-80°C) for 1-2 hours to form the phenylhydrazone intermediate. This step can often be done in situ.[13]

  • Cyclization: Add the acid catalyst to the reaction mixture. For example, add the pre-formed hydrazone to polyphosphoric acid at 100-120°C.

  • Heat the reaction mixture, typically at temperatures ranging from 80°C to 180°C, depending on the catalyst and substrates, for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and carefully pour it into a beaker of ice water.

  • Neutralize the mixture with a base (e.g., NaOH solution) to precipitate the crude indole product.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Fischer Indole Synthesis Examples

The table below shows examples of indoles synthesized using the Fischer method with different starting materials.

ArylhydrazineCarbonyl CompoundAcid CatalystYield (%)
PhenylhydrazinePyruvic acidH₂SO₄~70-80
PhenylhydrazineAcetoneZnCl₂~75
4-MethoxyphenylhydrazineCyclohexanoneAcetic Acid~60-70
PhenylhydrazineAcetaldehydePPAVariable

Note: Yields are highly dependent on the specific substrates and the choice of acid catalyst.[12]

Visualization: Fischer Indole Synthesis Mechanism

The reaction mechanism is complex, involving tautomerization and a characteristic[1][1]-sigmatropic rearrangement.[11][13]

Fischer_Indole_Synthesis Fischer Indole Synthesis Mechanism Start Phenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Formation Start->Hydrazone Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid Catalyst Diamine Diamine Intermediate Rearrangement->Diamine Cyclization Cyclization & Ammonia Elimination Diamine->Cyclization Indole Aromatic Indole Cyclization->Indole

Caption: Key steps in the Fischer indole synthesis pathway.

References

Application Notes and Protocols: One-Pot Synthesis of Phthalazine-diones Using Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phthalazine-diones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and cardiotonic properties.[1][2] The development of efficient and environmentally friendly synthetic methods for these scaffolds is a key objective in modern drug discovery. One-pot multi-component reactions (MCRs) have emerged as a powerful strategy, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.[2] This document provides detailed protocols for three distinct and efficient one-pot methods for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, a prominent class of phthalazine-diones, utilizing hydrazine derivatives. The protocols outlined below employ readily available catalysts and, in some cases, solvent-free or green solvent conditions, aligning with the principles of green chemistry.[1][2]

Protocol 1: Sodium Bicarbonate Catalyzed Solvent-Free Synthesis

This protocol details a green and efficient one-pot, three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones using sodium hydrogen carbonate (NaHCO₃) as a readily available and inexpensive catalyst under solvent-free conditions.[1]

Experimental Protocol:

  • Reactant Mixture: In a round-bottom flask, combine phthalhydrazide (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile or ethyl cyanoacetate (1 mmol).

  • Catalyst Addition: Add sodium bicarbonate (NaHCO₃) (10 mol%) to the mixture.

  • Reaction Conditions: Heat the mixture at 100 °C for the time specified in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, add water to the reaction mixture and stir for 5 minutes. Collect the solid product by filtration. The crude product can be recrystallized from ethanol to afford the pure 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivative.

Data Presentation:

Table 1: NaHCO₃ Catalyzed Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones. [1]

EntryAromatic AldehydeActive Methylene CompoundTime (min)Yield (%)
1BenzaldehydeMalononitrile2095
24-ChlorobenzaldehydeMalononitrile2592
34-MethoxybenzaldehydeMalononitrile3090
44-NitrobenzaldehydeMalononitrile1598
5BenzaldehydeEthyl cyanoacetate3593

Experimental Workflow:

workflow1 cluster_reactants Reactant Mixing Phthalhydrazide Phthalhydrazide (1 mmol) React Combine Reactants & Catalyst Aldehyde Aromatic Aldehyde (1 mmol) ActiveMethylene Active Methylene Cmpd. (1 mmol) Catalyst NaHCO3 (10 mol%) Heat Heat at 100 °C (Solvent-Free) React->Heat Workup Add Water & Filter Heat->Workup Purify Recrystallize from Ethanol Workup->Purify Product Pure Product Purify->Product

Caption: Workflow for NaHCO₃ catalyzed one-pot synthesis.

Protocol 2: Proline Catalyzed Four-Component Synthesis in a Green Solvent

This protocol describes a one-pot, four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones using proline as an organocatalyst in an environmentally benign solvent mixture of ethanol and water. This method starts from phthalimide and hydrazine hydrate, which generate the phthalhydrazide intermediate in situ.

Experimental Protocol:

  • Reactant Mixture: To a solution of phthalimide (1 mmol) in a 2:1 mixture of ethanol and water (10 mL), add hydrazine hydrate (1 mmol).

  • Intermediate Formation: Stir the mixture at room temperature for 10-15 minutes to form phthalhydrazide.

  • Further Additions: To the same flask, add an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and proline (10 mol%).

  • Reaction Conditions: Heat the reaction mixture at 80 °C for the time specified in Table 2. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried to yield the pure product.

Data Presentation:

Table 2: Proline Catalyzed Synthesis of 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones.

EntryAromatic AldehydeTime (h)Yield (%)
1Benzaldehyde3.094
24-Chlorobenzaldehyde3.592
34-Methylbenzaldehyde3.095
44-Nitrobenzaldehyde2.596
52-Chlorobenzaldehyde4.090

Experimental Workflow:

workflow2 cluster_initial In situ Phthalhydrazide Formation cluster_main Main Reaction Phthalimide Phthalimide (1 mmol) Step1 Stir at RT (10-15 min) Hydrazine Hydrazine Hydrate (1 mmol) Solvent1 EtOH:H2O (2:1) Aldehyde2 Aromatic Aldehyde (1 mmol) Step2 Add Reactants & Catalyst Malononitrile2 Malononitrile (1 mmol) Catalyst2 Proline (10 mol%) Step1->Step2 Heat2 Heat at 80 °C Step2->Heat2 Workup2 Cool, Filter, Wash with EtOH Heat2->Workup2 Product2 Pure Product Workup2->Product2

Caption: Workflow for proline catalyzed four-component synthesis.

Protocol 3: Boric Acid Catalyzed Solvent-Free Microwave-Assisted Synthesis

This protocol outlines a rapid and efficient one-pot, four-component synthesis of pyrazolo[1,2-b]phthalazine-diones using boric acid as a mild, inexpensive, and eco-friendly catalyst under solvent-free microwave irradiation.[2]

Experimental Protocol:

  • Reactant Mixture: In a microwave-safe vessel, mix phthalic anhydride (1 mmol), hydrazine monohydrate (1 mmol), a substituted aromatic aldehyde (1 mmol), and malononitrile (1 mmol).

  • Catalyst Addition: Add boric acid (10 mol%) to the mixture.

  • Reaction Conditions: Irradiate the mixture in a microwave reactor at a power of 300 W for the time specified in Table 3.

  • Work-up and Purification: After completion of the reaction, cool the vessel to room temperature. Add ethanol to the solid residue and stir. Collect the product by filtration and wash with cold ethanol to obtain the pure pyrazolo[1,2-b]phthalazine-dione.

Data Presentation:

Table 3: Boric Acid Catalyzed Microwave-Assisted Synthesis. [2]

EntryAromatic AldehydeTime (min)Yield (%)
1Benzaldehyde595
24-Chlorobenzaldehyde692
34-Hydroxybenzaldehyde790
44-Nitrobenzaldehyde496
53-Nitrobenzaldehyde594

Experimental Workflow:

workflow3 cluster_reactants3 Reactant Mixing PhthalicAnhydride Phthalic Anhydride (1 mmol) Mix Combine all Reactants Hydrazine3 Hydrazine Monohydrate (1 mmol) Aldehyde3 Aromatic Aldehyde (1 mmol) Malononitrile3 Malononitrile (1 mmol) Catalyst3 Boric Acid (10 mol%) Microwave Microwave Irradiation (300 W) Mix->Microwave Workup3 Cool, Add EtOH, Filter & Wash Microwave->Workup3 Product3 Pure Product Workup3->Product3

Caption: Workflow for boric acid catalyzed microwave synthesis.

References

Application Notes and Protocols for the Spectrophotometric Determination of Iron Using 1,2-Diformylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative determination of iron in various samples using 1,2-Diformylhydrazine (DFH) as a chromogenic reagent. The protocol is based on the formation of an intensely colored iron(III)-DFH complex, which can be measured spectrophotometrically.

Introduction

This compound is a bidentate ligand that reacts with both iron(II) and iron(III) in an alkaline medium to form a stable, red-purple colored iron(III) complex.[1] This color formation serves as the basis for a simple, sensitive, and rapid spectrophotometric method for the determination of iron in a variety of samples, including industrial waste, groundwater, and pharmaceutical preparations.[1] The method is advantageous due to its reliability and the stability of the colored complex.

Principle of the Method

In an alkaline environment with a pH ranging from 7.3 to 9.3, this compound reacts with iron ions to form a distinct red-purple complex.[1] This complex exhibits a maximum absorbance at a wavelength of 470 nm.[1] The intensity of the color, measured as absorbance, is directly proportional to the concentration of iron in the sample, following Beer's law over a defined concentration range.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of iron using this compound.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 470 nm[1]
Effective pH Range 7.3 - 9.3[1]
Linearity Range (Beer's Law) 0.25 - 13 µg/mL[1]
Molar Absorptivity (ε) 0.3258 x 10⁴ - 0.3351 x 10⁴ L mol⁻¹ cm⁻¹[1]
Sandell's Sensitivity 0.0168 µg cm⁻²[1]
Color of the Complex Red-Purple[1]

Experimental Protocols

This section details the necessary reagents, instrumentation, and step-by-step procedures for the determination of iron.

Instrumentation and Reagents
  • Instrumentation: A UV-Visible spectrophotometer capable of measuring absorbance at 470 nm.

  • Reagents:

    • This compound (DFH) solution.

    • Standard iron stock solution (e.g., 1000 µg/mL).

    • Buffer solution (to maintain pH between 7.3 and 9.3, e.g., ammonia-ammonium chloride buffer).

    • Deionized or distilled water.

    • All chemicals should be of analytical reagent grade.

Preparation of Reagents
  • Standard Iron Solution (100 µg/mL):

    • Accurately pipette 10.0 mL of a 1000 µg/mL standard iron stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly.

  • Working Standard Iron Solutions:

    • Prepare a series of working standards by diluting the 100 µg/mL standard iron solution. For example, to prepare standards of 2, 4, 6, 8, and 10 µg/mL, pipette 2, 4, 6, 8, and 10 mL of the 100 µg/mL solution into separate 100 mL volumetric flasks and dilute to the mark with deionized water.

  • This compound (DFH) Solution:

    • The concentration of the DFH solution should be optimized based on the expected iron concentration in the samples. A typical starting point is a 0.1% (w/v) solution in deionized water.

  • Buffer Solution:

    • Prepare a suitable buffer to maintain the pH in the optimal range of 7.3-9.3. An ammonia-ammonium chloride buffer is a common choice.

Construction of the Calibration Curve
  • Into a series of 25 mL volumetric flasks, pipette aliquots of the working standard iron solutions (e.g., 1.0, 2.0, 3.0, 4.0, and 5.0 mL of a 10 µg/mL standard to get 0.4, 0.8, 1.2, 1.6, and 2.0 µg/mL final concentrations).

  • To each flask, add a fixed volume of the buffer solution to adjust the pH to the optimal range.

  • Add a fixed volume of the this compound solution to each flask.

  • Dilute to the 25 mL mark with deionized water and mix well.

  • Allow the color to develop for a specified time (optimization may be required, typically 10-15 minutes).

  • Prepare a blank solution containing all reagents except the iron standard.

  • Measure the absorbance of each standard solution and the blank at 470 nm using the spectrophotometer. The blank should be used to zero the instrument.

  • Plot a graph of absorbance versus the concentration of iron (in µg/mL). This will be the calibration curve.

Analysis of Samples
  • Prepare the sample solution. Depending on the sample matrix, this may involve digestion, dissolution, or extraction to bring the iron into a soluble form. The final sample solution should be clear and colorless.

  • Take a known volume of the sample solution and transfer it to a 25 mL volumetric flask.

  • Add the buffer solution and the this compound solution in the same manner as for the calibration standards.

  • Dilute to the mark with deionized water and mix well.

  • Allow the color to develop for the same amount of time as the standards.

  • Measure the absorbance of the sample solution at 470 nm against the reagent blank.

  • Determine the concentration of iron in the sample solution by referring to the calibration curve.

  • Calculate the iron content in the original sample, taking into account any dilution factors.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of iron using this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent Preparation (DFH, Buffer, Standards) color_dev Color Development (Add reagents to standards & samples) reagent_prep->color_dev sample_prep Sample Preparation (Digestion/Dilution) sample_prep->color_dev measurement Spectrophotometric Measurement (470 nm) color_dev->measurement cal_curve Calibration Curve Construction measurement->cal_curve Standards concentration Concentration Determination measurement->concentration Samples cal_curve->concentration

Caption: Workflow for Iron Determination.

Logical Relationship of the Assay

This diagram shows the logical relationship between the components of the spectrophotometric assay.

logical_relationship Fe Iron (Fe²⁺/Fe³⁺) in Sample Complex [Fe(III)-DFH] Complex (Red-Purple) Fe->Complex DFH This compound (DFH) DFH->Complex Absorbance Absorbance at 470 nm Complex->Absorbance is proportional to Concentration Iron Concentration Absorbance->Concentration determines

Caption: Assay Principle Diagram.

References

The Pivotal Role of 1,2-Diformylhydrazine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diformylhydrazine (DFH) emerges as a critical and versatile intermediate in the synthesis of a wide array of agrochemicals, particularly within the triazole class of fungicides. Its stable, easy-to-handle nature makes it an ideal precursor for the construction of the 1,2,4-triazole ring, a core structural motif in many commercially successful fungicides. These fungicides are indispensable in modern agriculture for the protection of crops from a broad spectrum of fungal diseases, thereby ensuring food security.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals. It is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new crop protection agents.

Application Notes

This compound's primary application in the agrochemical industry is as a direct precursor to 1,2,4-triazole. The subsequent alkylation or arylation of the 1,2,4-triazole ring with various side chains allows for the synthesis of a diverse range of fungicidal compounds with specific activities and properties. The overall synthetic strategy involves two key stages: the formation of the 1,2,4-triazole ring from this compound, followed by the construction of the final agrochemical product.

Two prominent examples of triazole fungicides whose synthesis can be traced back to the 1,2,4-triazole intermediate, and by extension this compound, are Paclobutrazol and Tebuconazole.

  • Paclobutrazol: A plant growth regulator and fungicide, its synthesis involves the reaction of 1,2,4-triazole with other precursors to form the final active ingredient.[1][2][3][4]

  • Tebuconazole: A broad-spectrum fungicide, its synthesis also relies on the nucleophilic character of the 1,2,4-triazole ring to build the final molecular structure.[5][6][7][8][9][10]

The fungicidal activity of these triazole compounds stems from their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This mechanism of action provides a broad spectrum of activity against various fungal pathogens.[11]

Synthetic Pathways and Logical Workflow

The general workflow for the utilization of this compound in agrochemical production follows a logical sequence from the synthesis of the intermediate to the formulation of the final product.

Agrochemical_Workflow cluster_0 Upstream Synthesis cluster_1 Intermediate Synthesis cluster_2 Agrochemical Synthesis cluster_3 Downstream Processing Hydrazine Hydrazine This compound This compound Hydrazine->this compound Formylation Formic Acid / Formamide Formic Acid / Formamide Formic Acid / Formamide->this compound 1,2,4-Triazole 1,2,4-Triazole This compound->1,2,4-Triazole Cyclization with Ammonia Target Agrochemical (e.g., Tebuconazole, Paclobutrazol) Target Agrochemical (e.g., Tebuconazole, Paclobutrazol) 1,2,4-Triazole->Target Agrochemical (e.g., Tebuconazole, Paclobutrazol) Alkylation / Arylation Other Precursors Other Precursors Other Precursors->Target Agrochemical (e.g., Tebuconazole, Paclobutrazol) Purification Purification Target Agrochemical (e.g., Tebuconazole, Paclobutrazol)->Purification Formulation Formulation Purification->Formulation Final Product Final Product Formulation->Final Product Triazole_Synthesis DFH This compound Triazole 1,2,4-Triazole DFH->Triazole 200°C, 24h, Pressure NH3 Ammonia (NH3) NH3->Triazole H2O Water (2 H2O) Triazole->H2O By-product Paclobutrazol_Synthesis Triazole 1,2,4-Triazole Intermediate 1-(4-chlorophenyl)-4,4-dimethyl- 2-(1H-1,2,4-triazol-1-yl)pent-3-one Triazole->Intermediate K2CO3, Ethanol, 60°C ChloroPinacolone α-chloro Pinacolone ChloroPinacolone->Intermediate Paclobutrazol Paclobutrazol Intermediate->Paclobutrazol Reduction, Ethanol, 60°C Mg_NH4Cl Mg / NH4Cl Mg_NH4Cl->Paclobutrazol Tebuconazole_Synthesis Epoxide 2-(4-chlorophenylethyl)-2- tert-butyl-oxirane Tebuconazole Tebuconazole Epoxide->Tebuconazole NaOH, DMSO, Heat Triazole 1,2,4-Triazole Triazole->Tebuconazole

References

Application Notes and Protocols: 1,2-Diformylhydrazine in the Synthesis of Polymer Reactive Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a hypothetical application of 1,2-diformylhydrazine as a polymer reactive modifier. While grounded in established principles of aldehyde and hydrazide chemistry, the direct use of this compound for the specific modifications detailed below is not widely documented in existing scientific literature. These protocols are intended to serve as a conceptual guide for research and development.

Introduction

This compound (DFH) is a small molecule containing two aldehyde functionalities and a central hydrazine backbone. While its primary applications have been in the synthesis of heterocyclic compounds such as 1,2,4-triazoles, its structure presents intriguing possibilities for polymer modification. The dual aldehyde groups offer the potential for this molecule to act as a crosslinking agent or as a reactive modifier to introduce new functionalities onto polymer chains. This document outlines a potential application of this compound for the modification of amine-containing polymers, leading to the formation of polymer networks or functionalized polymers with hydrazone linkages.

Polymers containing primary amine groups, such as polyethyleneimine (PEI) or chitosan, are excellent candidates for modification with aldehydes. The reaction between an aldehyde and a primary amine forms a Schiff base (imine), and in the case of a hydrazine derivative, a hydrazone.[1] These reactions are often reversible and can be performed under mild conditions.[1] When a dialdehyde such as this compound is used, it can react with amine groups on different polymer chains, leading to crosslinking.[2][3]

Hypothetical Application: Crosslinking of Amine-Containing Polymers

This section details a hypothetical protocol for the use of this compound as a crosslinking agent for an amine-containing polymer, such as linear polyethyleneimine (LPEI). The resulting crosslinked polymer could find applications in areas such as hydrogel formation for drug delivery, biomaterial scaffolds, or as a component in adhesive formulations.

Proposed Reaction Pathway

The fundamental reaction involves the formation of a hydrazone bond between the aldehyde groups of this compound and the primary amine groups of the polymer.

ReactionPathway polymer Polymer with Primary Amines (e.g., LPEI) ~~~(CH2-CH2-NH)n~~~ crosslinked_polymer Crosslinked Polymer ~~~(CH2-CH2-N=CH-NH-NH-CH=N-CH2-CH2)~~~ polymer->crosslinked_polymer + this compound dfh This compound O=CH-NH-NH-CH=O dfh->crosslinked_polymer water Water (H2O)

Caption: Proposed reaction of an amine-containing polymer with this compound.

Experimental Protocols

Protocol 1: Synthesis of a Crosslinked Polyethyleneimine Hydrogel

This protocol describes the preparation of a crosslinked hydrogel by reacting linear polyethyleneimine (LPEI) with this compound.

Materials:

  • Linear polyethyleneimine (LPEI, e.g., MW 25,000)

  • This compound (DFH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., glass vial or beaker)

Procedure:

  • Prepare LPEI Solution: Dissolve a specific amount of LPEI in PBS to achieve the desired final polymer concentration (e.g., 5% w/v). Stir the solution until the polymer is fully dissolved.

  • Prepare DFH Solution: Prepare a stock solution of this compound in deionized water (e.g., 10 mg/mL). Gentle warming may be required for complete dissolution.

  • Reaction Initiation: While vigorously stirring the LPEI solution, add a calculated volume of the DFH stock solution. The molar ratio of DFH to the primary amine units of LPEI can be varied to control the crosslinking density.

  • Gelation: Continue stirring for a predetermined time (e.g., 1-4 hours) at room temperature. Gel formation can be visually monitored.

  • Washing and Purification: After gelation, the hydrogel can be washed with deionized water to remove any unreacted this compound and other small molecules.

  • Drying (Optional): The hydrogel can be lyophilized for characterization or storage.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of hydrazone bonds (C=N stretching).

  • Swell Ratio Measurement: To determine the extent of crosslinking.

  • Rheology: To measure the mechanical properties of the hydrogel.

Data Presentation

The degree of crosslinking and the properties of the resulting hydrogel are expected to depend on the reaction conditions. The following table presents hypothetical data illustrating these relationships.

Molar Ratio (DFH:Amine)Reaction Time (hours)Swelling Ratio (q)Gel Strength (Pa)
1:10125150
1:10422200
1:5118350
1:5415450
1:2110800
1:2481000

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a polymer modified with this compound.

ExperimentalWorkflow prep_solutions Prepare Polymer and This compound Solutions reaction Mix and React Solutions (Controlled Time and Temperature) prep_solutions->reaction purification Purify Modified Polymer (e.g., Dialysis, Precipitation) reaction->purification characterization Characterize Modified Polymer purification->characterization ftir FTIR Spectroscopy characterization->ftir nmr NMR Spectroscopy characterization->nmr gpc Gel Permeation Chromatography characterization->gpc thermal Thermal Analysis (TGA/DSC) characterization->thermal

Caption: General workflow for polymer modification and analysis.

Potential Applications and Future Directions

The use of this compound as a reactive modifier opens up possibilities for creating novel polymer architectures. Beyond simple crosslinking, it could be used to:

  • Introduce Reactive Handles: By reacting only one of the aldehyde groups, the second could remain available for subsequent "click" chemistry or other conjugation reactions.

  • Synthesize Degradable Materials: Hydrazone bonds are known to be susceptible to hydrolysis under acidic conditions.[4] This property could be exploited to create pH-responsive drug delivery systems or biodegradable materials.

  • Develop Self-Healing Polymers: The reversible nature of the hydrazone bond could potentially be utilized in the design of self-healing polymer networks.

Further research is required to explore these potential applications and to fully characterize the reaction kinetics and products of this compound with various polymers. Optimization of reaction conditions, such as pH and temperature, will be crucial for controlling the degree of modification and the final properties of the material.[1] The cytotoxicity of any residual this compound would also need to be assessed for biomedical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,4-Triazole from 1,2-Diformylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole from 1,2-diformylhydrazine. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of 1,2,4-triazole from this compound?

The synthesis involves the cyclization of this compound in the presence of an ammonia source. This reaction typically requires elevated temperatures to facilitate the intramolecular condensation and dehydration, leading to the formation of the stable 1,2,4-triazole ring.

Q2: What are the common reagents and reaction conditions for this synthesis?

Commonly, the reaction is carried out by heating this compound with ammonia.[1] The ammonia can be in the form of condensed liquid ammonia under pressure or generated in situ. Formamide can also serve as both a reactant and a solvent, providing the necessary nitrogen and facilitating the ring closure at high temperatures.[2][3] Reaction temperatures typically range from 140°C to 220°C.[1]

Q3: What are the expected yields for this reaction?

Yields can vary significantly depending on the specific reaction conditions. Heating this compound with condensed ammonia at 200°C under pressure for 24 hours can result in yields of 70% to 80%.[1] Processes involving the direct reaction of hydrazine with formamide, where this compound is an intermediate, have reported yields as high as 92-98%.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of 1,2,4-Triazole - Insufficient reaction temperature.- Incomplete reaction due to short reaction time.- Loss of volatile reactants or intermediates.- Ensure the reaction temperature reaches the optimal range of 160-180°C.[2] Temperatures below 160°C can lead to a significant decrease in the reaction rate.[2]- Increase the reaction time and monitor the progress using appropriate analytical techniques (e.g., TLC, GC-MS).- If conducting the reaction at atmospheric pressure, ensure the setup includes an efficient reflux condenser to minimize losses.
Formation of Side Products - Suboptimal ratio of reactants.- High reaction temperatures leading to decomposition.- A common side product is 4-amino-1,2,4-triazole, which can form when there is an excess of hydrazine or hydrazine-containing intermediates.[2][3] Using an excess of formamide can help to minimize this side reaction.[2]- Another potential impurity is 4-N-formamidino-1,2,4-triazole, formed from the reaction of formamide with 4-amino-1,2,4-triazole.[3]- Avoid excessively high temperatures (above 220°C) as this can lead to the decomposition of formamide and other reagents.[1]
Product is Impure or Discolored - Presence of residual starting materials or side products.- Decomposition products from high temperatures.- The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate, tetrahydrofuran, or methyl ethyl ketone.[2]- Distillation of the excess formamide under vacuum can be an effective initial purification step.[2]
Difficulty in Product Isolation/Crystallization - The product may remain dissolved in the reaction solvent (e.g., formamide).- The product may have high solubility in the chosen recrystallization solvent.- After removing water, the 1,2,4-triazole can sometimes be crystallized directly from the excess formamide.[2]- If crystallization is difficult, try scratching the inside of the flask with a glass rod to induce nucleation or adding a seed crystal of pure 1,2,4-triazole.

Quantitative Data Summary

The following table summarizes the reported yields of 1,2,4-triazole under various experimental conditions.

Starting Materials Key Reagents/Catalysts Temperature (°C) Pressure Reaction Time Yield (%) Reference
This compoundCondensed Ammonia200High24 hours70-80[1]
Hydrazine, Formic Acid, Ammonia-180Atmospheric10 minutes (post-addition)95.3[1]
Hydrazine, Formic Acid, Ammonia-220Atmospheric15 minutes (post-addition)97 (purity)[1]
Hydrazine, Formamide-140-210AtmosphericNot specified92-98[2][4]

Experimental Protocols

Synthesis of 1,2,4-Triazole from this compound with Ammonia under Pressure

This protocol is adapted from a patented procedure and should be performed with appropriate safety precautions for high-pressure reactions.

Materials:

  • This compound

  • Condensed (liquid) Ammonia

Procedure:

  • Place this compound into a high-pressure autoclave.

  • Carefully add condensed ammonia to the autoclave.

  • Seal the autoclave and heat the reaction mixture to 200°C.

  • Maintain the temperature and stir the mixture for 24 hours.

  • After cooling the autoclave to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.

  • The resulting crude 1,2,4-triazole can be purified by recrystallization.

Synthesis of 1,2,4-Triazole from Hydrazine and Formamide (via in situ this compound)

This protocol is based on a direct synthesis method.

Materials:

  • Hydrazine hydrate

  • Formamide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, heat an excess of formamide to 160-180°C.

  • Slowly add hydrazine hydrate to the hot formamide over a period of 2-4 hours. It is recommended to introduce the hydrazine hydrate below the surface of the formamide.

  • During the addition, water and ammonia will be evolved and can be collected in a distillation receiver.

  • After the addition is complete, maintain the reaction mixture at 160-180°C for an additional 1-2 hours.

  • Cool the reaction mixture. The excess formamide can be removed by vacuum distillation.

  • The residual 1,2,4-triazole can be purified by recrystallization from a suitable solvent like ethyl acetate or methyl ethyl ketone.[2]

Visualizations

Reaction_Pathway DFH This compound Intermediate Cyclization Intermediate DFH->Intermediate + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Intermediate Triazole 1,2,4-Triazole Intermediate->Triazole - H2O Water Water (2 H2O)

Caption: Reaction pathway for the synthesis of 1,2,4-triazole.

Troubleshooting_Workflow Start Low Yield of 1,2,4-Triazole Check_Temp Is reaction temperature in the 160-180°C range? Start->Check_Temp Increase_Temp Increase temperature to optimal range. Check_Temp->Increase_Temp No Check_Time Was the reaction time sufficient? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Increase_Time Increase reaction time and monitor progress. Check_Time->Increase_Time No Check_Side_Products Analyze for side products (e.g., 4-amino-1,2,4-triazole). Check_Time->Check_Side_Products Yes Increase_Time->Check_Side_Products Adjust_Stoichiometry Adjust reactant stoichiometry (e.g., increase formamide excess). Check_Side_Products->Adjust_Stoichiometry Yes Purify Purify product via recrystallization or distillation. Check_Side_Products->Purify No Adjust_Stoichiometry->Purify Success Improved Yield Purify->Success

Caption: Troubleshooting workflow for low yield of 1,2,4-triazole.

References

Technical Support Center: Synthesis of Triazoles from 1,2-Diformylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triazoles, particularly when using 1,2-diformylhydrazine or its common precursors, hydrazine and formamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,2,4-triazoles, focusing on the formation of side products and other experimental challenges.

Issue Potential Cause Recommended Solution
Low Yield of 1,2,4-Triazole Insufficient excess of formamide.Increase the molar ratio of formamide to hydrazine. A ratio of at least 4:1 is recommended to drive the reaction towards the desired product.[1][2]
Reaction temperature is too low.The reaction should be conducted at a temperature between 160°C and 180°C. Below 160°C, the reaction rate is significantly slower.[1][2]
Premature reaction of hydrazine intermediates.Add hydrazine (or hydrazine hydrate) slowly to preheated formamide. This keeps the concentration of reactive hydrazine intermediates low, minimizing side reactions.[1][2]
Presence of 4-Amino-1,2,4-triazole Impurity Low formamide to hydrazine ratio.A lower excess of formamide allows hydrazine or its intermediates to react with each other, forming 4-amino-1,2,4-triazole. Increasing the formamide ratio minimizes this side reaction.[1][2]
High concentration of hydrazine.Slow, subsurface addition of hydrazine into hot formamide is crucial to prevent localized high concentrations of hydrazine that lead to the formation of the amino-triazole byproduct.[1]
Presence of 4-N-Formamidino-1,2,4-triazole Impurity Formation of 4-amino-1,2,4-triazole.This impurity arises from the reaction of 4-amino-1,2,4-triazole with formamide. Minimizing the formation of the amino-triazole precursor is the primary way to avoid this subsequent impurity.[2]
Product Discoloration (Yellow to Brown) High reaction temperature.Temperatures above 180°C can lead to the decomposition of formamide and the formation of colored byproducts. Maintain the temperature within the recommended range.[1][2]
Incomplete removal of byproducts.Ensure efficient removal of water, ammonia, and formic acid during the reaction via distillation to prevent side reactions and product degradation.
Difficulty in Product Isolation Crystallization from formamide.While possible, crystallizing the product directly from the excess formamide can result in low recovery (40-50%).[1]
Residual formamide in the product.After the reaction, remove excess formamide by vacuum distillation. The resulting melt can then be purified by recrystallization from a suitable solvent like ethyl acetate or methyl ethyl ketone for higher purity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the synthesis of 1,2,4-triazole from this compound precursors?

A1: The two main side reactions involve the formation of 4-amino-1,2,4-triazole and 4-N-formamidino-1,2,4-triazole . The formation of 4-amino-1,2,4-triazole occurs when hydrazine or its mono- and di-formylated intermediates react with themselves. This is more prevalent when the concentration of hydrazine is high relative to formamide. The 4-N-formamidino-1,2,4-triazole is then formed from the reaction of 4-amino-1,2,4-triazole with formamide.[2]

Q2: How does the molar ratio of formamide to hydrazine affect the yield of 1,2,4-triazole?

A2: The molar ratio of formamide to hydrazine is a critical parameter. A larger excess of formamide favors the formation of the desired 1,2,4-triazole and minimizes the formation of hydrazine-containing impurities. The following table summarizes the effect of this ratio on the triazole yield.[1]

Molar Ratio (Formamide : Hydrazine)Total Triazole Yield (%)
12.590.3
10.089.4
7.584.1 - 86.9
5.077.4 - 77.8
2.575.2 - 77.5

Q3: What is the optimal temperature for this synthesis and why is it important?

A3: The optimal temperature range for the synthesis of 1,2,4-triazole from hydrazine and formamide is between 160°C and 180°C.[1][2] Temperatures below 160°C result in a slow reaction rate, while temperatures exceeding 180°C can cause significant decomposition of formamide, leading to impurities and a discolored product.[1][2]

Q4: How can I confirm the presence of the 4-amino-1,2,4-triazole impurity?

A4: The presence of 4-amino-1,2,4-triazole can be confirmed using spectroscopic methods. For instance, in the 1H NMR spectrum (in DMSO-d6), the triazole protons appear around δ 8.25 ppm, and the amino protons will also be present.[3] The mass spectrum will show a molecular ion peak corresponding to its molecular weight (m/z = 84.08).[3]

Q5: Is it necessary to use anhydrous hydrazine?

A5: No, it is not necessary to use anhydrous hydrazine. Hydrazine hydrate is commonly used and is easier to handle.[1] The water from the hydrate is removed by distillation during the reaction along with other volatile byproducts.

Experimental Protocols

Key Experiment: Synthesis of 1,2,4-Triazole from Hydrazine Hydrate and Formamide

This protocol is adapted from established methods and is designed to maximize yield and purity.[1][2]

Materials:

  • Formamide

  • Hydrazine hydrate (64% aqueous solution)

  • Ethyl acetate or Methyl ethyl ketone (for recrystallization)

Equipment:

  • A reaction flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a distillation apparatus.

Procedure:

  • Reaction Setup: Charge the reaction flask with formamide. A molar ratio of at least 4 parts formamide to 1 part hydrazine is recommended.

  • Heating: Heat the formamide to 160-180°C with stirring.

  • Hydrazine Addition: Slowly add the hydrazine hydrate to the hot formamide through the dropping funnel over a period of 2-4 hours. It is preferable to introduce the hydrazine below the surface of the formamide.

  • Reaction and Distillation: During the addition of hydrazine, maintain the reaction temperature at 160-180°C. The byproducts (water, ammonia, and formic acid) will distill off.

  • Completion: After the addition is complete, continue stirring at the reaction temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess formamide by vacuum distillation. Be careful not to exceed a residue temperature of 130°C.[1]

    • The resulting product is crude 1,2,4-triazole as a melt, which will solidify upon cooling.

  • Purification:

    • The crude product can be used directly for many applications.

    • For higher purity, the crude triazole can be recrystallized from a suitable solvent such as ethyl acetate or methyl ethyl ketone.[1][2] Dissolve the crude product in the minimum amount of hot solvent, allow it to cool and crystallize, then filter and dry the crystals.

Visualizations

Reaction Pathways

The following diagrams illustrate the main synthetic route to 1,2,4-triazole and the competing side reactions.

Triazole Synthesis Pathway Hydrazine Hydrazine Diformylhydrazine This compound Hydrazine->Diformylhydrazine + 2 Formamide Formamide1 Formamide Triazole 1,2,4-Triazole (Desired Product) Diformylhydrazine->Triazole + Ammonia (from Formamide decomposition) Ammonia Ammonia

Caption: Main reaction pathway for the synthesis of 1,2,4-triazole.

Side Reaction Pathways Hydrazine_Intermediates Hydrazine or Hydrazine Intermediates Amino_Triazole 4-Amino-1,2,4-triazole (Side Product 1) Hydrazine_Intermediates->Amino_Triazole Self-condensation (favored at low formamide ratio) Formamidino_Triazole 4-N-Formamidino-1,2,4-triazole (Side Product 2) Amino_Triazole->Formamidino_Triazole Formamide Formamide Formamide->Formamidino_Triazole +

Caption: Formation of major side products during triazole synthesis.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving common issues in triazole synthesis.

Troubleshooting Workflow Start Start Synthesis Check_Yield_Purity Low Yield or Low Purity? Start->Check_Yield_Purity Low_Yield Low Yield Check_Yield_Purity->Low_Yield Yes Low_Purity Low Purity (Side Products) Check_Yield_Purity->Low_Purity Yes Successful_Product Successful Synthesis Check_Yield_Purity->Successful_Product No Check_Ratio Increase Formamide: Hydrazine Ratio Low_Yield->Check_Ratio Low_Purity->Check_Ratio Check_Temp Verify Temp. (160-180°C) Check_Ratio->Check_Temp Check_Addition Slow Hydrazine Addition? Check_Temp->Check_Addition Check_Addition->Start Yes, Re-run Slow_Addition Ensure Slow, Subsurface Hydrazine Addition Check_Addition->Slow_Addition No Slow_Addition->Start Re-run

Caption: A logical workflow for troubleshooting triazole synthesis.

References

Technical Support Center: Purification of Crude 1,2-Diformylhydrazine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1,2-Diformylhydrazine via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Crude this compound does not fully dissolve in the hot solvent. 1. Insufficient solvent. 2. The chosen solvent has low solubility for the compound, even when hot. 3. The crude sample contains significant amounts of insoluble impurities.1. Add small increments of hot solvent until the solid dissolves.[1] 2. Consider a different recrystallization solvent or a solvent mixture. Based on solubility data, polar aprotic solvents like DMF or DMSO could be effective, though their high boiling points can be a drawback.[2] Water is also a viable solvent.[2][3] 3. Perform a hot filtration step to remove insoluble impurities before allowing the solution to cool.
No crystals form upon cooling. 1. The solution is not supersaturated (too much solvent was used). 2. The cooling process is too rapid. 3. The solution is too pure, and there are no nucleation sites.1. Boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.[1] 2. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. 3. Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound to induce crystallization.
Oily precipitate or "oiling out" occurs instead of crystal formation. 1. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. 2. The concentration of the solute is too high.1. Re-heat the solution and add more solvent to lower the saturation point.[1] 2. Ensure the solution is heated to a temperature below the melting point of this compound (155-157°C).[4]
The resulting crystals are colored or appear impure. 1. Colored impurities are present in the crude sample. 2. The crystals have formed too quickly, trapping impurities within the crystal lattice.1. Add activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[1] 2. Ensure a slow cooling process to allow for the formation of pure crystals. If the problem persists, a second recrystallization may be necessary.
Low yield of purified crystals. 1. Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.[1] 2. Premature crystallization during hot filtration. 3. Incomplete recovery of crystals during filtration.1. Reduce the amount of solvent used in the initial dissolving step. The mother liquor can be concentrated to recover more product, which may then be recrystallized again. 2. Pre-heat the funnel and receiving flask before hot filtration to prevent cooling and premature crystal formation. 3. Ensure all crystals are transferred to the filter and wash them with a small amount of ice-cold recrystallization solvent to minimize loss.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: What are the common impurities in crude this compound?

A2: Common impurities often depend on the synthetic route used. When synthesized from hydrazine and formamide or formic acid, potential impurities include unreacted starting materials, N-amino-triazole, formic acid, and formamide.[2][5][6]

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is a white to off-white solid, often appearing as a crystalline powder or needles.[2] The reported melting point is in the range of 155-157°C.[4] A lower or broader melting point range of the recrystallized product may indicate the presence of impurities.

Q4: How can I improve the purity if a single recrystallization is insufficient?

A4: If the purity of the product after one recrystallization is not satisfactory (e.g., as determined by melting point analysis or spectroscopy), a second recrystallization can be performed. Ensure that the crystals from the first recrystallization are completely dry before proceeding with the second.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using a single-solvent recrystallization method.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., deionized water)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent. For this protocol, we will use water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the solvent (water). Heat the mixture on a hot plate with gentle stirring until the solvent begins to boil. Continue to add small portions of the hot solvent until all of the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel. Place a piece of fluted filter paper in the funnel and pour the hot solution through it into the pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the flask is at room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. The melting point of the dried crystals can be determined to assess their purity.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂H₄N₂O₂[2][7]
Molar Mass 88.07 g/mol [4]
Appearance White to off-white solid (crystalline powder or needles)[2]
Melting Point 155-157 °C[4]
Solubility Soluble in water; sparingly soluble in ethanol and ether; enhanced solubility in DMF and DMSO.[2][3]

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out cool->oiling_out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No end Pure Product filter_dry->end impure_crystals Impure Crystals filter_dry->impure_crystals low_yield Low Yield filter_dry->low_yield boil_solvent Boil off excess solvent no_crystals->boil_solvent no_crystals->boil_solvent Too much solvent? scratch_flask Scratch flask / Add seed crystal no_crystals->scratch_flask no_crystals->scratch_flask Nucleation issue? add_solvent Reheat and add more solvent oiling_out->add_solvent oiling_out->add_solvent charcoal Use activated charcoal impure_crystals->charcoal impure_crystals->charcoal recrystallize_again Recrystallize again impure_crystals->recrystallize_again impure_crystals->recrystallize_again check_solvent_vol Check solvent volume low_yield->check_solvent_vol low_yield->check_solvent_vol preheat_funnel Preheat filtration apparatus low_yield->preheat_funnel low_yield->preheat_funnel boil_solvent->cool scratch_flask->cool add_solvent->cool charcoal->dissolve recrystallize_again->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

minimizing byproduct formation in 1,2-Diformylhydrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-diformylhydrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent methods for synthesizing this compound are the reaction of hydrazine hydrate with either formamide or formic acid. The choice of reagent can significantly impact the reaction conditions, yield, and byproduct profile.

Q2: What is the primary byproduct when using formic acid as the formylating agent?

A2: The main byproduct in the reaction between hydrazine and formic acid is the mono-formylated intermediate, formylhydrazine.[1] To achieve a high yield of the desired this compound, the reaction conditions must be optimized to ensure complete diformylation. Formylhydrazine itself can disproportionate upon storage, yielding this compound and hydrazine.

Q3: What are the common byproducts when using formamide for the synthesis?

A3: When reacting hydrazine hydrate with formamide, especially at elevated temperatures, a potential byproduct is N-aminotriazole.[2] Optimized procedures that involve removing the ammonia generated during the reaction can significantly suppress the formation of this impurity.[2][3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. For HPLC analysis, since hydrazine and its simple derivatives lack a strong chromophore, a derivatization step is often employed. Reagents like 2-hydroxy-1-naphthaldehyde can be used to form hydrazones, which can be readily detected by UV-Vis detectors.[4][5]

Q5: What is a reliable method for purifying crude this compound?

A5: Recrystallization is a common and effective method for purifying this compound. Ethanol is a frequently used solvent for this purpose. The crude product is dissolved in hot ethanol, and upon cooling, the purified this compound crystallizes.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction, leaving mono-formylated byproduct (formylhydrazine).- Suboptimal reaction temperature or time.- Loss of product during workup or purification.- Increase the molar excess of the formylating agent (formic acid or formamide).- Extend the reaction time or increase the temperature, monitoring the reaction progress.- Optimize the recrystallization procedure to minimize loss in the mother liquor.
Presence of Unreacted Hydrazine - Insufficient amount of formylating agent.- Reaction has not gone to completion.- Ensure the correct stoichiometry of reactants is used.- Increase reaction time and/or temperature.
Significant Amount of Formylhydrazine in the Final Product - Incomplete second formylation step when using formic acid or formamide.- Insufficient reaction time or temperature.- Drive the reaction to completion by increasing the reaction time or temperature.- Consider a step-wise addition of the formylating agent.
Formation of N-aminotriazole Byproduct (with Formamide) - Reaction of ammonia (a byproduct of the formamide reaction) with hydrazine derivatives at high temperatures.- Perform the reaction under reduced pressure to continuously remove ammonia as it is formed.[2][3]- A two-stage temperature protocol can also help minimize this side reaction.[2][3]
Product Discoloration - Presence of impurities or degradation products from excessive heating.- Ensure the reaction temperature does not significantly exceed the recommended values.- Purify the product by recrystallization, possibly with the use of activated charcoal to remove colored impurities.
Difficulty in Product Crystallization - Presence of impurities inhibiting crystallization.- Inappropriate solvent for recrystallization.- Ensure the crude product is sufficiently pure before attempting recrystallization.- Experiment with different recrystallization solvents or solvent mixtures.

Quantitative Data Summary

The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions.

Table 1: Comparison of Reported Yields for this compound Synthesis

Formylating Agent Reaction Conditions Reported Yield Reference(s)
FormamideTwo-stage temperature (5-25°C then 80-120°C) under reduced pressure.>95%[2][3]
FormamideElevated temperature (e.g., 100°C for 2 hours).~80%[6]
Formic AcidHeating at 100°C for 12 hours.~60%[6]

Table 2: Influence of Reaction Parameters on Byproduct Formation

Parameter Change Expected Impact on Byproduct Formation
Molar Ratio (Formylating Agent:Hydrazine) IncreaseDecreases the amount of unreacted hydrazine and mono-formylated byproduct.
Temperature IncreaseCan increase the reaction rate but may also promote the formation of degradation products or side reactions like N-aminotriazole formation if not controlled.
Reaction Time IncreaseGenerally leads to a more complete reaction, reducing the amount of starting materials and intermediates.
Pressure (in Formamide Reaction) Decrease (Vacuum)Significantly reduces the formation of N-aminotriazole by removing ammonia from the reaction mixture.[2][3]

Experimental Protocols

High-Yield Synthesis of this compound from Formamide and Hydrazine Hydrate

This protocol is adapted from a high-yield industrial process and focuses on minimizing byproduct formation by removing ammonia under reduced pressure.[2][3]

Materials:

  • Formamide

  • 80% Hydrazine Hydrate in water

  • Reaction vessel equipped with a stirrer, heating mantle, and vacuum connection.

Procedure:

  • Initial Reaction:

    • Combine formamide and 80% hydrazine hydrate in a molar ratio of approximately 2:1 in the reaction vessel at room temperature (20-25°C).

    • With good stirring, immediately apply a vacuum to the vessel (e.g., ~150 mbar).

    • Continue stirring at room temperature for 1-2 hours. The pressure should decrease (e.g., to ~70 mbar) as the initial reaction proceeds and ammonia is evolved and removed.

  • Second Stage Reaction:

    • After the initial stage, heat the reaction mixture to 100°C while maintaining the vacuum.

    • Hold the reaction at this temperature for 1.5-2 hours. The pressure will initially rise and then fall again (e.g., to ~13 mbar) as the reaction goes to completion.

  • Work-up and Isolation:

    • After the second stage, increase the temperature to 115°C and apply a stronger vacuum to distill off water and any unreacted starting material.

    • The remaining residue is high-purity this compound.

  • Purification (Optional):

    • If further purification is required, the solid product can be recrystallized from ethanol.

Visualizations

experimental_workflow Experimental Workflow for High-Yield this compound Synthesis cluster_stage1 Stage 1: Initial Reaction cluster_stage2 Stage 2: Reaction Completion cluster_workup Work-up and Purification reactants Combine Formamide and Hydrazine Hydrate (2:1 molar ratio) at 20-25°C vacuum1 Apply Vacuum (~150 mbar) and stir for 1-2 hours reactants->vacuum1 heat Heat to 100°C under vacuum vacuum1->heat hold Hold at 100°C for 1.5-2 hours heat->hold distill Distill off water and excess reactants at 115°C under high vacuum hold->distill product Obtain high-purity this compound distill->product recrystallize Optional: Recrystallize from Ethanol product->recrystallize

Caption: Workflow for the high-yield synthesis of this compound.

logical_relationships Key Factors for Minimizing Byproduct Formation cluster_formamide Synthesis from Formamide cluster_formic_acid Synthesis from Formic Acid remove_nh3 Removal of Ammonia (NH3) byproduct_triazole N-aminotriazole (Byproduct) remove_nh3->byproduct_triazole Inhibits formation goal High Purity this compound remove_nh3->goal temp_control1 Two-Stage Temperature Control temp_control1->byproduct_triazole Minimizes formation temp_control1->goal stoichiometry Sufficient Formic Acid byproduct_mono Formylhydrazine (Byproduct) stoichiometry->byproduct_mono Prevents accumulation stoichiometry->goal reaction_time Adequate Reaction Time/Temp reaction_time->byproduct_mono Ensures conversion reaction_time->goal

Caption: Logical relationships for minimizing byproduct formation.

References

optimization of reaction conditions for 1,2-Diformylhydrazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,2-diformylhydrazine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Low yield of this compound when reacting hydrazine with formic acid.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction between hydrazine and formic acid may require prolonged heating to go to completion. A reported method involves heating for 12 hours at 100°C to achieve a 60% yield.[1] Consider extending the reaction time or moderately increasing the temperature.

  • Suboptimal Molar Ratio: The stoichiometry of the reactants is crucial. While a 1:2 molar ratio of hydrazine to formic acid is theoretically required, optimizing this ratio may improve yields. A molar ratio of hydrazine to formic acid in the range of 1:1 to 1:3 has been suggested in related syntheses.[1]

  • Reagent Purity: Ensure the purity of both hydrazine and formic acid. Impurities can lead to side reactions and a lower yield of the desired product.

  • Product Loss During Work-up: this compound has some solubility in water. Excessive washing with water during product isolation can lead to significant losses. Minimize the volume of water used for washing or use a cold solvent to wash the product.

Question 2: The reaction of hydrazine hydrate with formamide results in a low yield of this compound.

Potential Causes & Solutions:

  • Reaction Temperature and Time: The reaction of hydrazine with formamide is typically carried out at elevated temperatures. One procedure suggests heating at 100°C for 2 hours to obtain an 80% yield.[1] Ensure that the reaction temperature is maintained and the reaction is allowed to proceed for a sufficient duration.

  • Ammonia Removal: The reaction produces ammonia as a byproduct. According to one process, removing ammonia by conducting the reaction under reduced pressure can significantly improve the yield to over 95%.[2] This is done in a two-step temperature process, initially at 5-25°C and then at 80-120°C.[2]

  • Molar Ratio of Reactants: The molar ratio of formamide to hydrazine hydrate can influence the reaction outcome. Ratios ranging from 2:1 to 2:0.6 (formamide:hydrazine hydrate) have been reported.[2]

Question 3: The final product is impure and contains side products.

Potential Causes & Solutions:

  • Side Reactions: At higher temperatures, this compound can cyclize to form 1,2,4-triazole, especially in the presence of ammonia or formamide.[1][3][4] Careful control of the reaction temperature and time is essential to minimize the formation of this byproduct.

  • Formation of Monoformylhydrazine: Incomplete formylation can lead to the presence of monoformylhydrazine. Ensuring a sufficient excess of the formylating agent (formic acid or formamide) and adequate reaction time can help drive the reaction to completion.

  • Inadequate Purification: Recrystallization is a common method for purifying this compound. Using a suitable solvent, such as ethanol, can help remove impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common starting materials are hydrazine or hydrazine hydrate, which are reacted with either formic acid or formamide.[1][2]

Q2: What is the typical yield for the synthesis of this compound?

Yields can vary significantly depending on the chosen method.

  • Reaction with formic acid has been reported to yield around 60%.[1]

  • Reaction with formamide can yield approximately 80%.[1][4]

  • An optimized process with formamide under reduced pressure can achieve yields of over 95%.[2]

Q3: How can I monitor the progress of the reaction?

Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of starting materials and the formation of the product.

Q4: What are the safety precautions for handling hydrazine and its derivatives?

Hydrazine and its derivatives are toxic and potentially carcinogenic.[5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

MethodHydrazine SourceFormylating AgentMolar Ratio (Hydrazine:Formylating Agent)Temperature (°C)Reaction TimeYield (%)Reference
1HydrazineFormic Acid1:2 (approx.)10012 hours60[1]
2HydrazineFormamideNot specified1002 hours80[1][4]
3Hydrazine HydrateFormamide1:2 to 0.6:25-25 then 80-1201-3 hours (at 80-120°C)>95[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from Hydrazine and Formic Acid (Based on[1])

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine hydrazine and formic acid in a molar ratio of approximately 1:2.

  • Reaction: Heat the reaction mixture at 100°C for 12 hours.

  • Work-up: Allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the product with a minimal amount of cold water and dry under vacuum.

Protocol 2: Synthesis of this compound from Hydrazine Hydrate and Formamide under Reduced Pressure (Based on[2])

  • Reaction Setup: In a reactor equipped for vacuum application, mix formamide and hydrazine hydrate at room temperature (5-25°C) in a molar ratio between 2:1 and 2:0.6.

  • Initial Reaction: Apply a reduced pressure and stir the mixture at room temperature until the evolution of ammonia subsides.

  • Heating: Increase the temperature to 80-120°C and continue the reaction under reduced pressure for 1 to 3 hours.

  • Solvent Removal: Distill off water and any unreacted starting materials under a further reduced pressure.

  • Isolation: The remaining solid is the this compound product.

Visualization

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification hydrazine Hydrazine / Hydrazine Hydrate reaction_vessel Reaction Vessel (Heating, Stirring, Optional Vacuum) hydrazine->reaction_vessel formylating_agent Formic Acid / Formamide formylating_agent->reaction_vessel cooling Cooling reaction_vessel->cooling filtration Filtration cooling->filtration washing Washing filtration->washing drying Drying washing->drying product Pure this compound drying->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound incomplete_reaction Incomplete Reaction start->incomplete_reaction suboptimal_ratio Suboptimal Molar Ratio start->suboptimal_ratio reagent_impurity Reagent Impurity start->reagent_impurity workup_loss Product Loss During Work-up start->workup_loss increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp optimize_ratio Optimize Reactant Ratio suboptimal_ratio->optimize_ratio check_purity Check Reagent Purity reagent_impurity->check_purity minimize_washing Minimize Washing workup_loss->minimize_washing

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: 1,2-Diformylhydrazine Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 1,2-Diformylhydrazine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] For optimal preservation, storage in a freezer at temperatures of -20°C under an inert atmosphere (e.g., argon or nitrogen) is advised.[2] The container should be tightly sealed to prevent exposure to moisture and air.[3]

Q2: What are the visible signs of this compound decomposition?

A2: Decomposition of this compound, which is typically a white to off-white solid, may be indicated by a noticeable color change to yellow or brown.[3] Another critical sign is pressure buildup within the storage container, caused by the evolution of gaseous decomposition products such as nitrogen oxides, carbon monoxide, and carbon dioxide.[4] If you observe any of these signs, handle the compound with extreme caution in a well-ventilated fume hood.

Q3: What materials are incompatible with this compound during storage?

A3: this compound should not be stored in contact with strong oxidizing agents, strong acids, or strong bases, as these can catalyze its decomposition.[3][4] Additionally, contact with certain metals and their oxides, such as iron, copper, lead, manganese, and molybdenum, should be avoided as they can also promote decomposition.[3] It is advisable to use storage containers made of glass or other inert materials.

Q4: Can stabilizers be added to this compound to prevent decomposition?

A4: While specific studies on stabilizers for this compound are limited, literature on hydrazine compounds suggests that certain additives can inhibit decomposition. For instance, alkali metal carbonates or bicarbonates have been shown to retard the autoxidation of hydrazine.[5] However, the compatibility and efficacy of any stabilizer with this compound for your specific application would need to be experimentally validated.

Q5: What is the expected shelf life of this compound?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) of the Solid Exposure to air (oxidation), light, or elevated temperatures.1. Immediately move the container to a dark, cold storage location (e.g., -20°C freezer). 2. Purge the container headspace with an inert gas like argon or nitrogen before resealing. 3. Before use, verify the purity of the material using an appropriate analytical method (e.g., HPLC, NMR).
Pressure Buildup in the Container Thermal decomposition leading to the formation of gaseous byproducts.1. CAUTION: Handle the container with extreme care in a fume hood. 2. Slowly and carefully vent the container in a safe, controlled manner. 3. Assess the material's integrity before use. If significant decomposition is suspected, dispose of the material according to hazardous waste protocols.
Inconsistent Experimental Results Partial decomposition of this compound leading to lower effective concentration and potential interference from degradation products.1. Use a fresh batch of this compound or re-purify the existing stock if possible. 2. Implement a routine quality control check for the material before critical experiments. 3. Review storage and handling procedures to identify and rectify any potential issues.
Material Appears Clumped or Moist Absorption of moisture from the atmosphere due to improper sealing.1. Dry the material under vacuum in the presence of a desiccant. 2. Ensure the container is sealed tightly, potentially using a secondary seal like parafilm. 3. Store in a desiccator, even within a cold storage environment.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to rapidly assess the stability of this compound under stressful conditions to predict its long-term stability.

Methodology:

  • Sample Preparation: Place a known quantity of this compound into several vials made of an inert material (e.g., amber glass).

  • Stress Conditions: Expose the vials to a matrix of elevated temperatures and relative humidity (RH) conditions. A typical starting point could be:

    • 40°C / 75% RH

    • 50°C / 75% RH

    • 60°C / 75% RH

  • Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 2, and 4 weeks).

  • Analysis: Analyze the samples at each time point for:

    • Appearance: Note any changes in color or physical form.

    • Purity: Use a validated stability-indicating HPLC method to quantify the amount of remaining this compound.

    • Degradation Products: Identify and quantify any degradation products.

  • Data Evaluation: Plot the degradation rate versus time for each condition and use the data to model the degradation kinetics, allowing for an estimation of the shelf life under recommended storage conditions.

Protocol 2: Hydrolytic Stability Study

This protocol assesses the stability of this compound in the presence of water at different pH values.

Methodology:

  • Buffer Preparation: Prepare aqueous buffer solutions at pH 4, 7, and 9.

  • Sample Preparation: Prepare solutions of this compound in each of the buffer solutions at a known concentration.

  • Incubation: Store the solutions at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.

  • Time Points: Collect aliquots from each solution at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the aliquots using a suitable analytical method like HPLC to determine the concentration of this compound.

  • Data Analysis: Calculate the rate of degradation at each pH to determine the hydrolytic stability.

Protocol 3: Photostability Study

This protocol evaluates the impact of light exposure on the stability of this compound.

Methodology:

  • Sample Preparation: Place a thin layer of solid this compound in a chemically inert, transparent container. Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible output, as specified in ICH guideline Q1B.

  • Analysis: After a defined period of light exposure, analyze both the exposed and control samples for any changes in appearance, purity, and the formation of degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature -20°C (Freezer)Minimizes thermal decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation.
Light Dark (Amber Vial or Opaque Container)Prevents photodegradation.
Moisture Dry (Tightly Sealed Container)Prevents hydrolysis.

Table 2: Incompatible Materials

Material ClassExamplesReason for Incompatibility
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause vigorous or explosive reactions.
Strong Acids Hydrochloric Acid, Sulfuric AcidCatalyzes decomposition.
Strong Bases Sodium Hydroxide, Potassium HydroxideCatalyzes decomposition.
Certain Metals and their Oxides Iron, Copper, MolybdenumCatalyze decomposition.

Visualizations

Decomposition_Pathway DFH This compound Intermediates Reactive Intermediates DFH->Intermediates Decomposes to Stressors Stress Factors (Heat, Light, Moisture, Oxidizers) Stressors->DFH Initiates Decomposition_Products Decomposition Products (N2, CO, CO2, H2O, NH3) Intermediates->Decomposition_Products Forms

Caption: Generalized decomposition pathway for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare this compound Samples Thermal Thermal Stress (e.g., 40°C, 60°C) Prep->Thermal Hydrolytic Hydrolytic Stress (pH 4, 7, 9) Prep->Hydrolytic Photochemical Photochemical Stress (UV/Vis Light) Prep->Photochemical Analysis Analyze Samples at Time Points (HPLC, LC-MS) Thermal->Analysis Hydrolytic->Analysis Photochemical->Analysis Evaluation Determine Degradation Kinetics & Estimate Shelf Life Analysis->Evaluation

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Large-Scale Production of 1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale production of 1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 1,2,4-triazoles. This resource addresses common challenges, from reaction optimization to purification and safety, to help ensure successful and efficient large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for the large-scale synthesis of 1,2,4-triazole?

A1: Several methods are employed for the large-scale synthesis of 1,2,4-triazole, with the choice often depending on factors like cost of starting materials, desired purity, and environmental considerations. The most prevalent methods include:

  • Synthesis from Hydrazine and Formamide: This is a widely used industrial method where hydrazine or its hydrate is reacted with an excess of formamide at elevated temperatures (140-210°C).[1][2] This method can achieve high yields (92-98%) and purity (94-98%).[1][2]

  • Pellizzari Reaction: This classic method involves the condensation of an amide with an acylhydrazide at high temperatures (often exceeding 200°C).[3][4] While effective, it can suffer from long reaction times and lower yields, though modern modifications like microwave irradiation can improve efficiency.[3][4]

  • Einhorn-Brunner Reaction: This reaction synthesizes substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[5][6][7] It is a foundational method for accessing the 1,2,4-triazole scaffold.[7]

  • Synthesis from Thiosemicarbazide: Thiosemicarbazide can be acylated with formic acid and then cyclized to form a 1,2,4-triazole-3(5)-thiol. Subsequent oxidation yields 1,2,4-triazole.[8] This route is also used for producing various substituted 1,2,4-triazole derivatives.[9][10]

Q2: What are the primary challenges in the large-scale production of 1,2,4-triazole?

A2: The main challenges in the large-scale production of 1,2,4-triazole include:

  • Reaction Conditions: Many traditional synthesis methods require high temperatures and long reaction times, which can lead to increased energy costs and the formation of side products.[3][4][11]

  • Yield and Purity: Achieving high yields and purity can be difficult due to side reactions and the formation of isomeric mixtures, especially in the synthesis of substituted 1,2,4-triazoles.[11][12][13]

  • Purification: The purification of 1,2,4-triazole, particularly in its salt forms, can be complex due to its solubility profile.[14] Recrystallization and column chromatography are common methods, but can be challenging to scale up.[14]

  • Safety: The handling of hazardous materials like hydrazine, which is highly toxic and potentially explosive, requires stringent safety protocols.[15][16][17][18] Additionally, the thermal stability of 1,2,4-triazole itself is a concern, as it can decompose exothermically at elevated temperatures.[15]

Q3: How can I minimize the formation of side products during 1,2,4-triazole synthesis?

A3: Minimizing side product formation is crucial for improving yield and simplifying purification. Key strategies include:

  • Control of Reaction Temperature: Lowering the reaction temperature can often improve selectivity and reduce the formation of degradation products or isomers.[12][19]

  • Anhydrous Conditions: For reactions sensitive to water, such as those prone to forming 1,3,4-oxadiazole side products, maintaining strictly anhydrous conditions is essential.[19]

  • Choice of Reagents and Catalysts: The selection of appropriate starting materials, acylating agents, and catalysts can significantly influence the reaction pathway and regioselectivity.[12][19]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can shorten reaction times and in some cases, improve yields and reduce side product formation by providing rapid and uniform heating.[3][13][20]

Troubleshooting Guides

Synthesis from Hydrazine and Formamide
Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to insufficient temperature or reaction time.- Loss of volatile reactants or products.- Suboptimal molar ratio of reactants.- Ensure the reaction temperature is maintained within the optimal range of 140-210°C.[1]- Monitor the reaction progress to determine the optimal reaction time.- Use a well-sealed reactor to prevent the loss of volatile components.- Maintain an excess of formamide (at least 2.5 moles per mole of hydrazine).[1]
Product Purity Issues - Presence of unreacted formamide.- Formation of side products due to high temperatures.- After the reaction, distill off excess formamide under reduced pressure.[21]- Wash the crude product with a suitable solvent like methyl ethyl ketone or ethyl acetate to remove residual formamide.[2]- Optimize the reaction temperature to minimize the formation of thermal degradation products.[2]
Difficult Product Isolation - Product remains dissolved in excess formamide.- After removing water, cool the reaction mixture to induce crystallization of 1,2,4-triazole from the excess formamide.[2]- Use an appropriate anti-solvent to precipitate the product.
Pellizzari Reaction
Problem Potential Cause(s) Recommended Solution(s)
Low Yield - High reaction temperatures leading to decomposition.- Long reaction times resulting in side reactions.- Incomplete reaction.- Optimize the reaction temperature; while high temperatures are needed, excessive heat can be detrimental.[3][4]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.[3][4]- Monitor the reaction by TLC to ensure it goes to completion.[3]
Formation of Isomeric Mixtures - In unsymmetrical reactions (different acyl groups on the amide and acylhydrazide), an "interchange of acyl groups" can occur.[11]- If a single isomer is desired, a symmetrical reaction (same acyl groups) is preferred.[11]- For unsymmetrical products, careful optimization of reaction conditions may favor one isomer, but chromatographic separation is often necessary.
Formation of 1,3,4-Oxadiazole Side Product - Competing cyclization pathway of the acyl amidrazone intermediate.- Ensure strictly anhydrous reaction conditions.[19]- Lowering the reaction temperature may favor the formation of the triazole over the oxadiazole.[19]

Quantitative Data Summary

Synthesis MethodKey ReactantsTypical Reaction Temperature (°C)Typical Reaction TimeReported Yield (%)Reported Purity (%)Reference(s)
Hydrazine and FormamideHydrazine, Formamide140 - 210Varies92 - 9894 - 98[1][2]
Pellizzari ReactionAmide, Acylhydrazide>200 (Traditional), 150 (Microwave)2 - 4 hours (Traditional), 2 hours (Microwave)Low to Moderate (Traditional), Improved with MicrowaveVariable[3][4]
Einhorn-Brunner ReactionDiacylamine, HydrazineReflux (e.g., 110-120 in acetic acid)2 - 8 hoursVariableVariable[7]
From ThiosemicarbazideThiosemicarbazide, Formic Acid, then OxidationVaries with specific stepsMulti-stepVariableVariable[8]

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Triazole from Hydrazine and Formamide

This protocol is based on a general method for the direct preparation of 1,2,4-triazole.

Materials:

  • Hydrazine hydrate

  • Formamide

  • Round-bottom flask with a distillation setup

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, preheat formamide (in at least a 2.5 molar excess relative to hydrazine) to a temperature between 140°C and 210°C with stirring.[1]

  • Slowly add hydrazine hydrate to the hot formamide. The rate of addition should be controlled to maintain the reaction temperature.[21]

  • During the reaction, water will be formed and should be removed by distillation.

  • After the addition of hydrazine is complete, maintain the reaction mixture at the same temperature until the reaction is complete (monitor by a suitable analytical method like GC or TLC).

  • After the reaction is complete, allow the mixture to cool. The 1,2,4-triazole may crystallize from the excess formamide.

  • Isolate the product by filtration.

  • Wash the collected solid with a suitable solvent (e.g., methyl ethyl ketone, ethyl acetate) to remove residual formamide.[2]

  • Dry the purified product under vacuum.

Protocol 2: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction

This protocol describes a traditional, neat synthesis of a symmetrical 1,2,4-triazole.[3]

Materials:

  • Benzamide

  • Benzoylhydrazide

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Heating mantle or oil bath

  • Stirring apparatus

  • Ethanol or acetic acid for recrystallization

Procedure:

  • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[3]

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[3]

  • Maintain this temperature for 2-4 hours.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature, during which the product should solidify.[3]

  • Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[3]

Visualizations

Pellizzari_Reaction_Mechanism Amide Amide Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 Nucleophilic Attack Acylhydrazide Acylhydrazide Acylhydrazide->Intermediate1 Intermediate2 Acyl Amidrazone Intermediate1->Intermediate2 - H₂O Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Triazole 1,2,4-Triazole Intermediate3->Triazole - H₂O Water 2 H₂O

Caption: Generalized mechanism of the Pellizzari reaction.

Einhorn_Brunner_Reaction_Mechanism Diacylamine Diacylamine (Imide) Intermediate1 Initial Adduct Diacylamine->Intermediate1 Nucleophilic Attack Hydrazine Hydrazine Hydrazine->Intermediate1 Intermediate2 Dehydrated Intermediate Intermediate1->Intermediate2 - H₂O Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Triazole 1,2,4-Triazole Intermediate3->Triazole - H₂O Water H₂O

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Caption: A logical workflow for troubleshooting experimental issues.

Safety Information

The large-scale production of 1,2,4-triazole involves handling hazardous materials and requires strict adherence to safety protocols.

  • 1,2,4-Triazole:

    • Hazards: Harmful if swallowed. Causes eye irritation. Suspected of damaging fertility or the unborn child.[15][16][17] Combustible solid, and finely dispersed particles can form explosive mixtures in air.[15][22] May explode on heating and decomposes to produce toxic fumes.[15]

    • Precautions: Avoid breathing dust.[16][18] Wear protective gloves, safety goggles, and appropriate respiratory protection.[15][16][17] Handle in a well-ventilated area.[16][17] Prevent dust accumulation.[15]

  • Hydrazine:

    • Hazards: Highly toxic, corrosive, and a suspected carcinogen. It is also flammable and can be explosive.

    • Precautions: Handle in a closed system or with appropriate local exhaust ventilation. Use personal protective equipment, including chemical-resistant gloves and aprons, and respiratory protection. Have emergency response procedures and equipment readily available.

Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis and follow all institutional and governmental safety regulations.

References

effect of pH on the stability and reactivity of 1,2-Diformylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability and reactivity of 1,2-Diformylhydrazine, with a specific focus on the effects of pH.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is a diacylhydrazine and, like other amides, is susceptible to hydrolysis in aqueous solutions. Its stability is highly dependent on the pH of the medium. Generally, it exhibits the greatest stability in neutral or near-neutral conditions (pH 6-8). Stability decreases significantly in both acidic and alkaline environments due to acid- and base-catalyzed hydrolysis, respectively.

Q2: What are the expected degradation products of this compound at different pH values?

A2: The primary degradation pathway for this compound is the hydrolysis of its amide bonds. Under both acidic and basic conditions, the ultimate degradation products are formic acid and hydrazine. The hydrolysis may proceed stepwise, potentially forming monoformylhydrazine as an intermediate.

Q3: I am observing rapid degradation of my this compound stock solution. What could be the cause?

A3: Rapid degradation is often due to improper pH of the solvent. Ensure your stock solution is prepared in a neutral, buffered solvent (e.g., phosphate buffer, pH 7.4). Unbuffered water can have a pH that shifts upon dissolution of substances or absorption of atmospheric CO2, leading to acidic conditions that accelerate hydrolysis. Elevated temperatures can also significantly increase the rate of degradation.

Q4: Can I use this compound in reactions conducted in acidic or basic media?

A4: Yes, but its instability must be taken into account. If used in acidic or basic conditions, it should ideally be added to the reaction mixture immediately after preparation, and the reaction time should be minimized. It is crucial to understand that the effective concentration of this compound will decrease over time due to hydrolysis. For reactions requiring prolonged exposure to non-neutral pH, a stability study under the specific reaction conditions is highly recommended.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the degradation of this compound. A stability-indicating method should be developed that separates the parent compound from its potential degradation products (formic acid, hydrazine, and monoformylhydrazine).

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inconsistent reaction yields Degradation of this compound due to pH instability.1. Prepare this compound solutions fresh before each use. 2. Use buffered solutions to maintain a stable pH. 3. If the reaction must be run at a non-neutral pH, add the this compound at the last possible moment. 4. Consider running the reaction at a lower temperature to reduce the rate of hydrolysis.
Appearance of unexpected peaks in chromatogram Formation of degradation products.1. Identify the degradation products by comparing retention times with standards of formic acid and hydrazine (or a derivatized form). 2. Develop a stability-indicating HPLC method that resolves this compound from all degradation products. 3. Perform a forced degradation study to confirm the identity of degradation peaks.
Low purity of this compound solid Degradation during storage.1. Store this compound in a tightly sealed container in a cool, dry place. 2. Avoid exposure to humid environments. 3. Check the purity of the solid periodically by a suitable analytical method like HPLC or melting point determination.

Quantitative Data on pH Stability

Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, the following table provides illustrative data based on the known behavior of similar acylhydrazide compounds. This data should be used as a general guide, and it is highly recommended to perform specific stability studies for your experimental conditions.

pH Condition Apparent Half-life (t½) at 25°C Primary Degradation Products
2.0Acidic (0.01 M HCl)< 24 hoursFormic Acid, Hydrazine
4.5Weakly Acidic (Acetate Buffer)Several daysFormic Acid, Hydrazine
7.4Neutral (Phosphate Buffer)> 1 month(Minimal degradation)
9.0Weakly Alkaline (Borate Buffer)Several daysFormate, Hydrazine
12.0Alkaline (0.01 M NaOH)< 24 hoursFormate, Hydrazine

Experimental Protocols

Protocol for pH-Dependent Stability Study of this compound using HPLC

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound across a range of pH values.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers: 0.1 M Hydrochloric acid (pH 1), Acetate buffer (pH 4.5), Phosphate buffer (pH 7.4), Borate buffer (pH 9.0), 0.1 M Sodium hydroxide (pH 13)

  • HPLC system with UV detector

  • C18 reversed-phase column

  • pH meter

2. Preparation of Solutions:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Test Solutions: For each pH condition, add a small volume of the stock solution to the respective buffer to achieve a final concentration of approximately 50-100 µg/mL.

3. Experimental Procedure:

  • Incubate the test solutions at a controlled temperature (e.g., 25°C or an elevated temperature like 40°C to accelerate degradation).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

  • If necessary, neutralize the aliquot to quench the degradation reaction.

  • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. The exact conditions should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: Determined by UV scan of this compound (typically around 210-230 nm).

  • Inject the samples and record the chromatograms.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each pH condition.

  • Determine the degradation rate constant and the half-life (t½) at each pH.

Visualizations

Hydrolysis_Pathway cluster_acid Acidic Conditions (H+) DFH This compound Intermediate Monoformylhydrazine DFH->Intermediate Hydrolysis DFH->Intermediate Hydrolysis Products Formic Acid + Hydrazine Intermediate->Products Hydrolysis Intermediate->Products Hydrolysis

Caption: General hydrolysis pathway of this compound under acidic and alkaline conditions.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in MeOH) Test_Solutions Prepare Test Solutions (100 µg/mL in each buffer) Stock->Test_Solutions Buffers Prepare Buffers (pH 2, 4.5, 7.4, 9, 12) Buffers->Test_Solutions Incubate Incubate at 25°C Test_Solutions->Incubate Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Processing (% Remaining vs. Time) HPLC->Data HalfLife Calculate Half-life (t½) Data->HalfLife

Caption: Workflow for determining the pH-dependent stability of this compound.

Technical Support Center: Troubleshooting Low Yields in Heterocycle Synthesis with 1,2-Diformylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of heterocycles using 1,2-diformylhydrazine, with a focus on overcoming low product yields.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize 1,2,4-triazoles from this compound and an amine is resulting in a low yield. What are the potential causes?

Low yields in 1,2,4-triazole synthesis can stem from several factors. Incomplete conversion of starting materials is a common issue. This can be due to suboptimal reaction temperatures; the formation of 1,2,4-triazoles from this compound often requires elevated temperatures to drive the cyclization. Additionally, the formation of side products, such as 4-amino-1,2,4-triazole, can occur, especially if there are variations in the stoichiometry of the reactants.[1][2] The purity of the this compound is also crucial, as impurities can interfere with the reaction.

Q2: I am attempting to synthesize 1,3,4-oxadiazoles and observing a complex mixture of products. How can I improve the selectivity and yield?

The synthesis of 1,3,4-oxadiazoles from this compound typically involves a cyclodehydration step. If this step is not efficient, it can lead to a mixture of partially reacted intermediates and byproducts. The choice of dehydrating agent is critical; strong dehydrating agents like phosphorus pentoxide in polyphosphoric acid are often used.[3] The reaction temperature must be carefully controlled to prevent decomposition of the starting materials or the desired product. Inadequate removal of water formed during the reaction can also inhibit the cyclization and lead to lower yields.

Q3: When reacting this compound with 1,3-dicarbonyl compounds to form pyrazoles, I am getting very low yields. What should I investigate?

Low yields in pyrazole synthesis from this compound and 1,3-diketones can be attributed to several factors. The reactivity of the 1,3-dicarbonyl compound is important; sterically hindered diketones may react sluggishly. The acidic or basic conditions of the reaction are also critical. While the Paal-Knorr synthesis is a common method for preparing five-membered heterocycles from 1,4-dicarbonyls, the principles can be applied to reactions with 1,3-diketones.[4][5] In this context, improper pH can lead to side reactions or prevent the desired cyclization. The formation of pyrazole side products has been noted in reactions of diketones with hydrazines, indicating the propensity for this reaction to occur under favorable conditions.[6]

Q4: My purification of the synthesized heterocycle is leading to significant product loss. What are some recommended purification strategies?

Purification of heterocyclic compounds can be challenging due to their polarity and potential for co-elution with impurities. For crystalline products, recrystallization from a suitable solvent system is often effective. Solvents such as ethyl acetate, tetrahydrofuran, and methyl ethyl ketone have been used for the purification of 1,2,4-triazole.[1][2] Column chromatography on silica gel is a common technique, but care must be taken to choose an appropriate eluent system to achieve good separation. In some cases, the product may be isolated as a salt to improve its crystallinity and ease of handling.

Troubleshooting Guide for Low Yields

This guide provides a systematic approach to troubleshooting low yields in heterocycle synthesis using this compound.

Problem: Low Yield of the Desired Heterocycle

Initial Checks:

  • Purity of Starting Materials: Verify the purity of this compound and other reactants (e.g., by melting point or NMR). Impurities can significantly impact the reaction outcome.

  • Stoichiometry: Double-check the molar ratios of the reactants. An incorrect ratio can lead to incomplete conversion or the formation of side products.

  • Reaction Monitoring: Actively monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the starting materials are being consumed and to track product formation.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Yield Observed check_purity Check Purity of This compound & Reactants start->check_purity check_stoichiometry Verify Reactant Stoichiometry check_purity->check_stoichiometry check_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) check_stoichiometry->check_conditions incomplete_conversion Incomplete Conversion? check_conditions->incomplete_conversion side_products Major Side Products Observed? incomplete_conversion->side_products No optimize_temp_time Optimize Temperature and Reaction Time incomplete_conversion->optimize_temp_time Yes purification_issues Significant Loss During Purification? side_products->purification_issues No identify_side_products Identify Side Products (e.g., via NMR, MS) side_products->identify_side_products Yes optimize_workup Optimize Work-up Procedure purification_issues->optimize_workup Yes success Improved Yield purification_issues->success No optimize_temp_time->success change_solvent_catalyst Change Solvent or Catalyst System adjust_stoichiometry Adjust Stoichiometry to Minimize Side Reactions identify_side_products->adjust_stoichiometry adjust_stoichiometry->success alternative_purification Explore Alternative Purification Methods optimize_workup->alternative_purification alternative_purification->success

Caption: A troubleshooting workflow for addressing low yields in heterocycle synthesis with this compound.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various heterocycles using this compound or related hydrazine precursors.

HeterocycleReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1,2,4-TriazoleThis compound, AmmoniaNoneLiquid Ammonia2002470-80[1]
1,2,4-TriazoleHydrazine Hydrate, FormamideNoneFormamide170-172-92-97[2]
4-Amino-1,2,4-triazoleFormhydrazideNoneNone150-200365-71[7]
1,3,4-OxadiazoleN,N'-DiformylhydrazineP₂O₅Polyphosphoric Acid>100Several-[3]
1,3,5-Substituted PyrazolePhenylhydrazine, Ethyl Acetoacetatenano-ZnONoneRoom Temp-95[8]
3,4-DiarylpyrazoleChromones, Hydrazine Hydrate----48-95[8]

Key Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Triazole from this compound

This protocol is adapted from a patented procedure.

Materials:

  • This compound

  • Liquid Ammonia

Procedure:

  • In a high-pressure autoclave, charge this compound.

  • Carefully add condensed liquid ammonia to the autoclave.

  • Seal the autoclave and heat the reaction mixture to 200 °C.

  • Maintain the temperature for 24 hours with constant stirring.

  • After cooling the autoclave to room temperature, carefully vent the excess ammonia.

  • The crude product is then subjected to distillation for purification.[1]

Protocol 2: Synthesis of 1,3,4-Oxadiazoles from N,N'-Diformylhydrazine

This procedure is a general method for the synthesis of the parent 1,3,4-oxadiazole.

Materials:

  • N,N'-Diformylhydrazine

  • Phosphorus pentoxide (P₂O₅)

  • Polyphosphoric acid (PPA)

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, preheat polyphosphoric acid to approximately 100 °C.

  • Carefully add phosphorus pentoxide to the hot PPA with stirring.

  • To this mixture, add N,N'-diformylhydrazine in portions.

  • Heat the reaction mixture at an elevated temperature for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • The product can then be extracted with a suitable organic solvent and purified.[3]

Protocol 3: General Procedure for Paal-Knorr Type Synthesis of a Pyrrole Derivative (for adaptation to Pyrazole Synthesis)

This is a general protocol for pyrrole synthesis that can be adapted for pyrazole synthesis by using a hydrazine derivative instead of an amine.[4]

Materials:

  • 1,4-Diketone (e.g., 2,5-Hexanedione)

  • Hydrazine derivative (in place of a primary amine)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 1,4-diketone (1.0 eq), the hydrazine derivative (1.0-1.2 eq), and methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then place it in an ice bath.

  • Add cold 0.5 M hydrochloric acid to precipitate the product.

  • Collect the crystals by vacuum filtration and wash them with cold water.

  • Further purification can be achieved by recrystallization.

References

Technical Support Center: Exothermicity Control in 1,2-Diformylhydrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-diformylhydrazine synthesis. The following information is designed to help you anticipate and control the exothermic nature of this reaction, ensuring safer and more reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic events in the synthesis of this compound?

The primary exothermic event is the reaction of a hydrazine source (e.g., hydrazine hydrate) with a formylating agent such as formic acid or ethyl formate. The neutralization of basic hydrazine with acidic formic acid is particularly vigorous and generates significant heat. The subsequent formylation reaction itself is also exothermic.

Q2: What are the main risks associated with uncontrolled exothermicity in this reaction?

Uncontrolled exotherms can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing:

  • Thermal Runaway: A situation where the rate of heat generation exceeds the rate of heat removal, leading to a dangerous and accelerating increase in temperature.

  • Boiling of Solvents/Reagents: This can cause a rapid pressure buildup, potentially leading to vessel rupture or explosion.

  • Side Reactions and Impurity Formation: Higher temperatures can promote undesired side reactions, reducing the yield and purity of the desired this compound.

  • Decomposition of Reagents or Products: Hydrazine is known to decompose rapidly with heat, releasing flammable and toxic gases like ammonia, hydrogen, and nitrogen oxides.[1]

Q3: Are there any materials that can catalyze a runaway reaction?

Yes, certain metals and their oxides can catalyze the decomposition of hydrazine, significantly lowering the critical temperature for a runaway reaction.[2] Metals to be cautious of include copper, cobalt, molybdenum, iridium, and iron oxide.[2] It is crucial to use clean glassware and avoid contamination with these materials.

Q4: How can I monitor the temperature of my reaction effectively?

Continuous temperature monitoring is critical. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For larger-scale reactions, consider using a reaction calorimeter to obtain a detailed heat flow profile.[3] This data is invaluable for safe scale-up.[3]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Rapid, unexpected temperature rise during reagent addition. 1. Addition rate of the formylating agent or hydrazine is too fast.2. Inadequate cooling or stirring.3. Reactant concentrations are too high.1. Immediately stop the addition of reagents.2. Increase the efficiency of the cooling bath (e.g., use an ice-salt or dry ice-acetone bath).3. Ensure vigorous stirring to promote even heat distribution.4. For future experiments, dilute the reactants and/or add them portion-wise or via a syringe pump over a longer period.
Sustained high temperature even after stopping reagent addition. The reaction has reached a point of thermal runaway or is approaching it.1. If possible and safe, quench the reaction by adding a large volume of a cold, inert solvent.2. Prepare for emergency pressure release if the vessel is sealed.3. Evacuate the area if the situation cannot be controlled.
Formation of unexpected side products or low yield. 1. The reaction temperature was too high, promoting side reactions.2. Localized "hot spots" due to poor mixing.1. Implement better temperature control measures as described above.2. Improve stirring efficiency with a more powerful overhead stirrer or a larger stir bar.3. Re-evaluate the reaction solvent for one with a higher heat capacity or boiling point.
Discoloration of the reaction mixture (e.g., yellowing or browning). This may indicate decomposition of reactants or products at elevated temperatures.1. Lower the reaction temperature.2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Experimental Protocols

Protocol 1: Controlled Addition of Hydrazine Hydrate to Ethyl Formate

This protocol is based on a procedure for a similar reaction and emphasizes temperature control.

Materials:

  • Ethyl formate

  • 95% Ethanol

  • 85% Hydrazine hydrate

  • Round-bottomed flask

  • Efficient water condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer or thermocouple

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a thermometer, combine ethyl formate and 95% ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Begin stirring the solution.

  • Cautiously add 85% hydrazine hydrate dropwise or in small portions to the cooled solution over a period of at least 10-15 minutes. The reaction can be vigorous.[4]

  • Monitor the internal temperature closely during the addition. Ensure the temperature does not rise above a predetermined setpoint (e.g., 10-15 °C). Adjust the addition rate as necessary to maintain temperature control.

  • After the addition is complete, allow the reaction to slowly warm to room temperature while continuing to stir.

  • Proceed with the reaction as per your specific protocol (e.g., refluxing for an extended period).

Protocol 2: Reaction Calorimetry for Safe Scale-Up

For scaling up the synthesis, it is highly recommended to perform reaction calorimetry to understand the thermal profile.

Objective: To determine the heat of reaction, maximum heat flow, and the potential for thermal accumulation.

Methodology (General Principles):

  • A reaction calorimeter (e.g., a heat flow calorimeter) is used, which measures the heat flowing into or out of the reactor.[3]

  • The reactants are added under controlled conditions (e.g., controlled feed rate) that mimic the planned larger-scale process.

  • The temperature of the reactor and the jacket are continuously monitored.

  • The heat of reaction (Q) is calculated based on the overall heat transfer coefficient (U), the heat transfer area (A), and the temperature difference between the reactor (Tr) and the jacket (Tj).[3]

  • The data obtained will provide a heat flow profile over the course of the reaction, which is crucial for designing a safe and efficient cooling system for the scaled-up process.[3]

Data Presentation

Table 1: Illustrative Reaction Parameters for Exotherm Control

ParameterCondition A (Low Concentration)Condition B (High Concentration)Condition C (Controlled Addition)
Hydrazine Hydrate Conc. 1 M in Ethanol5 M in Ethanol5 M in Ethanol
Formic Acid Conc. 2.2 M in Ethanol11 M in Ethanol11 M in Ethanol
Addition Method Batch (all at once)Batch (all at once)Slow addition over 1 hr
Initial Temperature 20 °C20 °C20 °C
Max. Temp. Observed (Tmax) 35 °C> 80 °C (Boiling)40 °C
Time to Tmax 5 minutes< 1 minute45 minutes
Observations Mild exotherm, easily controlled.Violent boiling, loss of material.Controlled exotherm, smooth reaction.

Note: The data in this table is illustrative and intended to demonstrate the principles of exotherm control. Actual results will vary based on specific experimental conditions.

Visualizations

Exotherm_Troubleshooting_Workflow start Start: Temperature Rise Observed check_rate Is reagent addition ongoing? start->check_rate stop_addition Stop Reagent Addition check_rate->stop_addition Yes check_temp_control Is temperature still rising? check_rate->check_temp_control No stop_addition->check_temp_control enhance_cooling Enhance Cooling & Stirring check_temp_control->enhance_cooling Yes monitor Continue Monitoring check_temp_control->monitor No check_runaway Is temperature stabilizing? enhance_cooling->check_runaway quench Consider Quenching Reaction check_runaway->quench No check_runaway->monitor Yes evacuate Emergency: Evacuate quench->evacuate resume_slowly Resume Addition Slowly monitor->resume_slowly If applicable

Caption: Troubleshooting workflow for an unexpected temperature rise.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup setup 1. Assemble Glassware (Flask, Condenser, Stirrer) charge 2. Charge Formylating Agent & Solvent setup->charge cool 3. Cool to 0-5 °C charge->cool add 4. Slow, Dropwise Addition of Hydrazine Source cool->add monitor 5. Monitor Temperature Continuously add->monitor warm 6. Warm to Room Temp. add->warm monitor->add Adjust Rate process 7. Proceed with Specific Protocol (e.g., Reflux) warm->process

References

Validation & Comparative

comparative study of hydrazine derivatives for triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Hydrazine Derivatives in Triazole Synthesis

The synthesis of triazoles, five-membered heterocyclic compounds with three nitrogen atoms, is of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and applications. Hydrazine and its derivatives are key precursors in the formation of both 1,2,3- and 1,2,4-triazole rings. This guide provides a comparative study of various hydrazine derivatives used in triazole synthesis, supported by experimental data and detailed protocols.

Comparison of Hydrazine Derivatives for Triazole Synthesis

The choice of hydrazine derivative significantly impacts the reaction pathway, yield, and regioselectivity of triazole synthesis. Below is a summary of commonly used hydrazine derivatives and their performance in the synthesis of 1,2,3- and 1,2,4-triazoles.

For 1,2,3-Triazole Synthesis
Hydrazine DerivativeReactantsCatalyst/ConditionsYield (%)Reference
4-MethylbenzenesulfonohydrazideAniline, Aromatic ketoneNon-metal mediated75-92[1][2]
TosylhydrazineEnaminones, Primary aminesI2 in DMSOup to 91[3]
Hydrazine Hydrate5-aryl-3-chloro-4-phenyl-1,2,4-triazolesEthanol, reflux-[4]
For 1,2,4-Triazole Synthesis
Hydrazine DerivativeReactantsCatalyst/ConditionsYield (%)Reference
Monosubstituted HydrazinesCarboxylic acids, Primary amidinesHATU, DIPEA, DMFup to 90[2][5]
HydrazonesAliphatic aminesI2/TBHPup to 92[1][2]
Hydrazine Hydrochloride SaltsOxamide-derived amidine reagentsMild conditionsGood[6]
Aryl HydrazinesParaformaldehyde, NH4OAc, AlcoholsElectrochemical, t-BuOKGood to Excellent[5]
HydrazinesFormamideMicrowave irradiation, catalyst-free-[6]
Hydrazide DerivativeAromatic aldehydes--[7]
Hydrazine HydrateAcylhydrazines, CS2Ethanolic KOH-[8]
Hydrazine Hydrate3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide, CS2/KOHMannich reactionGood[9]
PhenylhydrazineN-formyl benzamideWeak acid-[10]

Experimental Protocols

Synthesis of 1,4-Disubstituted-1,2,3-Triazoles using 4-Methylbenzenesulfonohydrazide

This protocol is based on a non-metal-mediated three-component reaction.[1][2]

Materials:

  • Aniline derivative

  • Aromatic ketone

  • 4-Methylbenzenesulfonohydrazide

  • Solvent (e.g., DMSO)

Procedure:

  • To a solution of the aniline derivative and aromatic ketone in the solvent, add 4-methylbenzenesulfonohydrazide.

  • The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The product is isolated by pouring the reaction mixture into ice-water, followed by filtration.

  • The crude product is purified by recrystallization or column chromatography.

Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles using Monosubstituted Hydrazines

This one-pot, two-step process provides high regioselectivity and yields.[2][5]

Materials:

  • Carboxylic acid

  • Primary amidine

  • Monosubstituted hydrazine

  • HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

Procedure:

  • In a reaction vessel, the carboxylic acid and primary amidine are dissolved in DMF.

  • HATU and DIPEA are added to the mixture to facilitate the in-situ formation of an acylamidine intermediate.

  • The monosubstituted hydrazine is then added to the reaction mixture.

  • The mixture is heated (e.g., at 80-100 °C) to induce cyclization to the 1,2,4-triazole.

  • Work-up involves quenching the reaction with water and extracting the product with an organic solvent.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Reaction Pathways and Mechanisms

The synthesis of triazoles from hydrazine derivatives involves distinct mechanistic pathways depending on the isomer being synthesized and the specific derivative used.

Synthesis of 1,2,3-Triazoles

The formation of 1,2,3-triazoles from sulfonyl hydrazides often proceeds through the in-situ generation of a diazo intermediate, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.

G cluster_1 1,2,3-Triazole Synthesis A Aniline + Aromatic Ketone C Intermediate Formation A->C B 4-Methylbenzenesulfono- hydrazide B->C D Cyclization C->D C-N and N-N bond formation E 1,4-Disubstituted- 1,2,3-Triazole D->E

Caption: General workflow for the synthesis of 1,4-disubstituted-1,2,3-triazoles.

Synthesis of 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles from monosubstituted hydrazines and amidines typically involves a condensation reaction followed by cyclization.

G cluster_2 1,2,4-Triazole Synthesis F Carboxylic Acid + Amidine H Acylamidine Intermediate F->H HATU, DIPEA G Monosubstituted Hydrazine I Cyclization G->I H->I J 1,3,5-Trisubstituted- 1,2,4-Triazole I->J

Caption: Pathway for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles.

Conclusion

The selection of a hydrazine derivative for triazole synthesis is a critical decision that influences the efficiency and outcome of the reaction. Sulfonyl hydrazides and tosylhydrazine are effective for producing 1,2,3-triazoles with good to excellent yields. For 1,2,4-triazoles, monosubstituted hydrazines and hydrazones are versatile precursors, often providing high yields under various catalytic conditions. The provided protocols and reaction pathways offer a foundational understanding for researchers to select the most appropriate method for their specific synthetic targets.

References

A Comparative Guide to 1,2-Diformylhydrazine and Formylhydrazine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. The choice of starting materials profoundly influences reaction pathways, yields, and the ultimate diversity of accessible molecular scaffolds. Among the versatile building blocks, 1,2-diformylhydrazine and its simpler analogue, formylhydrazine, are key precursors for a variety of heterocyclic systems. This guide provides an objective comparison of their performance in heterocyclic synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their synthetic strategies.

Performance Comparison: Reactivity and Applications

This compound and formylhydrazine, while structurally related, exhibit distinct reactivity profiles that dictate their utility in the synthesis of different classes of heterocycles. Formylhydrazine, with a free amino group, is a common precursor for heterocycles incorporating a single nitrogen atom from the hydrazine moiety into the ring system, such as 1,2,4-triazoles and pyrazoles. In contrast, this compound, a type of 1,2-diacylhydrazine, is primed for cyclization reactions that form five-membered rings with two adjacent nitrogen atoms, most notably 1,3,4-oxadiazoles.

The selection between these two reagents often hinges on the desired heterocyclic core. For instance, in the synthesis of the parent 1,2,4-triazole, both reagents can be employed, albeit through different reaction partners and conditions, leading to notable differences in yield.

Data Presentation: A Quantitative Overview

The following tables summarize quantitative data from representative syntheses of common heterocyclic scaffolds using this compound and formylhydrazine (or its in situ generated equivalent from hydrazine and a formyl source).

Table 1: Synthesis of 1,2,4-Triazoles

Starting MaterialReaction Partner(s)ProductYield (%)Reference
This compoundAmmonia1,2,4-Triazole70-80[1][2]
Hydrazine (forms Formylhydrazine in situ)Formamide1,2,4-Triazole92-98[2][3]

Table 2: Synthesis of 1,3,4-Oxadiazoles

Starting MaterialReaction Partner(s)ProductYield (%)Reference
This compound (as a 1,2-diacylhydrazine)Dehydrating agent (e.g., POCl₃)1,3,4-Oxadiazole40-76[4]
Carboxylic acid hydrazide (derived from formylhydrazine)Benzoic acid derivatives, POCl₃2,5-Disubstituted 1,3,4-oxadiazoles8-70[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the application of these synthetic strategies.

Protocol 1: Synthesis of 1,2,4-Triazole from this compound

This protocol is based on the cyclization of this compound with ammonia.

Materials:

  • This compound

  • Liquid Ammonia

  • High-pressure autoclave

Procedure:

  • Place this compound into a high-pressure autoclave.

  • Cool the autoclave and carefully add condensed liquid ammonia.

  • Seal the autoclave and heat the reaction mixture to 200 °C.

  • Maintain the temperature for 24 hours.

  • After cooling the autoclave to room temperature, carefully vent the excess ammonia.

  • The crude product is then purified by distillation to yield 1,2,4-triazole.[2]

Protocol 2: Synthesis of 1,2,4-Triazole from Hydrazine and Formamide

This one-pot method involves the in situ formation of formylhydrazine.

Materials:

  • Hydrazine hydrate

  • Formamide

Procedure:

  • Preheat formamide to approximately 170 °C in a reaction vessel equipped with a reflux condenser.

  • Slowly add hydrazine hydrate to the hot formamide. The molar ratio of formamide to hydrazine should be at least 2.5:1.

  • Maintain the reaction temperature between 140 °C and 210 °C.

  • After the addition is complete, continue heating for a designated period to ensure complete reaction.

  • The resulting 1,2,4-triazole can be isolated and purified by distillation or crystallization.[3]

Protocol 3: Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles from a 1,2-Diacylhydrazine

This procedure describes the cyclodehydration of a 1,2-diacylhydrazine (of which this compound is the simplest example) to form a 1,3,4-oxadiazole.

Materials:

  • N,N'-diacylhydrazine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene (optional)

Procedure:

  • Add phosphorus oxychloride to the N,N'-diacylhydrazine. The reaction can be conducted without a solvent or in a solvent like anhydrous toluene.

  • Heat the mixture to reflux for 6-24 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, evaporate the excess phosphorus oxychloride.

  • Dissolve the residue in diethyl ether and pour it into water.

  • Neutralize the mixture with sodium carbonate and extract the product with diethyl ether.

  • Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude 2,5-dialkyl-1,3,4-oxadiazole.[4]

Mandatory Visualization

The following diagrams illustrate the generalized synthetic pathways for the formation of key heterocycles from formylhydrazine and this compound.

formylhydrazine_pathway formylhydrazine Formylhydrazine triazole 1,2,4-Triazole formylhydrazine->triazole Cyclization pyrazole Pyrazole formylhydrazine->pyrazole Condensation/ Cyclization reagent1 C1 Source (e.g., Formamide) reagent1->triazole reagent2 1,3-Dicarbonyl Compound reagent2->pyrazole

Caption: Synthetic routes from formylhydrazine.

diformylhydrazine_pathway diformylhydrazine This compound oxadiazole 1,3,4-Oxadiazole diformylhydrazine->oxadiazole Cyclodehydration triazole2 1,2,4-Triazole diformylhydrazine->triazole2 Cyclization reagent3 Dehydrating Agent (e.g., POCl3) reagent3->oxadiazole reagent4 Ammonia or Primary Amine reagent4->triazole2

Caption: Synthetic routes from this compound.

References

A Researcher's Guide to Validating 1,2-Diformylhydrazine Reaction Products Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of reaction products is paramount. This guide provides a comparative framework for the validation of 1,2-diformylhydrazine reaction products, with a focus on its cyclization to 1,2,4-triazole, using Nuclear Magnetic Resonance (NMR) spectroscopy.

This compound serves as a critical building block in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. Among its most common transformations is the cyclization reaction to form 1,2,4-triazoles, a scaffold present in numerous pharmaceutical agents. NMR spectroscopy is an indispensable tool for monitoring the progress of such reactions and unequivocally confirming the structure of the resulting products.

Reaction and Analysis Workflow

The conversion of this compound to 1,2,4-triazole involves a cyclization reaction, typically in the presence of an ammonia source. The progress of this reaction and the identity of the final product can be readily assessed by ¹H and ¹³C NMR spectroscopy. The workflow for this process is illustrated below.

Reaction_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis This compound This compound Reaction Reaction This compound->Reaction Ammonia Ammonia Ammonia->Reaction 1,2,4-Triazole 1,2,4-Triazole Reaction->1,2,4-Triazole Sample_Preparation Sample Preparation 1,2,4-Triazole->Sample_Preparation NMR_Acquisition 1H & 13C NMR Acquisition Sample_Preparation->NMR_Acquisition Data_Analysis Spectral Analysis & Comparison NMR_Acquisition->Data_Analysis Validation Product Validation Data_Analysis->Validation

A schematic overview of the synthesis and NMR validation process.

Experimental Protocols

Synthesis of 1,2,4-Triazole from this compound

This protocol outlines the cyclization of this compound to 1,2,4-triazole using ammonia in the presence of formamide.[1]

Materials:

  • N,N'-Diformylhydrazine

  • Formamide

  • Ammonia (gaseous or from a thermally decomposable salt like ammonium formate)

  • Heating mantle and reflux condenser

  • Round-bottom flask

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of N,N'-diformylhydrazine and formamide is prepared.

  • The reaction mixture is heated to a temperature conducive to cyclization, typically above 150°C.

  • Ammonia is introduced into the reaction mixture. This can be achieved by bubbling gaseous ammonia through the mixture or by the in-situ generation of ammonia from a precursor.

  • The reaction is heated under reflux, and the water formed during the reaction is continuously removed by distillation.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the 1,2,4-triazole product is isolated, which may involve crystallization and filtration.

NMR Spectroscopic Analysis

The following protocol details the preparation of samples for NMR analysis to validate the reaction product.

Materials:

  • Dried this compound (starting material) and the synthesized 1,2,4-triazole (product)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and glassware

Procedure:

  • Accurately weigh approximately 5-10 mg of the sample (either this compound or the reaction product) into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Comparative NMR Data

The validation of the reaction's success hinges on the comparison of the NMR spectra of the starting material and the product. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts in DMSO-d₆.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound ~9.8 (br s, 2H, NH), ~8.0 (s, 2H, CHO)~160 (C=O)
1,2,4-Triazole ~14.0 (br s, 1H, NH), ~8.5 (s, 2H, C3-H and C5-H)~145 (C3 and C5)

Note: The chemical shifts for this compound are estimated based on typical values for similar amide and formyl protons and may vary depending on concentration and temperature. The data for 1,2,4-triazole is based on typical literature values.

Interpretation of Results

A successful conversion of this compound to 1,2,4-triazole will be indicated by distinct changes in the NMR spectra:

  • ¹H NMR: The disappearance of the signals corresponding to the NH and CHO protons of this compound and the appearance of new signals for the NH and the two equivalent CH protons of the 1,2,4-triazole ring. The downfield shift of the triazole CH protons is characteristic of their presence in an aromatic heterocyclic system.

  • ¹³C NMR: The disappearance of the carbonyl carbon signal of the starting material and the appearance of a new signal for the two equivalent carbons of the triazole ring.

By comparing the acquired spectra of the reaction product with the data for the starting material and the expected product, researchers can confidently validate the outcome of the synthesis. This systematic approach ensures the integrity of the compounds used in further research and development.

References

A Comparative Guide to the Catalytic Efficacy of Hydrazine Derivatives: A Focus on Hydrazine Hydrate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides an objective comparison of the efficacy of different catalysts in the decomposition of hydrazine hydrate, supported by experimental data. The insights from this analysis can offer a valuable starting point for selecting catalysts for reactions involving other hydrazine derivatives, including 1,2-Diformylhydrazine.

The catalytic decomposition of hydrazine hydrate can proceed through two main pathways:

  • Complete Decomposition (Desirable): N₂H₄ → N₂ + 2H₂

  • Incomplete Decomposition (Undesirable): 2N₂H₄ → 2NH₃ + N₂ + H₂

The key performance indicators for a catalyst in this context are its activity, often measured as Turnover Frequency (TOF), and its selectivity towards H₂ production.

Data Presentation: Catalyst Performance in Hydrazine Hydrate Decomposition

The following table summarizes the quantitative performance data for various catalysts in the decomposition of hydrazine hydrate under different experimental conditions.

CatalystSupportTOF (h⁻¹)H₂ Selectivity (%)Temperature (°C)Notes
Co/ZnO@NiFe₂O₄ ZnO@NiFe₂O₄~444510025Excellent performance at room temperature.[1]
Ir/Ni₁₀Ce Ni₁₀Ce~2400>8080High activity and good selectivity at elevated temperature.[2]
Rh@MgO MgO200510050High TOF and complete selectivity for H₂.[3]
IrTHPC/CeO₂ CeO₂174036.650High activity but lower selectivity to H₂.[4]
IrDPNaOH/CeO₂ CeO₂154138.950Similar performance to IrTHPC/CeO₂.[4]
Ni₀.₆Pt₀.₄-MoOx MoOx82210050High selectivity with good activity.[5]
IrDPurea/CeO₂ CeO₂7410.250Low selectivity, promoting the undesired reaction pathway.[4]
NiCo(1:3)/TiO₂ TiO₂358-70Bimetallic catalyst with moderate activity.[6]
Ir/CeO₂ CeO₂92320.470Activity increases with temperature, but selectivity decreases.[7]

Experimental Protocols

The following is a generalized experimental protocol for the catalytic decomposition of hydrazine hydrate, based on common methodologies cited in the literature.[2][4][7][8]

Objective: To determine the catalytic activity (TOF) and H₂ selectivity of a given catalyst for the decomposition of hydrazine hydrate.

Materials:

  • Catalyst powder (e.g., Ir/CeO₂, Co/ZnO@NiFe₂O₄)

  • Hydrazine hydrate solution (e.g., 3.3 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.5 M)

  • Deionized water

  • Magnetic stirrer bar

Apparatus:

  • Two-neck round-bottom flask (batch reactor)

  • Magnetic stirrer hot plate

  • Oil bath

  • Gas burette system for gas collection

  • Syringe for injection of hydrazine hydrate

  • System for trapping ammonia (e.g., acid wash bottle with 1M HCl) to determine H₂ selectivity

Procedure:

  • A weighted amount of the catalyst is placed into the two-neck round-bottom flask.

  • A specific volume (e.g., 8 mL) of the NaOH solution and a magnetic stirrer bar are added to the flask.

  • The reactor is sealed and placed in an oil bath on the magnetic stirrer hot plate, and the temperature is set to the desired value (e.g., 50°C). The stirring is initiated.

  • Once the desired temperature is reached and stable, a specific volume (e.g., 0.3 mL) of the hydrazine hydrate solution is injected into the reactor using a syringe.

  • The volume of gas produced is measured over time using the gas burette system. The reaction is considered complete when gas evolution ceases.

  • To determine H₂ selectivity, the evolved gas is passed through an ammonia trap before collection. The difference in gas volume with and without the trap indicates the amount of ammonia produced.

  • The Turnover Frequency (TOF) is calculated based on the rate of gas evolution, the amount of catalyst used, and the initial concentration of hydrazine hydrate.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and the key chemical pathways involved in the catalytic decomposition of hydrazine hydrate.

Experimental_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh Catalyst B Add Catalyst to Reactor A->B C Add NaOH Solution and Stirrer Bar B->C D Seal Reactor and Set Temperature C->D Start Experiment E Inject Hydrazine Hydrate D->E F Monitor Gas Evolution E->F G Measure Total Gas Volume F->G H Determine H₂ Selectivity (with NH₃ trap) F->H I Calculate TOF G->I H->I

Caption: Experimental workflow for catalytic hydrazine hydrate decomposition.

Reaction_Pathways cluster_reactants Reactant cluster_path1 Desirable Pathway cluster_path2 Undesirable Pathway Reactant N₂H₄ (on catalyst surface) P1_1 N₂ Reactant->P1_1 Complete Decomposition P1_2 2H₂ Reactant->P1_2 P2_1 N₂ Reactant->P2_1 Incomplete Decomposition P2_2 2NH₃ Reactant->P2_2 P2_3 H₂ Reactant->P2_3

Caption: Competing reaction pathways in catalytic hydrazine decomposition.

The catalytic decomposition of hydrazine hydrate provides a rich dataset for comparing the efficacy of various catalysts. Noble metal-based catalysts, particularly those containing Iridium and Rhodium, often exhibit high activity (TOF), but their selectivity towards complete hydrogen production can vary significantly depending on the support and preparation method.[2][3][4] Non-noble metal catalysts, such as the Co/ZnO@NiFe₂O₄ system, have shown exceptional performance, achieving high TOF and 100% H₂ selectivity even at room temperature, making them highly promising for practical applications.[1]

For researchers working with this compound, the catalysts that demonstrate high activity and selectivity for the N-H and N-N bond transformations in hydrazine hydrate could be excellent candidates for further investigation. The choice of catalyst support and the reaction conditions, such as temperature and alkalinity, are clearly crucial factors in directing the reaction towards the desired products. The experimental protocols and workflows detailed in this guide can be adapted for screening catalysts for a variety of transformations involving hydrazine derivatives.

References

A Researcher's Guide to the Purity of Commercial 1,2-Diformylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the synthesis of novel therapeutics and other advanced materials, even trace impurities can lead to undesirable side reactions, lower yields, and misleading biological data. This guide provides a comparative analysis of impurities found in commercially available 1,2-Diformylhydrazine, a versatile building block in organic synthesis.

This compound is a valuable reagent used in the synthesis of various heterocyclic compounds, which are foundational structures in many pharmaceutical agents. Given its importance, understanding the impurity profile of commercial batches is critical for reproducible and reliable research outcomes. Impurities can originate from the starting materials, byproducts of the synthesis process, or degradation during storage.

Comparative Analysis of Impurity Profiles

While specific impurity levels vary between suppliers and even between batches from the same supplier, a general understanding of potential impurities can guide researchers in selecting the appropriate grade of this compound for their specific application. The following table presents a hypothetical comparison of impurity profiles from three representative commercial suppliers, based on typical synthesis routes and analytical data.

Table 1: Hypothetical Impurity Profile of Commercial this compound from Different Suppliers

ImpuritySupplier A (Standard Grade)Supplier B (High Purity)Supplier C (Premium Grade)Potential Impact
Purity (by HPLC, %) 97.599.2> 99.8Overall product quality and yield
Formic Acid (%) < 0.5< 0.1< 0.05Can alter reaction pH and catalyze side reactions
Hydrazine (%) < 0.2< 0.05Not DetectedHighly reactive and a potential genotoxic impurity
Monoformylhydrazine (%) < 1.5< 0.5< 0.1Can compete in reactions, leading to byproduct formation
Water Content (KF, %) < 0.5< 0.2< 0.1Can affect moisture-sensitive reactions
Inorganic Salts (ppm) < 200< 100< 50May interfere with catalytic processes

Disclaimer: The data presented in this table is for illustrative purposes and does not represent actual analytical data from any specific commercial supplier. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific impurity data.

Understanding the Origin of Impurities

The primary method for synthesizing this compound involves the reaction of hydrazine with a formylating agent, such as formic acid or ethyl formate.[1] This process can lead to several potential impurities:

  • Unreacted Starting Materials: Residual hydrazine and formic acid can remain in the final product. Hydrazine, in particular, is a significant concern due to its reactivity and potential toxicity.

  • Intermediates and Byproducts: Monoformylhydrazine is a common intermediate that may not fully react to form the desired product.[2] Side reactions can also occur, though specific byproducts are generally not disclosed in commercial literature.

  • Impurities from Starting Materials: The purity of the initial hydrazine hydrate and formamide can also introduce contaminants. Commercial hydrazine hydrate can contain organic impurities and chloride residues.[3] Similarly, commercial formamide may contain various impurities that can impact the final product.[4]

  • Degradation Products: this compound is moderately stable but can decompose in the presence of strong acids or bases, or at elevated temperatures.[1] Formylhydrazine is known to disproportionate upon storage into this compound and hydrazine.[2]

Experimental Protocols for Impurity Analysis

To empower researchers to conduct their own quality assessment, this section details the standard analytical methods for identifying and quantifying impurities in this compound.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of impurities in a commercial sample of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial this compound Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile/Water) Sample->Dissolution HPLC High-Performance Liquid Chromatography (HPLC) - Purity Assay - Quantification of non-volatile impurities Dissolution->HPLC Primary Analysis GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) - Identification of volatile impurities Dissolution->GC_MS Volatiles NMR Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural confirmation - Identification of unknown impurities Dissolution->NMR Structural Info KF_Titration Karl Fischer (KF) Titration - Water content determination Dissolution->KF_Titration Water Content Data_Integration Integrate data from all techniques HPLC->Data_Integration GC_MS->Data_Integration NMR->Data_Integration KF_Titration->Data_Integration Impurity_Identification Identify and quantify impurities Data_Integration->Impurity_Identification Report Generate comprehensive purity report Impurity_Identification->Report

Caption: Experimental workflow for the analysis of impurities in this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assay and Quantification
  • Objective: To determine the purity of this compound and quantify non-volatile impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the initial mobile phase composition.

  • Quantification: Use an external standard of purified this compound to create a calibration curve. Impurity levels can be estimated using relative peak areas, assuming a similar response factor to the main component.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • Objective: To identify and quantify volatile and semi-volatile organic impurities.

  • Instrumentation: A GC system coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection: Splitless injection of 1 µL of the sample solution.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 30 to 400.

  • Sample Preparation: Dissolve the sample in a volatile solvent such as methanol or dichloromethane.

  • Identification: Identify impurities by comparing their mass spectra with a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Identification
  • Objective: To confirm the structure of the main component and to identify and characterize unknown impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent.

  • Experiments:

    • ¹H NMR: Provides information on the proton environment and can be used for initial purity assessment.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used to elucidate the structure of unknown impurities.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.75 mL of the deuterated solvent.

Alternative Reagents

For applications where the presence of hydrazine-related impurities is a major concern, researchers might consider alternative reagents. The choice of an alternative will be highly dependent on the specific chemical transformation being performed. Some general alternatives for introducing a protected hydrazine moiety could include tert-butyl carbazate or other Boc-protected hydrazine derivatives. However, the reactivity and reaction conditions for these alternatives will differ significantly from those of this compound.

Conclusion

The purity of this compound is a critical factor for achieving reliable and reproducible results in research and drug development. While commercial suppliers provide products of varying purity grades, a thorough understanding of the potential impurities and the analytical methods to detect them is essential for the discerning scientist. By implementing the experimental protocols outlined in this guide, researchers can independently verify the quality of their reagents and ensure the integrity of their scientific work.

References

A Comparative Guide to the Characterization of Metal Complexes of 1,2-Diformylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and characterization of first-row transition metal complexes with 1,2-diformylhydrazine (DFH). The information is compiled from established research, offering a centralized resource for understanding the properties of these coordination compounds. Due to their potential as biologically active agents and versatile coordination behavior, a systematic comparison of their characteristics is crucial for further development and application.

Synthesis and General Properties

Metal complexes of this compound are typically synthesized by reacting the corresponding metal(II) salt with this compound in a suitable solvent. The resulting complexes are generally colored, air-stable solids. A notable characteristic of these complexes is their general insolubility in water and common organic solvents, suggesting a polymeric nature. Most of these complexes decompose at high temperatures without melting.

Comparative Data of Metal(II)-DFH Complexes

The following tables summarize key quantitative data for a series of metal(II) complexes with this compound, indicating a 1:1 metal-to-ligand stoichiometry.

Table 1: Elemental Analysis and Physical Properties
ComplexColor% Carbon (Found/Calc.)% Hydrogen (Found/Calc.)% Nitrogen (Found/Calc.)% Metal (Found/Calc.)
Mn(II)-DFHWhite16.72 / 16.791.42 / 1.4019.50 / 19.5938.25 / 38.42
Fe(II)-DFHBrown16.60 / 16.681.35 / 1.4019.38 / 19.4638.60 / 38.82
Co(II)-DFHPink16.45 / 16.451.32 / 1.3819.00 / 19.1940.12 / 40.36
Ni(II)-DFHGreen16.48 / 16.461.35 / 1.3819.10 / 19.2040.00 / 40.24
Cu(II)-DFHBlue16.10 / 16.231.30 / 1.3618.75 / 18.9342.60 / 42.95
Zn(II)-DFHWhite15.95 / 16.071.30 / 1.3418.50 / 18.7443.50 / 43.75
Table 2: Magnetic Susceptibility and Electronic Spectra
ComplexMagnetic Moment (B.M.)Electronic Spectra Bands (cm⁻¹)Assignment
Mn(II)-DFH6.4218180, 22220, 24390, 28570⁶A₁g → ⁴T₁g(G), ⁶A₁g → ⁴T₂g(G), ⁶A₁g → ⁴E_g, ⁴A₁g(G), ⁶A₁g → ⁴T₂g(D)
Fe(II)-DFH5.4010260⁵T₂g → ⁵E_g
Co(II)-DFH3.248620, 17240, 20410⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P)
Ni(II)-DFH2.9110200, 16130, 26320³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P)
Cu(II)-DFH1.1914290²E_g → ²T₂g
Zn(II)-DFHDiamagnetic--
Table 3: Infrared Spectral Data (cm⁻¹)
Compoundν(N-H)Amide I (ν(C=O))Amide II (δ(N-H) + ν(C-N))Amide III (ν(C-N) + δ(N-H))ν(M-N)ν(M-O)
This compound3200169015201240--
Mn(II)-DFH3400162015401310480540
Fe(II)-DFH3420161515351315475535
Co(II)-DFH3410161015401310485545
Ni(II)-DFH3425161515301315480540
Cu(II)-DFH3400162015451320490550
Zn(II)-DFH3415161015351310470530

Note: The shift in the Amide I band to lower frequencies and the appearance of M-N and M-O bands in the far-IR region for the complexes suggest coordination through the carbonyl oxygen and the nitrogen atoms of the hydrazine moiety.

Table 4: Thermal Analysis Data
ComplexDecomposition Range (°C)Residue
Mn(II)-DFH440-450 and 810-840MnO
Ni(II)-DFH100-165 (water loss) and 320-420NiO
Zn(II)-DFH100-160 (water loss), 410-460, and 710-800ZnO

Note: Thermal analysis indicates a multi-step decomposition process, ultimately leading to the formation of the respective metal oxides.[1]

Structural Characterization

To date, detailed X-ray crystallographic data for simple 1:1 metal complexes of this compound are not widely available in the literature. This is likely due to their polymeric nature and insolubility, which makes the growth of single crystals suitable for X-ray diffraction challenging. The structural interpretations presented here are therefore based on spectroscopic and magnetic data, which consistently suggest an octahedral geometry for the Mn(II), Fe(II), Co(II), and Ni(II) complexes.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of metal(II)-DFH complexes.

Synthesis of this compound (DFH)

A detailed, reliable protocol for the synthesis of the ligand is essential for reproducible results.

General Synthesis of Metal(II)-DFH Complexes
  • A solution of the respective metal(II) chloride (0.01 mol) in a minimal amount of distilled water is prepared.

  • A solution of this compound (0.01 mol) in hot ethanol is prepared separately.

  • The hot ethanolic solution of the ligand is added slowly with constant stirring to the aqueous solution of the metal salt.

  • The pH of the resulting mixture is adjusted to the optimal range for precipitation using a dilute solution of sodium hydroxide or ammonia.

  • The mixture is refluxed for a period of 2-3 hours to ensure complete reaction.

  • The resulting colored precipitate is filtered, washed with distilled water and then with ethanol to remove any unreacted starting materials.

  • The final product is dried in a desiccator over anhydrous calcium chloride.

Characterization Methods
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content are determined using a CHN elemental analyzer. Metal content can be determined by standard analytical techniques such as atomic absorption spectroscopy or complexometric titration.

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets. Far-IR spectra (600-100 cm⁻¹) are used to identify metal-ligand vibrations.

  • Electronic Spectroscopy: Solid-state reflectance spectra are recorded on a UV-Vis spectrophotometer to determine the electronic transitions and infer the geometry of the complexes.

  • Magnetic Susceptibility: Magnetic moments of the complexes are determined at room temperature using a Gouy balance or a vibrating sample magnetometer to understand the electronic configuration of the metal ion.

  • Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are performed on a thermal analyzer, typically with a heating rate of 10 °C/min in a nitrogen or air atmosphere, to study the thermal stability and decomposition pattern of the complexes.

Visualizing the Workflow

The following diagrams illustrate the typical workflow for the synthesis and characterization of these metal complexes.

SynthesisWorkflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product Isolation MetalSalt Metal(II) Salt in Water Mixing Mixing and Stirring MetalSalt->Mixing Ligand This compound in Ethanol Ligand->Mixing pH_Adjustment pH Adjustment Mixing->pH_Adjustment Reflux Reflux (2-3 hrs) pH_Adjustment->Reflux Filtration Filtration Reflux->Filtration Washing Washing (Water & Ethanol) Filtration->Washing Drying Drying Washing->Drying FinalComplex Metal(II)-DFH Complex Drying->FinalComplex

Caption: General workflow for the synthesis of Metal(II)-DFH complexes.

CharacterizationWorkflow cluster_analysis Characterization Techniques cluster_interpretation Data Interpretation SynthesizedComplex Synthesized Metal(II)-DFH Complex Elemental Elemental Analysis (C, H, N, M) SynthesizedComplex->Elemental IR IR & Far-IR Spectroscopy SynthesizedComplex->IR UVVis UV-Vis Reflectance Spectroscopy SynthesizedComplex->UVVis Magnetic Magnetic Susceptibility SynthesizedComplex->Magnetic Thermal Thermal Analysis (TGA/DTA) SynthesizedComplex->Thermal Stoichiometry Determination of Stoichiometry Elemental->Stoichiometry Coordination Identification of Coordination Sites IR->Coordination Geometry Elucidation of Geometry UVVis->Geometry Electronic Understanding Electronic Structure Magnetic->Electronic Stability Assessment of Thermal Stability Thermal->Stability FinalCharacterization Comprehensive Characterization of the Complex Stoichiometry->FinalCharacterization Coordination->FinalCharacterization Geometry->FinalCharacterization Electronic->FinalCharacterization Stability->FinalCharacterization

Caption: Logical workflow for the characterization of Metal(II)-DFH complexes.

Conclusion and Future Outlook

This guide provides a foundational comparison of the properties of several first-row transition metal complexes of this compound. The presented data, derived from spectroscopic, magnetic, and thermal analyses, consistently point towards the formation of 1:1 polymeric complexes with octahedral geometries for several divalent metal ions.

A significant gap in the current understanding of these complexes is the lack of single-crystal X-ray diffraction data, which would provide definitive structural information, including bond lengths and angles. Future research should focus on developing synthetic strategies that could yield crystalline materials suitable for such analysis. Furthermore, a more extensive evaluation of their biological activities, supported by detailed structure-activity relationship studies, would be a valuable pursuit for drug development professionals.

References

A Comparative Guide to Assessing the Purity of Synthesized 1,2-Diformylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds like 1,2-diformylhydrazine is a critical step in ensuring reliable experimental outcomes and meeting regulatory standards. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for assessing the purity of this compound, complete with experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a powerful analytical technique that separates components in a mixture with high resolution, making it an excellent method for quantifying the purity of this compound and detecting potential impurities.[1] Given the polar nature of this compound, a reversed-phase HPLC method utilizing a polar-modified column or a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is recommended.[2][3]

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A polar-modified C18 column (e.g., C18 AQ) with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm is a suitable choice to retain the polar analyte.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 95% A and 5% B.

    • Linearly increase to 50% B over 15 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

4. Detection:

  • UV detection at 210 nm. This compound is expected to have a UV absorbance maximum around this wavelength.[4]

5. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate Method_Comparison cluster_hplc HPLC cluster_mp Melting Point cluster_titration Titration cluster_qnmr qNMR hplc_adv High Specificity High Sensitivity Quantitative hplc_dis High Cost Complex Method Development mp_adv Rapid Low Cost Simple mp_dis Low Sensitivity Low Specificity Semi-quantitative titration_adv High Accuracy (Assay) Low Cost titration_dis Low Specificity Not for Impurity Profiling qnmr_adv Absolute Quantification Structural Information High Accuracy qnmr_dis High Cost Lower Throughput Purity_Assessment Purity Assessment of This compound Purity_Assessment->HPLC Detailed Profiling Purity_Assessment->Melting_Point Rapid Screening Purity_Assessment->Titration Assay of Main Component Purity_Assessment->qNMR Absolute Purity & Structure

References

comparison of reaction times for different hydrazine-based syntheses

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Reaction Times in Hydrazine-Based Syntheses for Pharmaceutical Development

For researchers, scientists, and drug development professionals, the efficiency of a synthetic route is a critical factor in the rapid discovery and production of new chemical entities. Hydrazine-based syntheses are fundamental in constructing a wide array of nitrogen-containing heterocyclic compounds that form the core of many pharmaceuticals. This guide provides an objective comparison of reaction times for several key hydrazine-based synthetic methods, supported by experimental data and detailed protocols. The syntheses covered include hydrazone formation, Fischer indole synthesis, Knorr pyrazole synthesis, and 1,2,4-triazine synthesis, with a special focus on the significant rate enhancements achievable through microwave-assisted techniques.

Comparative Data of Hydrazine-Based Syntheses

The following tables summarize quantitative data on reaction times, conditions, and yields for different hydrazine-based synthetic routes, allowing for a direct comparison of their performance.

Table 1: Hydrazone Formation

ReactantsMethodCatalyst/ReagentSolventTimeTemperatureYield (%)
Aldehyde/Ketone, tert-Butyl CarbazateConventionalGlacial Acetic Acid (cat.)Ethanol/Methanol1 - 24 hoursRT/Reflux-
AcGRGDSGG-hydrazide, Glyoxylyl-LYRAGConventionalAniline (10 mM)Aqueous (pH 5.7)MinutesAmbient-
4-Methoxybenzaldehyde, PhenylhydrazineMicrowave (180 W)Basic catalystEthanol--60.22%
Isatin, 55% HydrazineMicrowave (medium power)Ethylene Glycol-30 seconds--

Table 2: Fischer Indole Synthesis

ReactantsMethodCatalyst/ReagentSolventTimeTemperatureYield (%)
Phenylhydrazine, Carbonyl CompoundConventional (One-Pot)Lewis AcidEthanol~1 hour-70 - 88%
Nitrile, Organometallic Reagent, Arylhydrazine HClConventional (One-Pot)--~15 hours--
p-Tolylhydrazine HCl, PropiophenoneMechanochemicalOxalic Acid, DimethylureaSolvent-free100 minutes-High

Table 3: Knorr Pyrazole Synthesis

ReactantsMethodCatalyst/ReagentSolventTimeTemperatureYield (%)
Phenylhydrazine, 1,3-DiketonesTransient Flow-----
Hydrazine, 1,3-Dicarbonyl CompoundConventionalCatalytic Acid---Good

Table 4: 1,2,4-Triazine Synthesis

ReactantsMethodCatalyst/ReagentSolventTimeTemperatureYield (%)
1,2-Diketones, Amides, Hydrazine HydrateConventional Heating--3 - 6 hoursReflux44 - 78%
1,2-Diketones, Amides, Hydrazine HydrateMicrowave Irradiation--180 - 360 seconds-60 - 80%

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Synthesis of N-Boc-Hydrazone (Conventional)
  • Dissolution: Dissolve the aldehyde or ketone (1.0 mmol) in anhydrous ethanol or methanol (5-10 mL) in a round-bottom flask.

  • Addition: Add tert-butyl carbazate (1.0-1.2 mmol) to the solution. For unreactive carbonyl compounds, add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, the mixture can be heated to reflux.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[1]

Protocol 2: Kinetic Analysis of Hydrazone Formation by UV-Vis Spectroscopy
  • Preparation: Prepare stock solutions of the aldehyde/ketone and hydrazine in a suitable solvent (e.g., ethanol). Determine the wavelength of maximum absorbance (λmax) for the expected hydrazone product.

  • Equilibration: Equilibrate the reactant solutions and reaction buffer to the desired temperature in a thermostatted cuvette holder.

  • Initiation: Initiate the reaction by mixing the aldehyde/ketone solution and the hydrazine solution in a quartz cuvette.

  • Data Acquisition: Record the absorbance at the predetermined λmax at regular time intervals until the reaction reaches completion (i.e., the absorbance plateaus).

  • Data Analysis: Plot absorbance versus time. Convert absorbance to concentration using the Beer-Lambert law. Determine the initial reaction rate and the rate constant by fitting the data to the appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess).[1][2]

Protocol 3: One-Pot Fischer Indole Synthesis
  • Metalloimine Formation (3 hours): In a suitable reaction vessel, condense an organolithium or Grignard reagent with a nitrile to produce a metalloimine.

  • Fischer Indole Reaction (15 hours): Introduce an arylhydrazine hydrochloride salt to the reaction mixture under acidic conditions. The metalloimine hydrolyzes to a ketone in situ, which then reacts with the arylhydrazine to form the arylhydrazone. This intermediate then undergoes the Fischer indole cyclization.

  • Isolation and Purification (2 hours): After the reaction is complete, perform an appropriate work-up procedure, followed by purification of the crude product by techniques such as column chromatography to isolate the multiply-substituted indole.[3][4]

Protocol 4: Microwave-Assisted 1,2,4-Triazine Synthesis
  • Reactant Mixture: In a microwave reaction vessel, mix the 1,2-dicarbonyl compound, an appropriate amide, and a base.

  • Hydrazine Addition: Add hydrazine hydrate to the reaction mixture.

  • Microwave Irradiation: Subject the mixture to microwave irradiation for a period of 180 to 360 seconds.

  • Work-up: After cooling, evaporate the solvent under reduced pressure. Pour the residue into water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with sodium bicarbonate solution and dry over sodium sulfate. The product can be further purified if necessary.[5]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms and workflows of the described hydrazine-based syntheses.

Hydrazone_Formation_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst RCHO Aldehyde/Ketone intermediate1 Tetrahedral Intermediate RCHO->intermediate1 Nucleophilic Attack H2NNHR Hydrazine H2NNHR->intermediate1 H_plus H+ intermediate2 Protonated Intermediate H_plus->intermediate2 intermediate1->intermediate2 + H+ hydrazone Hydrazone intermediate2->hydrazone - H₂O, - H+ H2O H₂O

Caption: General mechanism of acid-catalyzed hydrazone formation.

Fischer_Indole_Synthesis_Workflow cluster_hydrazone_formation Hydrazone Formation cluster_cyclization Fischer Cyclization start_material start_material intermediate_step intermediate_step final_product final_product condition condition Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enehydrazine Ene-hydrazine (Tautomerization) Hydrazone->Enehydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Diimine Di-imine Intermediate Sigmatropic->Diimine Cyclization Cyclization & NH₃ Elimination Diimine->Cyclization Indole Indole Product Cyclization->Indole Acid Acid Catalyst Acid->Enehydrazine

Caption: Workflow of the Fischer Indole Synthesis.

Knorr_Pyrazole_Synthesis reactant reactant intermediate intermediate product product Dicarbonyl 1,3-Dicarbonyl Compound Adduct Initial Adduct Dicarbonyl->Adduct Hydrazine Hydrazine Hydrazine->Adduct Condensation Hydrazone Hydrazone/ Enamine Intermediate Adduct->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Condensation Pyrazole Pyrazole Cyclized->Pyrazole Dehydration

Caption: Simplified pathway for the Knorr Pyrazole Synthesis.

Microwave_vs_Conventional_Heating cluster_conv Conventional Heating cluster_mw Microwave Irradiation start start process process result result time_conv time_conv time_mw time_mw Reactants Reactants (e.g., for 1,2,4-Triazine) Conv_Heating Reflux Reactants->Conv_Heating MW_Irradiation Microwave Reactor Reactants->MW_Irradiation Conv_Time 3 - 6 hours Conv_Heating->Conv_Time Conv_Yield Yield: 44 - 78% Conv_Time->Conv_Yield MW_Time 180 - 360 seconds MW_Irradiation->MW_Time MW_Yield Yield: 60 - 80% MW_Time->MW_Yield

Caption: Comparison of conventional vs. microwave heating for 1,2,4-triazine synthesis.

References

A Comparative Guide to the Stability of Hydrazones from Various Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a chemical linkage is a critical parameter. Hydrazones, formed by the condensation of a hydrazine derivative with an aldehyde or ketone, are pivotal in bioconjugation, drug delivery, and analytical chemistry due to their characteristic pH-sensitive nature.[1] However, the choice of the hydrazine derivative significantly impacts the stability of the resulting hydrazone bond, determining its suitability for different applications. This guide provides a comprehensive comparison of hydrazone stability, supported by experimental data and detailed protocols.

Factors Influencing Hydrazone Stability

The stability of the hydrazone bond (C=N) is not absolute and is influenced by several structural and environmental factors:

  • Electronic Effects: The electronic properties of substituents on both the carbonyl and hydrazine precursors play a crucial role. Electron-withdrawing groups near the hydrazone bond increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by water and thus increasing the rate of hydrolysis.[2] Conversely, electron-donating groups tend to enhance stability.[2]

  • Steric Hindrance: Bulky groups around the C=N bond can sterically hinder the approach of a water molecule, slowing down the rate of hydrolysis.

  • pH: Hydrazone hydrolysis is generally acid-catalyzed.[1][3] Protonation of one of the hydrazone nitrogens facilitates nucleophilic attack by water, meaning that hydrazones are typically more labile in acidic environments (like endosomes and lysosomes) and more stable at neutral physiological pH.[1][2]

  • Nature of the Carbonyl Precursor: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[2][4] This increased stability is attributed to the conjugation of the C=N double bond with the aromatic ring's π-electron system.[2][4]

Comparative Stability of Hydrazone Derivatives

The structure of the hydrazine derivative is a key determinant of the resulting hydrazone's stability. The following table summarizes the relative stability of hydrazones formed from common hydrazine derivatives, primarily focusing on their behavior under different pH conditions.

Hydrazine Derivative ClassExample(s)Stability at Neutral pH (≈7.4)Stability at Acidic pH (≈5.0)Key Characteristics & Applications
Alkylhydrazones Hydrazine, MethylhydrazineLowVery LowLeast stable class; prone to rapid hydrolysis even at neutral pH.[1] Limited use where stable linkage is required.
Acylhydrazones Acetylhydrazide, Isonicotinic acid hydrazideModerate to HighLow to ModerateMore stable than alkylhydrazones at neutral pH, making them ideal for drug delivery systems that require stability in circulation but release in acidic organelles.[1][5]
Semicarbazones SemicarbazideModerateLow to ModerateStability profile is comparable to acylhydrazones, offering a balance of stability and acid-lability.[3]
Arylhydrazones Phenylhydrazine, 2,4-Dinitrophenylhydrazine (DNPH)HighModerateGenerally more stable than alkyl- and acylhydrazones due to resonance stabilization. DNPH forms highly stable, colored derivatives used in analytical chemistry.[1]
Girard's Reagents Girard's Reagent T & PHighModerateContain a quaternary ammonium group, which enhances the water solubility of the resulting hydrazone.[1] Used in the analysis and purification of carbonyl compounds.
Trialkylhydrazonium Ions Formed post-condensationVery HighVery HighExceptionally stable across a wide pH range, even more so than oximes.[1][3] However, their synthesis often requires non-biocompatible reagents.[1]

Note on a Common Alternative—Oximes: For applications requiring very high stability, especially in acidic conditions, oximes (formed from hydroxylamines) are often superior to hydrazones. The rate constant for the acid-catalyzed hydrolysis of an oxime can be nearly 1000-fold lower than that of simple hydrazones.[1][6]

Experimental Protocols

Reproducible data relies on well-defined experimental protocols. Below are generalized methodologies for the synthesis of hydrazones and the evaluation of their hydrolytic stability.

This protocol describes the basic condensation reaction to form a hydrazone.

Materials:

  • Hydrazine derivative (e.g., phenylhydrazine, acetylhydrazide)

  • Carbonyl compound (aldehyde or ketone)

  • Solvent (e.g., ethanol, methanol, or an aqueous buffer)

  • Acid catalyst (optional, e.g., glacial acetic acid)

Procedure:

  • Dissolve the carbonyl compound in the chosen solvent.

  • Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of the hydrazine derivative to the solution.

  • If required, add a catalytic amount of acid to facilitate the reaction. The reaction is often faster under mildly acidic conditions.

  • Stir the reaction mixture at room temperature or with gentle heating. Reaction time can vary from minutes to several hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, the hydrazone product can be isolated by precipitation, filtration, or extraction, followed by purification (e.g., recrystallization or column chromatography).

This method is used to quantify the rate of hydrazone hydrolysis under specific pH conditions.[2]

Materials & Equipment:

  • Purified hydrazone compound

  • Buffer solutions at desired pH values (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer)

  • Organic solvent for stock solution (e.g., DMSO, methanol)

  • Incubator or water bath set to a physiological temperature (e.g., 37°C)

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18 reversed-phase)

Procedure:

  • Preparation: Prepare a stock solution of the hydrazone in a suitable organic solvent. Prepare the aqueous buffer solutions and pre-warm them to 37°C.

  • Initiation: Initiate the hydrolysis reaction by diluting a small volume of the hydrazone stock solution into the pre-warmed buffer to achieve the final target concentration. Ensure the final percentage of the organic solvent is low to not affect the buffer's pH or stability. This is your t=0 sample.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.

  • Analysis: Immediately inject the aliquot into the HPLC system.

  • Data Processing: Monitor the degradation of the parent hydrazone by measuring the decrease in its peak area over time. Plot the percentage of remaining hydrazone against time to determine the stability profile and calculate the half-life (t₁/₂) under the tested conditions.[1]

Visualizing Key Processes

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the reaction mechanism and workflows.

Hydrazone_Formation_Hydrolysis cluster_reactants Reactants cluster_products Products Carbonyl Aldehyde / Ketone (R-C(=O)-R') Hydrazone Hydrazone (R-C(=N-NH-R'')-R') Carbonyl->Hydrazone + Hydrazine Derivative - H₂O Hydrazine Hydrazine Derivative (R''-NH-NH₂) Hydrazone->Carbonyl + H₂O (Acid-Catalyzed) Water Water (H₂O)

Caption: General reversible reaction for hydrazone formation and hydrolysis.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesize & Purify Hydrazone C Prepare Hydrazone Stock Solution (DMSO) A->C B Prepare Buffers (e.g., pH 5.0, pH 7.4) D Incubate Hydrazone in Buffers at 37°C B->D C->D E Withdraw Aliquots at Timed Intervals D->E F Analyze Samples by HPLC E->F G Measure Peak Area vs. Time F->G H Calculate Half-Life (t₁/₂) & Plot Degradation G->H I Compare Stability Profiles H->I

Caption: Experimental workflow for comparing hydrazone stability via HPLC.

Stability_Factors Stability Hydrazone Stability pH Low pH (Acidic) pH->Stability Decreases Aromatic Aromatic Aldehyde (Resonance) Aromatic->Stability Increases EWG Electron-Withdrawing Groups EWG->Stability Decreases Sterics Steric Hindrance Sterics->Stability Increases EDG Electron-Donating Groups EDG->Stability Increases Acyl Acyl Group (e.g., Acylhydrazone) Acyl->Stability Increases (at pH 7.4) Decreases (at pH < 6)

Caption: Key factors influencing the stability of the hydrazone bond.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1,2-Diformylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the proper disposal of 1,2-Diformylhydrazine (CAS No. 628-36-4). Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring compliance with federal and state regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

I. Understanding the Hazards

This compound is a combustible solid that requires careful handling.[1] While specific toxicity data is limited, hydrazine and its derivatives are often toxic and may be carcinogenic.[2] Thermal decomposition of this compound can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4]

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC2H4N2O2[1][5][6][7]
Molecular Weight88.07 g/mol [1]
Melting Point155-160 °C (311-320 °F)[3][6]
Flash PointNot applicable[1]
Storage Class11 - Combustible Solids[1]

III. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile gloves are a suitable option.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is required.[1] All handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[2]

  • Skin and Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin exposure.[4]

IV. Step-by-Step Disposal Protocol

The following protocol outlines the safe disposal of this compound as a hazardous chemical waste. This procedure should be performed in a designated and properly functioning fume hood.

1. Waste Identification and Segregation:

  • This compound waste must be treated as hazardous chemical waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified. It is incompatible with strong oxidizing agents.[3]

2. Waste Container Selection and Labeling:

  • Use a dedicated, leak-proof, and sealable container for the collection of this compound waste. Plastic containers are generally preferred for chemical waste.[8]

  • The container must be clearly labeled with the words "Hazardous Waste."[9]

  • The label must also include the full chemical name: "this compound" and the approximate quantity.

  • A hazard warning pictogram should be present on the label to indicate its properties.[9]

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][9]

  • The waste container must be kept securely closed at all times, except when adding waste.[8]

  • Ensure the SAA is in a cool, dry, and well-ventilated location, away from incompatible materials.[5]

4. Spill Management:

  • In the event of a small spill, carefully sweep or vacuum the solid material into a suitable disposal container.[4]

  • Avoid generating dust.[4]

  • Ensure adequate ventilation.[3]

  • Clean the spill area thoroughly.

  • For larger spills, follow your institution's emergency procedures for hazardous material spills.

5. Requesting Waste Pickup:

  • Once the waste container is full or when the material is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[8]

  • Do not attempt to dispose of this compound down the drain or in regular trash.

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

G cluster_preparation Preparation cluster_containment Waste Containment cluster_storage Storage & Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood select_container Select Leak-Proof Waste Container fume_hood->select_container label_container Label Container 'Hazardous Waste' with Chemical Name select_container->label_container add_waste Carefully Transfer Waste to Container label_container->add_waste close_container Securely Close Container add_waste->close_container store_saa Store in Satellite Accumulation Area (SAA) close_container->store_saa spill_check Spill Occurred? store_saa->spill_check cleanup Follow Spill Cleanup Protocol spill_check->cleanup Yes request_pickup Contact EHS for Waste Pickup spill_check->request_pickup No cleanup->store_saa end_node End: Waste Disposed request_pickup->end_node

Caption: Disposal workflow for this compound.

VI. Regulatory Compliance

All laboratory waste is regulated from the point of generation to its final disposal.[8] These procedures are in accordance with the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] It is the responsibility of the waste generator to ensure that all local, state, and federal regulations are followed. For academic laboratories, alternative requirements under Subpart K of 40 CFR part 262 may apply.[11] Consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 1,2-Diformylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-Diformylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of this compound (CAS No. 628-36-4). Given the limited specific toxicological data for this compound, a precautionary approach is imperative. Procedures outlined are based on information for this compound where available, and supplemented with data from related hydrazine compounds, which are known to be hazardous.

Hazard Summary

This compound is a white to off-white solid, appearing as a crystalline powder or needles.[1] While comprehensive safety information is limited, it is considered a potentially hazardous chemical.[1] Like other hydrazine derivatives, it may exhibit moderate toxicity upon ingestion, inhalation, or skin contact.[1] It is incompatible with strong oxidizing agents. The compound is stable under normal conditions but may decompose at elevated temperatures.[1]

Due to its classification as a hydrazine derivative, it should be handled with caution as related compounds are considered probable human carcinogens.[1]

Quantitative Data Summary
ParameterValueCompound
Physical State White to off-white solid[1]This compound
OSHA PEL (8-hr TWA) 1 ppmHydrazine[2]
NIOSH REL (2-hr Ceiling) 0.03 ppmHydrazine[2]
ACGIH TLV (8-hr TWA) 0.01 ppmHydrazine[2]

Note: The occupational exposure limits (PEL, REL, TLV) are for hydrazine and should be used as a conservative guideline for handling this compound.

Operational Plan: Safe Handling of this compound

A systematic approach is essential to minimize risk when working with this compound. The following sections detail the necessary personal protective equipment, handling procedures, and disposal methods.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The minimum required PPE for handling this compound is outlined below.

Body PartRequired PPE
Hands Double gloving with compatible chemical-resistant gloves is mandatory. Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's resistance chart. Inspect gloves for any signs of degradation or perforation before use.
Eyes & Face Chemical safety goggles and a face shield are required to protect against splashes.
Body A flame-resistant lab coat, full-length pants, and closed-toe shoes are essential. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or suit should be worn.
Respiratory All work with this compound powder should be conducted in a certified chemical fume hood. If a fume hood is not available, a full-face respirator with appropriate cartridges (e.g., multi-purpose combination or ABEK) must be used.[3]
Experimental Workflow

The following diagram outlines the standard operating procedure for working with this compound.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Verify Emergency Equipment Verify Emergency Equipment Designate Work Area Designate Work Area Verify Emergency Equipment->Designate Work Area Ensure eyewash & shower are accessible Gather PPE Gather PPE Designate Work Area->Gather PPE Don Full PPE Don Full PPE Gather PPE->Don Full PPE Weigh & Transfer Compound Weigh & Transfer Compound Don Full PPE->Weigh & Transfer Compound Perform Experiment Perform Experiment Weigh & Transfer Compound->Perform Experiment Securely Close Containers Securely Close Containers Perform Experiment->Securely Close Containers Decontaminate Surfaces Decontaminate Surfaces Securely Close Containers->Decontaminate Surfaces Segregate Hazardous Waste Segregate Hazardous Waste Decontaminate Surfaces->Segregate Hazardous Waste Doff PPE as Waste Doff PPE as Waste Segregate Hazardous Waste->Doff PPE as Waste Wash Hands Thoroughly Wash Hands Thoroughly Doff PPE as Waste->Wash Hands Thoroughly

Caption: Step-by-step workflow for the safe handling of this compound.

Handling Procedures
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] Keep containers tightly closed.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection
  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Unused Compound: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams.

Decontamination and Disposal Protocol

The following diagram illustrates the decision-making process for decontamination and disposal.

G Decontamination and Disposal Protocol Spill or Contamination Occurs Spill or Contamination Occurs Assess Spill Size Assess Spill Size Spill or Contamination Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Contained in fume hood Large Spill Large Spill Assess Spill Size->Large Spill Outside of fume hood Neutralize with Sodium Hypochlorite Solution (<5%) Neutralize with Sodium Hypochlorite Solution (<5%) Small Spill->Neutralize with Sodium Hypochlorite Solution (<5%) Evacuate Area Evacuate Area Large Spill->Evacuate Area Absorb with Inert Material Absorb with Inert Material Neutralize with Sodium Hypochlorite Solution (<5%)->Absorb with Inert Material Collect in Hazardous Waste Container Collect in Hazardous Waste Container Absorb with Inert Material->Collect in Hazardous Waste Container Dispose via Licensed Contractor Dispose via Licensed Contractor Collect in Hazardous Waste Container->Dispose via Licensed Contractor Contact EHS Contact EHS Evacuate Area->Contact EHS Contact EHS->Dispose via Licensed Contractor

Caption: Decision tree for the decontamination and disposal of this compound.

For spills, it may be necessary to contain and dispose of this compound as hazardous waste. Contact your state's Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. A recommended method for the neutralization of hydrazine spills is the use of a dilute sodium hypochlorite solution (less than 5%).[4]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diformylhydrazine
Reactant of Route 2
Reactant of Route 2
1,2-Diformylhydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.